molecular formula C21H22ClNO3 B1316148 Fmoc-Ile-Cl CAS No. 103321-51-3

Fmoc-Ile-Cl

カタログ番号: B1316148
CAS番号: 103321-51-3
分子量: 371.9 g/mol
InChIキー: UBXQQZYYSMFLLM-DJJJIMSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Ile-Cl, with the CAS Number 103321-51-3, is a protected L-isoleucine derivative where the amine group is safeguarded by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This compound is a critical building block, or amino acid reagent, in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy . Its primary role is to be coupled to the growing peptide chain, ensuring the correct incorporation of the isoleucine residue while preventing unwanted side reactions. The Fmoc group is highly stable towards acids, allowing it to remain intact during the cleavage of acid-labile side-chain protecting groups or the peptide from the resin . The mechanism of Fmoc-Ile-Cl in peptide synthesis involves the activation of the carboxylic acid as an acid chloride, which readily reacts with the primary amine of the growing peptide chain to form an amide bond . The key advantage of the Fmoc protecting group is its clean and rapid removal under mild basic conditions. Treatment with a secondary amine base, most commonly 20% piperidine in DMF , efficiently deprotects the amine group in a matter of seconds, allowing for the next coupling cycle to proceed . This deprotection mechanism proceeds via an E1cb pathway, generating dibenzofulvene, which is scavenged by the piperidine to form a stable adduct and prevent side reactions . The success of this deprotection step can be monitored by the characteristic UV absorbance of the fulvene byproduct . For researchers, the quality and purity of Fmoc-protected amino acids are paramount for successful peptide synthesis, as impurities can lead to truncated or mutant sequences that are difficult to purify . Fmoc-Ile-Cl is offered in various package sizes to suit different research scales . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As with all specialized chemicals, it should be handled by qualified personnel in a laboratory setting with reference to its Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mastering Steric Hindrance: The Fmoc-Ile-Cl Technical Guide

[1]

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), Isoleucine (Ile) presents a notorious challenge.[1] Its

11

Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl-L-isoleucine chloride) represents the "sledgehammer" approach to these difficult couplings.[1] As a pre-activated acid chloride, it bypasses the rate-limiting activation step required by carbodiimides and onium salts, offering rapid acylation kinetics that outpace aggregation.[1] This guide details the synthesis, handling, and application of Fmoc-Ile-Cl, synthesizing decades of peptide chemistry into a robust, self-validating protocol.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Fmoc-Ile-Cl is an activated acyl chloride derivative of Fmoc-L-isoleucine.[1] Unlike the free acid (Fmoc-Ile-OH), which requires in situ activation, the chloride is an electrophile ready for immediate nucleophilic attack by the resin-bound amine.[1]

Physicochemical Profile[1][2]
PropertyDataNote
Chemical Name Fmoc-L-isoleucine chloride
CAS Number 103321-51-3
Molecular Formula

Molecular Weight 371.86 g/mol
Melting Point 113–115 °CHigh crystallinity indicates purity.[1]
Solubility DCM, THF, ChloroformDecomposes in water/alcohols.[1]
Stability Moisture SensitiveHydrolyzes to Fmoc-Ile-OH.[1]
Structural Logic & Steric Challenge

The efficacy of Fmoc-Ile-Cl lies in its ability to overcome the steric bulk of the sec-butyl side chain.[1]

FmocIleCl_StructureFmocFmoc Group(Lipophilic Protection)AlphaCAlpha Carbon(Chiral Center)Fmoc->AlphaCProtects AmineSideChainSec-Butyl Side Chain(Beta-Branched Steric Bulk)AlphaC->SideChainCauses HindranceCarbonylCarbonyl Carbon(Electrophilic Center)AlphaC->CarbonylChlorideChloride Leaving Group(High Reactivity)Carbonyl->ChlorideActivation

Figure 1: Structural breakdown of Fmoc-Ile-Cl.[1] The high reactivity of the acyl chloride (Green/Black) compensates for the access difficulty caused by the bulky side chain (Red).[1]

Part 2: Synthesis & Preparation Protocol

While Fmoc-Ile-Cl is commercially available, its high moisture sensitivity means commercial batches often contain hydrolyzed acid impurities.[1] Fresh preparation is the gold standard for difficult couplings. [1]

The Thionyl Chloride Method

This protocol relies on Thionyl Chloride (

1


1

Reagents:

  • Fmoc-Ile-OH (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (5–10 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Hexane (for recrystallization)[1]

Protocol:

  • Suspension: Suspend Fmoc-Ile-OH in anhydrous DCM (approx. 5 mL per gram) in a round-bottom flask.

  • Activation: Add

    
     carefully under an inert atmosphere (
    
    
    or Ar).
    • Expert Insight: Do not use DMF as a catalyst if possible; it can form Vilsmeier adducts.[1] The reaction usually proceeds well without it for Fmoc-amino acids.[1]

  • Reflux: Gently reflux the mixture for 15–30 minutes. The solution should become clear, indicating conversion to the acid chloride.[1]

  • Evaporation: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical Step: Re-dissolve the residue in dry DCM and re-evaporate 2x. This azeotropic distillation ensures complete removal of trapped HCl, which could otherwise degrade the Fmoc group or acid-labile resin linkers.[1]

  • Crystallization: Dissolve the oil in a minimum amount of DCM and add cold Hexane to precipitate the Fmoc-Ile-Cl as a white solid.[1]

  • Storage: Store under Argon at -20°C.

Synthesis_WorkflowStartFmoc-Ile-OH(Solid)ReactionReflux with SOCl2in DCM (30 min)Start->ReactionClearClear Solution(Conversion Complete)Reaction->ClearEvapEvaporation & Azeotrope(Remove SO2/HCl)Clear->EvapProductFmoc-Ile-Cl(Crystalline Solid)Evap->Product

Figure 2: Synthesis workflow for Fmoc-Ile-Cl via Thionyl Chloride.

Part 3: Reactivity & The Racemization Paradox[1]

A common misconception is that acid chlorides are too reactive and lead to rampant racemization.[1] In reality, Fmoc-amino acid chlorides are remarkably configurationally stable in the absence of strong bases .[1]

The Oxazolone Mechanism

Racemization occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[1] Base-catalyzed proton abstraction at the alpha-carbon leads to enolization and loss of chirality.[1]

  • Standard Activation (HBTU/DIEA): Requires base to initiate activation, increasing racemization risk during the slow activation step.[1]

  • Acid Chloride (Fmoc-Ile-Cl): Is already activated.[1] If coupled under "base-free" or weak-base conditions, the acylation reaction (Amine attack) is orders of magnitude faster than the oxazolone formation (Alpha-proton abstraction).[1]

Expert Rule: For extremely chiral-sensitive applications, use the Biphasic System (DCM/Aqueous

1

Part 4: Application in SPPS (The "Difficult Sequence" Protocol)

This protocol is designed for coupling Fmoc-Ile-Cl to a resin-bound secondary amine or a sterically hindered primary amine (e.g., N-terminal Val, Ile, or N-Methyl amino acids).[1]

Reagents[1][3][4][5]
  • Coupling Agent: Fmoc-Ile-Cl (3.0 eq relative to resin loading).[1]

  • Base: Diisopropylethylamine (DIEA) (3.0 eq) OR 2,4,6-Collidine (3.0 eq) for lower racemization risk.[1]

  • Solvent: Anhydrous DCM (preferred for swelling) or NMP.[1]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell the resin in DCM for 20 minutes.[1]

    • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF standard cycles.[1]

    • Wash thoroughly: 5x DMF, 3x DCM.[1] Note: The final wash must be DCM to ensure anhydrous conditions.[1]

  • Coupling Reaction:

    • Dissolve Fmoc-Ile-Cl (3 eq) in dry DCM.[1]

    • Add the Base (DIEA or Collidine, 3 eq) immediately before adding to the resin.[1]

    • Alternative: For maximum reactivity, add the Fmoc-Ile-Cl solution to the resin first, shake for 1 minute, then add the base.[1] This allows the acid chloride to penetrate the resin beads before potential base-catalyzed side reactions occur.[1]

  • Incubation:

    • Shake at room temperature for 20–40 minutes.

    • Note: Unlike HBTU couplings which may require 1–2 hours for difficult sequences, acid chlorides are usually complete in under 30 minutes.[1]

  • Monitoring:

    • Perform a Kaiser Test (primary amines) or Chloranil Test (secondary amines).[1]

    • If positive (incomplete), do not double couple with HBTU.[1] Repeat the Fmoc-Ile-Cl coupling.[1]

SPPS_WorkflowResinResin-AA-NH2(Deprotected)WashWash 3x DCM(Ensure Anhydrous)Resin->WashAddRAdd Fmoc-Ile-Cl(in DCM)Wash->AddRAddBAdd Base(DIEA/Collidine)AddR->AddBCoupleCoupling Reaction(20-40 min)AddB->CoupleTestKaiser/Chloranil TestCouple->Test

Figure 3: SPPS Coupling Cycle using Fmoc-Ile-Cl.[1]

Part 5: Quality Control & Troubleshooting

Since Fmoc-Ile-Cl hydrolyzes to Fmoc-Ile-OH, standard HPLC analysis of the starting material is tricky (the water in the mobile phase converts it).[1]

The Methyl Ester QC Method

To validate the quality of your Fmoc-Ile-Cl batch before use:

  • Take ~5 mg of Fmoc-Ile-Cl.[1]

  • Dissolve in 0.5 mL dry Methanol (MeOH).

  • Wait 5 minutes. The chloride will convert to the stable methyl ester (

    
    ).[1]
    
  • Run HPLC.[2][3][4]

    • Peak A: Fmoc-Ile-OMe (Derived from active Chloride).[1]

    • Peak B: Fmoc-Ile-OH (Derived from hydrolyzed impurity - will not esterify without catalyst).[1]

  • Interpretation: If you see significant Fmoc-Ile-OH, your chloride has hydrolyzed.[1] Recrystallize or re-synthesize.

References

  • Carpino, L. A., et al. (1990).[1] Fmoc-amino acid chlorides.[1][5][6][7][8] Synthesis, characterization, and application to the rapid synthesis of short peptides. The Journal of Organic Chemistry.

  • Beyermann, M., et al. (1991).[1] Rapid continuous peptide synthesis via FMOC amino acid chloride coupling. The Journal of Organic Chemistry.

  • Sigma-Aldrich .[1][3] Fmoc-L-isoleucine chloride Product Specification. [1]

  • PepChem . Handling of Acid Chlorides in Peptide Synthesis. (General Reference for SPPS protocols).

Technical Synthesis Guide: Fmoc-Isoleucyl-Chloromethylketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Fmoc-Isoleucyl-Chloromethylketone (Fmoc-Ile-CMK) , a specialized irreversible protease inhibitor and chemical probe.

Executive Summary

Fmoc-Ile-CMK is a reactive electrophile designed to target the active site of cysteine and serine proteases. Unlike standard peptide synthesis, the introduction of the chloromethyl ketone (CMK) warhead requires the modification of the C-terminus via a diazoketone intermediate. This protocol utilizes the Mixed Anhydride Method followed by diazotization and acidolysis.[1]

Target Audience: Synthetic Organic Chemists, Chemical Biologists. Safety Level: High (Requires handling of Diazomethane and Alkylating Agents).

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis relies on the Arndt-Eistert homologation pathway but is intercepted at the halogenation step.

Reaction Scheme (DOT Visualization):

ReactionScheme Start Fmoc-Ile-OH (Carboxylic Acid) Act Mixed Anhydride (Intermediate) Start->Act Diazo Fmoc-Ile-CHN2 (Diazoketone) Act->Diazo Final Fmoc-Ile-CMK (Chloromethyl Ketone) Diazo->Final R1 i-BuOCOCl NMM, -15°C R2 CH2N2 (Diazomethane) R3 HCl (anhydrous)

Figure 1: Stepwise conversion of Fmoc-Isoleucine to its chloromethyl ketone analog.

Mechanistic Insight:

  • Activation: Isobutyl chloroformate converts the stable carboxylic acid into a reactive mixed anhydride.

  • Nucleophilic Attack: Diazomethane (

    
    ) attacks the carbonyl carbon. The leaving group is the isobutyl carbonate anion.
    
  • Substitution: Anhydrous HCl protonates the diazoketone carbon, leading to

    
     expulsion and chloride substitution.
    
Part 2: Critical Safety Protocol (Diazomethane)

WARNING: Diazomethane is explosive, carcinogenic, and highly toxic.

  • Glassware: Use only fire-polished glassware with clear-seal joints. Rough edges or ground glass joints can trigger detonation.

  • Shielding: Perform all reactions behind a blast shield in a high-flow fume hood.

  • Light: Avoid direct sunlight or strong artificial light (risk of photolysis/explosion).

  • Alternative: If available, use Trimethylsilyldiazomethane (

    
    ) as a safer, albeit less atom-efficient, alternative. Note: This guide assumes the standard Diazomethane route for higher yields.
    
Part 3: Step-by-Step Synthesis Protocol
Phase 1: Reagent Preparation
ReagentEquiv.RoleNotes
Fmoc-Ile-OH 1.0Starting MaterialDry thoroughly under vacuum.
Isobutyl Chloroformate (IBCF) 1.1ActivatorFreshly distilled if yellowed.
N-Methylmorpholine (NMM) 1.1BasePreferred over TEA to reduce racemization.
Diazomethane (

)
~2.5ReagentPrepared ex-situ (e.g., Diazald kit) in Et2O.
HCl (4M in Dioxane) 1.5Halogen SourceMust be anhydrous.
Phase 2: Formation of the Mixed Anhydride
  • Dissolve Fmoc-Ile-OH (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the solution to -15°C using a dry ice/ethylene glycol or ice/salt bath.

  • Add N-Methylmorpholine (NMM) (1.1 mmol) via syringe. Stir for 5 minutes.

  • Dropwise add Isobutyl Chloroformate (IBCF) (1.1 mmol).

    • Observation: A white precipitate (NMM·HCl) will form immediately.

  • Stir vigorously at -15°C for 15–20 minutes .

    • Expert Tip: Do not extend this time significantly; mixed anhydrides are unstable and can disproportionate.

Phase 3: Diazotization (The Diazoketone)
  • Filtration (Optional but Recommended): Quickly filter the cold mixture through a fritted glass funnel (no ground joints) to remove the amine salt. Alternatively, proceed as a suspension if filtration risks warming.

  • Add the Diazomethane solution (in Et2O, ~2.5 equiv) to the mixed anhydride at -15°C.

  • Allow the reaction to warm to 0°C and stir for 1 hour, then warm to room temperature (RT) for 1–2 hours.

  • Quench: If the yellow color persists (indicating excess

    
    ), bubble a stream of nitrogen through the solution to remove excess diazomethane into a quench trap (acetic acid).
    
  • Workup: Evaporate the solvent under reduced pressure (ensure bath temp < 30°C).

    • Result: Crude Fmoc-Ile-CHN2 (Diazoketone). Usually a yellow oil/solid.

    • Checkpoint: IR spectroscopy should show a strong diazo peak at ~2100 cm⁻¹.

Phase 4: Conversion to Chloromethyl Ketone
  • Dissolve the crude diazoketone in anhydrous THF or Et2O (10 mL).

  • Cool to 0°C .

  • Add anhydrous HCl (4M in Dioxane) dropwise.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ). The yellow color will fade.
      
  • Stir for 15–30 minutes.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash with:

    • Saturated

      
       (2 x 20 mL) – Do this quickly to avoid hydrolyzing the CMK.
      
    • Brine (1 x 20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Part 4: Purification & Characterization

Purification Strategy: Fmoc-Ile-CMK is prone to hydrolysis and alkylation.

  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (Acid-washed silica can prevent degradation).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20 to 60:40).

  • Storage: Store at -20°C under Argon. Stable for months if kept dry.

Characterization Data (Expected):

TechniqueMarkerExpected Value
1H NMR Fmoc Aromatic7.30 – 7.80 ppm (m, 8H)

-Cl
4.20 – 4.50 ppm (s, 2H) (Distinctive singlet)
Ile

-H
~4.5 ppm (m, 1H)
Mass Spec ESI-MS[M+H]+ and [M+Na]+ (Check isotope pattern for Cl)
IR Ketone C=O~1720–1740 cm⁻¹
Part 5: Experimental Workflow Diagram

Workflow Step1 Activation (-15°C, IBCF/NMM) Step2 Diazotization (Add CH2N2, 0°C to RT) Step1->Step2 20 min Step3 Nitrogen Removal (Quench excess CH2N2) Step2->Step3 2 hours Step4 Acidolysis (Anhydrous HCl) Step3->Step4 N2 evolution Step5 Purification (Flash Chromatography) Step4->Step5 Workup

Figure 2: Operational workflow for the synthesis of Fmoc-Ile-CMK.

Part 6: Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Hydrolysis of Mixed AnhydrideEnsure conditions are strictly anhydrous; reduce activation time.
Impurity: Methyl Ester Methanol contaminationEnsure diazomethane is prepared in ether/KOH, not methanol.
Impurity: Chloromethyl Alcohol Reduction of ketoneAvoid borohydride reagents; ensure HCl is anhydrous.
Racemization Base-catalyzed abstractionUse NMM (weaker base) instead of Triethylamine; keep temp < -15°C during activation.
References
  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

  • Siciliano, C., et al. (2012).[2] "A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids."[2] The Journal of Organic Chemistry, 77(23), 10575–10582. Link

  • Lienhard, G. E. (1973). "Enzymatic Catalysis and Transition-State Theory." Science, 180(4082), 149-154. (Mechanistic grounding for CMK inhibitors). Link

  • Green, G. D., & Shaw, E. (1981). "Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases." Journal of Biological Chemistry, 256(4), 1923-1928. Link

Sources

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme inhibition is paramount to advancing novel therapeutics and dissecting complex biological pathways. This guide provides a comprehensive technical overview of the mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-chloromethylketone (Fmoc-Ile-Cl), a putative irreversible protease inhibitor. While direct literature on this specific compound is sparse, this document synthesizes established principles of peptidyl chloromethyl ketone chemistry and protease-inhibitor interactions to provide a robust, field-proven framework for its application.

Introduction: The Rationale for Targeting Proteases with Peptidyl Chloromethyl Ketones

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in nearly every physiological process. Their dysregulation is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them prime targets for therapeutic intervention.

Peptidyl chloromethyl ketones (CMKs) represent a well-established class of irreversible inhibitors that leverage the inherent substrate recognition machinery of proteases to achieve potent and specific inactivation. The general structure consists of a peptide sequence, which dictates target specificity, and a reactive chloromethyl ketone "warhead" that forms a covalent bond with a key active site residue.

Fmoc-Ile-Cl, by its structure, is designed to target proteases that exhibit a preference for isoleucine at the P1 position of their substrates. The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus can also influence its interaction with the enzyme's active site cleft.

The Core Mechanism: Irreversible Covalent Modification

The inhibitory action of Fmoc-Ile-Cl is predicated on a two-step mechanism characteristic of affinity labels:

  • Initial Non-covalent Binding: The inhibitor first binds to the active site of the target protease in a reversible manner, driven by non-covalent interactions between the isoleucine side chain, the peptide backbone, and the enzyme's specificity pockets. The isoleucine residue is expected to occupy the S1 pocket of the protease, a key determinant of substrate specificity.

  • Irreversible Covalent Alkylation: Following initial binding, the highly reactive chloromethyl ketone moiety is positioned in close proximity to a nucleophilic residue within the enzyme's catalytic center. This proximity facilitates a nucleophilic attack on the methylene carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a stable, irreversible covalent bond.

The specific nucleophile targeted depends on the class of protease:

  • For serine proteases , the catalytic histidine residue is the primary target of alkylation.

  • For cysteine proteases , the catalytic cysteine residue is the target.[1]

This covalent modification permanently inactivates the enzyme, as the catalytic machinery is now blocked.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification Enzyme Enzyme Fmoc-Ile-Cl Fmoc-Ile-Cl Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Fmoc-Ile-Cl Enzyme-Inhibitor Complex->Enzyme k_off Inactive Enzyme Inactive Enzyme Enzyme-Inhibitor Complex->Inactive Enzyme k_inact (Alkylation)

Caption: Two-step irreversible inhibition mechanism of Fmoc-Ile-Cl.

Specificity Profile: Predicting the Targets of Fmoc-Ile-Cl

The specificity of a peptidyl chloromethyl ketone is primarily determined by the amino acid residue at the P1 position.[2] In the case of Fmoc-Ile-Cl, the isoleucine side chain directs its activity towards proteases that preferentially cleave after bulky, hydrophobic residues.

Table 1: Potential Protease Targets for Fmoc-Ile-Cl

Protease FamilySpecific ExamplesRationale for Potential Inhibition
Cysteine Proteases Cathepsin K, Cathepsin S, Cathepsin LMany cathepsins have a preference for hydrophobic residues at the P1 position. Cathepsin K, for instance, is a key enzyme in bone resorption.[3][4]
Serine Proteases Chymotrypsin, ElastaseChymotrypsin and related proteases exhibit a strong preference for large hydrophobic residues like phenylalanine, tyrosine, and isoleucine at the P1 position.[1][5]
Caspases Caspase-3, Caspase-6While typically recognizing aspartate at P1, some caspases can be inhibited by other peptidyl chloromethyl ketones, suggesting potential off-target interactions.[1]

It is crucial to empirically validate the inhibitory activity of Fmoc-Ile-Cl against a panel of proteases to determine its precise specificity profile.

Experimental Protocols for Characterization

To rigorously characterize the mechanism and efficacy of Fmoc-Ile-Cl, a series of well-defined experimental protocols are required.

General Protease Inhibition Assay

This protocol provides a framework for assessing the time- and concentration-dependent inhibition of a target protease by Fmoc-Ile-Cl.

Materials:

  • Purified target protease

  • Fluorogenic or chromogenic substrate for the target protease

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Fmoc-Ile-Cl stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Fmoc-Ile-Cl in assay buffer.

  • In a microplate, add the diluted inhibitor to the assay buffer.

  • Initiate the reaction by adding the target protease to each well.

  • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature.

  • Add the substrate to each well to measure the residual enzyme activity.

  • Monitor the fluorescence or absorbance change over time using a microplate reader.

  • Plot the residual enzyme activity as a function of inhibitor concentration and pre-incubation time.

Kinetic Analysis of Irreversible Inhibition

For irreversible inhibitors like Fmoc-Ile-Cl, determining the kinetic parameters Ki (the initial dissociation constant) and kinact (the maximal rate of inactivation) is essential for a complete mechanistic understanding.[6][7][8][9]

Methodology (Kitz-Wilson Plot):

  • Perform the general protease inhibition assay as described above, using a range of inhibitor concentrations.

  • For each inhibitor concentration, determine the apparent first-order rate constant of inactivation (kobs) by plotting the natural logarithm of the residual enzyme activity versus time. The slope of this line is -kobs.

  • Plot the reciprocal of the observed inactivation rate (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]).

  • The data should fit a linear equation: 1/kobs = (Ki/kinact)(1/[I]) + 1/kinact.

  • The y-intercept of this plot is 1/kinact, and the x-intercept is -1/Ki.

Caption: Kitz-Wilson plot for determining the kinetic parameters of irreversible inhibition.

Handling and Storage of Fmoc-Ile-Cl

Peptidyl chloromethyl ketones are reactive compounds and require careful handling and storage to maintain their integrity.

  • Storage: Store lyophilized Fmoc-Ile-Cl at -20°C or colder, protected from light and moisture.[10][11][12][13][14]

  • Reconstitution: Prepare stock solutions in anhydrous DMSO.[15] Due to the potential for hydrolysis, aqueous solutions should be prepared fresh and used immediately.

  • Stability: Peptides in solution are generally less stable than in their lyophilized form.[10][12][13] Avoid repeated freeze-thaw cycles of stock solutions.[13]

Conclusion and Future Directions

Fmoc-Ile-Cl is a promising tool for the targeted, irreversible inhibition of proteases with a specificity for isoleucine at the P1 position. Its mechanism of action, rooted in covalent modification of the active site, offers a powerful approach for studying protease function and for the development of novel therapeutic agents. Future research should focus on the empirical determination of its protease specificity profile, in-depth kinetic characterization against key targets, and evaluation of its efficacy in cellular and in vivo models. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize and understand the mechanistic intricacies of Fmoc-Ile-Cl.

References

  • Rauber, P., Wikstrom, P., & Shaw, E. (1988). Iodination of peptidyl chloromethyl ketones for protease affinity labels. Analytical Biochemistry, 168(2), 259-264. Available at: [Link]

  • Angelastro, M. R., et al. (1990). Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 33(1), 11-13. Available at: [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. Available at: [Link]

  • Organic Chemistry. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of protease-inhibitor interactions. Available at: [Link]

  • de Oliveira, L. D., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. International Journal of Molecular Sciences, 23(13), 7109. Available at: [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Available at: [Link]

  • Lin, T. A., & Lawrence, J. C., Jr. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 23817-23820. Available at: [Link]

  • Mehdi, S., et al. (1989). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 28(13), 5581-5588. Available at: [Link]

  • Stennicke, H. R., & Salvesen, G. S. (2000). Caspases--controlling intracellular signals by protease activity. Biochimica et Biophysica Acta, 1477(1-2), 299-306. Available at: [Link]

  • Rodrigues, J. A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering. Available at: [Link]

  • Fallah, Z., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5649. Available at: [Link]

  • Garcia-Canovas, F., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical Journal, 277 ( Pt 3)(Pt 3), 869–874. Available at: [Link]

  • Yu, D., et al. (2023). Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging. eLife, 12, e84936. Available at: [Link]

  • Thompson, R. C., & Blout, E. R. (1973). Peptide chloromethyl ketones as irreversible inhibitors of elastase. Biochemistry, 12(1), 44-47. Available at: [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Analytical Biochemistry, 227(1), 186-189. Available at: [Link]

  • ResearchGate. (n.d.). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Available at: [Link]

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Available at: [Link]

  • Wikipedia. (n.d.). Protease inhibitor (biology). Available at: [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Available at: [Link]

  • Garcia-Canovas, F., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 869-874. Available at: [Link]

  • Wascatt, R. J., et al. (1985). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. The American review of respiratory disease, 132(5), 1080-1086. Available at: [Link]

  • Green, G. D., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. The Journal of biological chemistry, 256(4), 1923-1928. Available at: [Link]

  • Barret, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. The Biochemical journal, 201(1), 189-198. Available at: [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Available at: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

  • Yoon, M. C., et al. (2021). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 60(18), 1464-1476. Available at: [Link]

  • Thompson, R. C., & Ohlsson, K. (1986). Isolation, properties, and complete amino acid sequence of human secretory leukocyte protease inhibitor, a potent inhibitor of leukocyte elastase. Proceedings of the National Academy of Sciences of the United States of America, 83(18), 6692-6696. Available at: [Link]

  • Adonyx Bio. (n.d.). How to Store and Handle Peptides for Maximum Stability. Available at: [Link]

  • MDPI. (n.d.). A Second Opportunity for the Peptide-Based Analogues with γ-Lactam at the P1 Position: Human Cathepsin S Inhibition. Available at: [Link]

  • LibreTexts. (2025). 5.4: Enzyme Inhibition. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Mocerino, M., & Verdirosa, F. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3328. Available at: [Link]

  • Gavrilova, E. S., et al. (2021). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 22(19), 10425. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Available at: [Link]

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An In-depth Technical Guide to Fmoc-Isoleucyl-Chloromethylketone (Fmoc-Ile-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-chloromethylketone (Fmoc-Ile-Cl), a specialized chemical probe with significant potential in protease research and drug discovery. While specific literature on Fmoc-Ile-Cl is not abundant, this document synthesizes established principles of peptide chemistry, irreversible inhibitors, and activity-based protein profiling to offer a robust framework for its understanding and application.

Core Compound Characteristics

A foundational understanding of a compound begins with its fundamental physicochemical properties. Fmoc-Ile-Cl is a derivative of the amino acid isoleucine, featuring two key modifications: an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a C-terminal chloromethylketone (CMK) reactive group.

PropertyValueSource
CAS Number 103321-51-3[1][2]
Molecular Weight 371.84 g/mol [1]
Molecular Formula C₂₁H₂₂ClNO₃[1]

The Fmoc group, a bulky aromatic moiety, is instrumental in peptide synthesis and can also contribute to the binding affinity of the molecule to protein targets.[3] The chloromethylketone "warhead" is an electrophilic group designed to react with nucleophilic residues in the active sites of certain enzymes, leading to irreversible inhibition.

Synthesis of Fmoc-Ile-Cl

The synthesis of Fmoc-Ile-Cl can be approached through the conversion of the corresponding Fmoc-L-isoleucine (Fmoc-Ile-OH) to its acid chloride, followed by reaction with diazomethane and subsequent treatment with hydrogen chloride. This multi-step process requires careful handling of hazardous reagents.

Conceptual Synthesis Workflow

Synthesis_Workflow A Fmoc-Ile-OH B Activation (e.g., SOCl₂ or Oxalyl Chloride) A->B Step 1 C Fmoc-Ile-COCl (Acid Chloride Intermediate) B->C D Reaction with Diazomethane (CH₂N₂) C->D Step 2 E Fmoc-Ile-CHN₂ (Diazoketone Intermediate) D->E F Treatment with HCl E->F Step 3 G Fmoc-Ile-Cl (Final Product) F->G

Caption: Conceptual workflow for the synthesis of Fmoc-Ile-Cl.

Detailed Synthesis Protocol (Hypothetical)
  • Step 1: Formation of the Acid Chloride. Fmoc-L-isoleucine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at a reduced temperature (e.g., 0 °C) to form the Fmoc-L-isoleucyl chloride. The reaction is typically stirred for several hours and then the solvent and excess reagent are removed under vacuum.

  • Step 2: Formation of the Diazoketone. The resulting acid chloride is dissolved in an anhydrous solvent and reacted with an ethereal solution of diazomethane. This reaction is highly exothermic and produces nitrogen gas, requiring careful temperature control and appropriate safety precautions. The diazomethane converts the acid chloride to a diazoketone.

  • Step 3: Formation of the Chloromethylketone. The crude diazoketone is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or dioxane). The HCl protonates the diazoketone, leading to the loss of nitrogen gas and the formation of the final chloromethylketone product, Fmoc-Ile-Cl. The product would then be purified, typically by chromatography.

Mechanism of Action as a Protease Inhibitor

The primary utility of Fmoc-Ile-Cl lies in its potential as an irreversible inhibitor of certain proteases, particularly cysteine and serine proteases. The isoleucine side chain provides a degree of specificity, directing the inhibitor to the active sites of proteases that preferentially bind to hydrophobic residues.

The chloromethylketone moiety acts as an electrophilic "warhead." In the enzyme's active site, a nucleophilic residue (the thiol of cysteine or the hydroxyl of serine) attacks the carbonyl carbon of the CMK. This is followed by the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the enzyme.

Inhibition Mechanism Diagram

Caption: Covalent modification of a protease by Fmoc-Ile-Cl.

This irreversible binding effectively inactivates the enzyme, making Fmoc-Ile-Cl a valuable tool for studying protease function and for the development of potential therapeutic agents.

Applications in Research and Drug Development

Protease Inhibition Assays

Fmoc-Ile-Cl can be employed in standard protease inhibition assays to determine the susceptibility of a target protease to this class of inhibitors. By measuring the residual enzyme activity after incubation with varying concentrations of Fmoc-Ile-Cl, one can determine key kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐcₜ).

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to identify and characterize active enzymes within complex biological samples.[4][5][6][7] ABPP probes typically consist of a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., a fluorophore or biotin).

While Fmoc-Ile-Cl itself lacks a reporter tag, it can be used in a competitive ABPP format.[8] In this approach, a biological sample is pre-incubated with Fmoc-Ile-Cl before the addition of a broad-spectrum ABPP probe that targets the same class of enzymes. If Fmoc-Ile-Cl binds to a particular enzyme, it will block the binding of the tagged probe, leading to a decrease in the signal from that enzyme. This allows for the identification of proteases that interact with Fmoc-Ile-Cl.

ABPP Workflow

ABPP_Workflow cluster_control Control cluster_experiment Experiment A Proteome Lysate B Add Tagged ABPP Probe A->B C Labeled Proteases B->C D Analysis (e.g., Gel or MS) C->D E Proteome Lysate F Incubate with Fmoc-Ile-Cl E->F G Add Tagged ABPP Probe F->G H Reduced Labeling of Target Proteases G->H I Analysis (e.g., Gel or MS) H->I

Caption: Competitive activity-based protein profiling workflow.

Experimental Protocol: Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Fmoc-Ile-Cl against a purified protease.

  • Materials:

    • Purified protease of interest

    • Fmoc-Ile-Cl stock solution (e.g., 10 mM in DMSO)

    • Assay buffer appropriate for the target protease

    • Fluorogenic or chromogenic substrate for the protease

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of Fmoc-Ile-Cl in the assay buffer.

    • In a 96-well plate, add the diluted Fmoc-Ile-Cl solutions to the wells. Include a control with only DMSO.

    • Add the purified protease to each well and incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction rates for each concentration of Fmoc-Ile-Cl.

    • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

Fmoc-Isoleucyl-Chloromethylketone is a specialized chemical tool with significant potential for the study of proteases. Its design incorporates a recognition motif (isoleucine) and an irreversible inhibitory warhead (chloromethylketone), making it a candidate for targeted covalent inhibition. While direct experimental data for this specific compound is limited, the principles outlined in this guide provide a solid foundation for its synthesis, understanding its mechanism of action, and its application in protease inhibition studies and activity-based protein profiling. As with any reactive compound, appropriate safety precautions should be taken during its synthesis and handling.

References

  • Schwans, J. P., et al. (2016). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. Amino Acids, 48(10), 2415–2423. Available from: [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Frontiers in Microbiology. (2022). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Available from: [Link]

  • MDPI. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. Chembiochem, 24(10), e202200701. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of Medicinal Chemistry, 66(9), 5953-5975. Available from: [Link]

Sources

Technical Guide: Fmoc-Ile-Cl Solubility, Stability, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl-L-isoleucyl chloride) represents a specialized, high-reactivity tool in the peptide chemist’s arsenal. While standard activation methods (DIC/HOBt, HATU) suffice for most couplings, the steric bulk of the isoleucine side chain (


-branching) often leads to incomplete coupling and deletion sequences.[1] Fmoc-Ile-Cl overcomes this steric barrier through the sheer electrophilicity of the acid chloride.[1]

However, this reactivity comes at a cost: extreme moisture sensitivity and a paradoxical instability in the presence of the very bases required to neutralize the hydrochloric acid byproduct.[1] This guide outlines the solubility profiles, stability mechanisms, and "base-free" or "hindered-base" protocols necessary to utilize Fmoc-Ile-Cl effectively.

Part 1: Chemical Nature & The "Steric Justification"[1]

Why Use the Acid Chloride?

Isoleucine is


-branched, meaning the bulky group is adjacent to the reacting carbonyl.[1] This creates a "steric wall" that slows down the nucleophilic attack of the incoming amine.[1]
  • Standard Esters (Fmoc-Ile-OPfp/OSu): Too slow; often fail to drive reaction to completion.[1]

  • In Situ Activation (HATU/HBTU): Effective but expensive and can lead to racemization if activation times are prolonged.[1]

  • Acid Chloride (Fmoc-Ile-Cl): The chloride is a distinct leaving group with minimal steric demand, allowing rapid coupling even in congested environments (e.g., coupling Ile to another bulky residue like Val or Pro).[1]

The Reactivity/Stability Trade-off

The high electrophilicity of the carbonyl carbon makes Fmoc-Ile-Cl susceptible to two primary degradation pathways:

  • Hydrolysis: Reaction with water to revert to Fmoc-Ile-OH.[1]

  • Fmoc Cleavage: Reaction with nucleophilic bases (like piperidine) or even prolonged exposure to tertiary amines, leading to premature removal of the Fmoc group and polymerization.[1]

Part 2: Solubility Profile

Fmoc-Ile-Cl is a lipophilic molecule.[1] Its solubility is dictated by the fluorenyl ring system and the aliphatic isoleucine side chain.[1]

Solvent Compatibility Table[1]
SolventSolubility StatusSuitability for ReactionNotes
Dichloromethane (DCM) Excellent (>0.5 M)Primary Choice The gold standard.[1] Inert to the acid chloride; easily removed.[1]
Tetrahydrofuran (THF) GoodSecondary ChoiceUse anhydrous.[1] Useful if the resin swells better in THF than DCM.[1]
Chloroform (CHCl₃) ExcellentGoodAlternative to DCM; often used for NMR characterization.[1]
DMF / NMP SolubleCAUTION Avoid for storage. Acid chlorides can react with DMF to form Vilsmeier-Haack type adducts over time.[1] Use only for immediate coupling if necessary.
Hexanes / Pentane InsolublePurificationUsed to precipitate the product during synthesis to remove impurities.[1]
Water / Alcohols Insoluble (Reacts)FORBIDDEN Will instantly hydrolyze (water) or form esters (MeOH/EtOH).[1]
Practical Insight: The "Clear Solution" Check

A properly synthesized and stored Fmoc-Ile-Cl should dissolve instantly in dry DCM to give a clear, colorless solution. Turbidity or white precipitate usually indicates hydrolysis has occurred (formation of Fmoc-Ile-OH, which is less soluble in cold DCM than the chloride) or the presence of polymerized material.[1]

Part 3: Stability & Degradation Mechanisms[1]

Understanding how Fmoc-Ile-Cl degrades is essential for troubleshooting.

Hydrolysis (Moisture Sensitivity)

The acid chloride bond is highly polarized.[1] Upon contact with atmospheric moisture, it reverts to the carboxylic acid and generates HCl gas.[1]


[1]
The "Fmoc-Cl Paradox" (Base Sensitivity)

Coupling releases HCl.[1] Normally, a base (DIEA, NMM) is added to neutralize this.[1] However, the Fmoc group is base-labile.[1][2][3]

  • Strong/Nucleophilic Bases: Rapidly degrade the reagent.[1]

  • Solution: Use hindered bases (e.g., Collidine) or base-free methods where the amine component acts as the acceptor, or a biphasic system is used.[1]

Visualization: Degradation Pathways

The following diagram illustrates the critical stability checkpoints.

DegradationPathways FmocIleCl Fmoc-Ile-Cl (Active Reagent) FmocIleOH Fmoc-Ile-OH (Hydrolysis Product) FmocIleCl->FmocIleOH Rapid Hydrolysis Dibenzofulvene Dibenzofulvene (Fmoc Cleavage) FmocIleCl->Dibenzofulvene Premature Deprotection Vilsmeier Vilsmeier Adduct (Side Reaction) FmocIleCl->Vilsmeier Slow Reaction Moisture Moisture (H2O) Moisture->FmocIleCl Base Strong Base (e.g., Piperidine) Base->FmocIleCl DMF DMF (Prolonged) DMF->FmocIleCl

Caption: Figure 1. Degradation pathways of Fmoc-Ile-Cl.[1] Moisture leads to hydrolysis, strong bases strip the Fmoc group, and DMF can form adducts over time.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Fmoc-Ile-Cl (Thionyl Chloride Method)

This protocol ensures high purity and removal of SOCl₂.

  • Setup: Place 1.0 eq Fmoc-Ile-OH in a round-bottom flask under inert atmosphere (N₂ or Ar).

  • Dissolution: Suspend in dry DCM (approx. 5-10 mL per gram).

  • Activation: Add 5-10 eq of Thionyl Chloride (SOCl₂) .

    • Note: Do not use DMF as a catalyst if possible, to avoid Vilsmeier impurities.[1]

  • Reflux: Gently reflux for 15–30 minutes. The solution should turn clear.

  • Evaporation: Evaporate solvent and excess SOCl₂ under vacuum.

  • Co-evaporation: Add dry DCM and evaporate again (3x) to remove trace HCl/SOCl₂.

  • Crystallization: Dissolve the residue in a minimum amount of DCM and precipitate by adding cold Hexane .

  • Storage: Filter, dry under high vacuum, and store at -20°C under Argon.

Protocol B: The "Base-Free" Coupling Strategy

Best for preventing racemization and Fmoc degradation.

  • Resin Prep: Swell the resin (e.g., Wang or Rink Amide) in DCM.[1]

  • Dissolution: Dissolve 3.0 eq Fmoc-Ile-Cl in dry DCM.

  • Coupling: Add the solution to the resin.[1]

  • Scavenger (Optional but Recommended): Add 3.0 eq of 2,4,6-Collidine (TMP).[1]

    • Why Collidine? It is a weak, sterically hindered base.[1] It neutralizes the HCl generated but is too bulky to abstract the proton from the Fmoc group or the

      
      -carbon (preventing racemization).[1]
      
  • Time: Shake for 20–40 minutes.

  • Wash: Wash extensively with DCM.[1]

Protocol C: Quality Control (The Methanol Quench)

How to verify your reagent is still active before use.

  • Take a small aliquot (~5 mg) of your solid Fmoc-Ile-Cl.[1]

  • Dissolve in 0.5 mL dry Methanol (MeOH) .

  • Wait 5 minutes.

  • Inject onto HPLC.

  • Interpretation:

    • Peak A (Major): Fmoc-Ile-OMe (Methyl Ester).[1] This indicates the chloride was active and reacted with the methanol.[1]

    • Peak B (Minor): Fmoc-Ile-OH.[1][4] This indicates the chloride had already hydrolyzed before the test.[1]

    • Calculation: If Fmoc-Ile-OH > 5-10%, repurify the reagent.[1]

Part 5: Racemization Control

While acid chlorides are highly reactive, they are surprisingly resistant to racemization compared to activated esters, provided that strong base is absent.[1]

The Mechanism: Racemization occurs via the formation of a 5(4H)-oxazolone intermediate.[1] This is base-catalyzed.[1]

  • Risk: Using TEA (Triethylamine) or DIEA (Diisopropylethylamine) with Fmoc-Ile-Cl promotes oxazolone formation.[1]

  • Mitigation:

    • Use Collidine: As described in Protocol B.

    • Use KOBt: Potassium salt of HOBt can be used as a buffer.[1]

    • Pre-activation: Do not "pre-activate" with base. Add the base after the amino acid chloride is in contact with the resin.[1]

Workflow Decision Tree

CouplingWorkflow Start Start: Difficult Coupling Required CheckSterics Is the coupling sterically hindered? (e.g., Ile-Ile, Val-Ile) Start->CheckSterics Standard Use Standard HATU/DIC CheckSterics->Standard No UseCl Select Fmoc-Ile-Cl CheckSterics->UseCl Yes BaseChoice Select Base Strategy UseCl->BaseChoice BaseFree Base-Free / Biphasic (DCM / aq Na2CO3) BaseChoice->BaseFree HinderedBase Hindered Base (Collidine / TMP) BaseChoice->HinderedBase StrongBase Strong Base (DIEA / TEA) BaseChoice->StrongBase ResultGood High Yield Low Racemization BaseFree->ResultGood HinderedBase->ResultGood ResultBad Racemization & Fmoc Loss StrongBase->ResultBad

Caption: Figure 2. Decision matrix for selecting Fmoc-Ile-Cl and the appropriate base strategy to maximize yield and minimize side reactions.

References

  • Carpino, L. A., et al. (1990).[1] "Fmoc-amino acid chlorides. Preparation, characterization, and utilization in peptide synthesis." The Journal of Organic Chemistry, 55(6), 1673-1675.[1]

  • Beyermann, M., et al. (1991).[1] "Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking." The Journal of Organic Chemistry, 56(13), 4339-4343.[1]

  • Sigma-Aldrich. "Fmoc-Ile-OH Product Specification & Handling." (Precursor data utilized for stability context).[1][5][6] [1]

  • Carpino, L. A., et al. (1991).[1] "Racemization of Fmoc-amino acid chlorides." Journal of the American Chemical Society.[1] (Contextual grounding on oxazolone mechanism).

Sources

Technical Guide: Fmoc-L-Isoleucine Chloride (Fmoc-Ile-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Operational Protocols for High-Reactivity Peptide Coupling

Executive Summary

Fmoc-L-isoleucine chloride (Fmoc-Ile-Cl) is a highly reactive acyl chloride derivative of Fmoc-protected isoleucine. Unlike its stable parent carboxylic acid (Fmoc-Ile-OH), this reagent is moisture-sensitive, corrosive, and prone to rapid hydrolysis. It is primarily employed in solid-phase peptide synthesis (SPPS) to overcome difficult couplings where steric hindrance (from the beta-branching of the isoleucine side chain) renders standard carbodiimide/phosphonium activation inefficient.

Critical Safety Distinction: Do not confuse this compound with Fmoc-Ile-OH . The chloride form releases hydrogen chloride (HCl) gas upon contact with ambient moisture, necessitating strict anhydrous handling protocols.

Part 1: Chemical Identity & Reactivity Profile

Chemical Identification
ParameterData
Chemical Name (9H-fluoren-9-yl)methoxycarbonyl-L-isoleucine chloride
CAS Number 94459-70-6 (Verify specific batch; often generated in situ)
Formula C₂₁H₂₂ClNO₃
Molecular Weight 371.86 g/mol
Physical State White to off-white crystalline powder (solid)
Solubility Soluble in DCM, THF, DMF (anhydrous); Reacts violently with water/alcohols
The "Why" of Reactivity (Expert Analysis)

As a Senior Application Scientist, I prioritize the mechanism of hazard. The electrophilicity of the carbonyl carbon in Fmoc-Ile-Cl is significantly elevated compared to active esters (e.g., OBt/OAt).

  • Utility: This high electrophilicity drives the reaction with sterically hindered amines (like N-methylated amino acids) where other reagents fail.

  • Hazard: The same driving force causes non-selective reaction with nucleophiles. Contact with water (atmospheric humidity) triggers immediate hydrolysis, regenerating the parent acid and releasing corrosive HCl fumes.

Part 2: Comprehensive Hazard Assessment

GHS Classification (Derived from Acyl Chloride Class)

Note: Commercial SDS availability for specific amino acid chlorides is rare; these classifications are based on the functional group properties.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1 H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity SE 3 H335: May cause respiratory irritation (due to HCl evolution).
Reactivity --EUH014: Reacts violently with water.
The Hydrolysis Danger Cycle

The following diagram illustrates the divergent pathways of Fmoc-Ile-Cl: the productive coupling (top) versus the destructive hydrolysis (bottom) that poses the primary safety risk.

ReactivityCycle FmocCl Fmoc-Ile-Cl (Highly Reactive) Peptide Peptide Bond (Safe Product) FmocCl->Peptide + Amine (Anhydrous) Hydrolysis Hydrolysis Reaction FmocCl->Hydrolysis + Moisture Amine Resin-Bound Amine (Target Nucleophile) Amine->Peptide Water H₂O / Moisture (Contaminant) Water->Hydrolysis HCl HCl Gas (CORROSIVE HAZARD) Hydrolysis->HCl Rapid Evolution Acid Fmoc-Ile-OH (Degraded Reagent) Hydrolysis->Acid Precipitate

Figure 1: Reactivity pathways of Fmoc-Ile-Cl. Note the generation of corrosive HCl gas upon contact with moisture.

Part 3: Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood with a face velocity of >100 fpm.

  • Inert Atmosphere: For storage and synthesis, use a Schlenk line (Argon/Nitrogen) or a Glovebox. The reagent degrades rapidly in air.

  • Humidity Control: Ambient humidity >40% significantly increases the risk of degradation and HCl fuming.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended) or in spill cleanup, use a full-face respirator with Acid Gas (E) and Particulate (P100) cartridges.

  • Hand Protection: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Neoprene. Note: Thin latex is permeable to acid chlorides.

  • Eye/Face: Chemical splash goggles + Face shield. Standard safety glasses are insufficient against corrosive fumes.

Part 4: Operational Protocols

Storage and Stability
  • Temperature: Store at -20°C .

  • Container: Tightly sealed glass vial with a PTFE-lined cap, stored inside a secondary desiccator containing active desiccant (e.g., P₂O₅ or Silica Gel).

  • Visual Check: If the powder appears "clumpy" or emits white smoke (HCl mist) upon opening, the reagent has hydrolyzed and should be discarded.

Synthesis/Handling Workflow (Self-Validating Protocol)

This protocol ensures integrity. If the solution turns cloudy immediately upon dissolution in anhydrous solvent, your solvent is wet (Validation Check).

  • Preparation:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Purge the reaction vessel with dry Nitrogen/Argon.

  • Solvent Choice:

    • Use anhydrous DCM (Dichloromethane) or dry CHCl₃ (Chloroform).

    • Avoid DMF if possible for long storage, as acid chlorides can react slowly with DMF to form Vilsmeier-type adducts.

  • Base Scavenger:

    • Always add a non-nucleophilic base (e.g., DIEA or 2,4,6-Collidine ) to the reaction mixture before adding the acid chloride. This neutralizes the HCl generated during coupling.

  • Dissolution (The "Smoke Test"):

    • Weigh Fmoc-Ile-Cl quickly.

    • Dissolve in DCM. The solution should be clear. Turbidity indicates hydrolysis (formation of insoluble Fmoc-Ile-OH).

Safe Waste Disposal

NEVER discard Fmoc-Ile-Cl directly into an aqueous waste stream or trash bin. It may react violently with moisture in the waste container.

Quenching Protocol:

  • Dilute the excess reagent in DCM.

  • Place the flask in an ice bath.

  • Slowly add Methanol (MeOH) dropwise.

    • Chemistry:

      
      .
      
    • This converts the reactive chloride to a stable methyl ester.

  • Add a base (Sodium Bicarbonate solution) to neutralize the acid.

  • Dispose of as halogenated organic waste.

Part 5: Emergency Response

IncidentImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Seek medical attention (risk of pulmonary edema).
Skin Contact Brush off dry powder before rinsing. Flush with copious water for 15 minutes. Do not use neutralizing agents on skin.
Eye Contact Rinse cautiously with water for >15 minutes.[2] Remove contact lenses.[1] Urgent medical evaluation required.
Spill (Solid) Do not sweep (generates dust). Cover with dry lime or soda ash. Scoop into a dry container.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Peptide Synthesis. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Acetyl Chloride (Surrogate for Acyl Chlorides). (Note: Used as reference for functional group hazards due to specific SDS scarcity).

  • PubChem. (2024). Compound Summary: Fmoc-L-isoleucine.[3][4][5] (Parent compound reference for structural data).

  • Merck Millipore. (2023). Peptide Synthesis: Handling Acid Chlorides.

Sources

Commercial Sourcing and Technical Utilization of Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-isoleucyl chloride (Fmoc-Ile-Cl) represents a high-energy activation state of isoleucine, utilized primarily to overcome severe steric hindrance in solid-phase peptide synthesis (SPPS).[1][2] While standard activation methods (DIC/HOBt, HATU) often fail to drive the coupling of isoleucine to acceptable yields—particularly in aggregated sequences or adjacent to N-methylated residues—the acid chloride intermediate offers rapid acylation kinetics.

However, this reactivity comes at a cost: hydrolytic instability .[1] Unlike Fmoc-amino acid fluorides, the chlorides are highly moisture-sensitive.[1][2] Consequently, the commercial landscape is sparse, and "in-stock" availability is often a misleading indicator of reagent quality.[1] This guide outlines the verified commercial supply chain, establishes a mandatory Quality Control (QC) protocol for purchased stock, and details the in situ generation method—the industry "Gold Standard" for ensuring coupling integrity.

Commercial Landscape & Supplier Evaluation[2]

Direct Commercial Source

Due to the shelf-life risks associated with acid chlorides, few major catalog suppliers stock pre-made Fmoc-Ile-Cl.[1][2] The primary verified source for the specific chloride derivative is:

SupplierProduct NameCAS NumberCatalog SpecificsNotes
Santa Cruz Biotechnology (SCBT) Fmoc-L-isoleucyl chloride103321-51-3 Primary direct source.[1][2] Ships as a "Dangerous Good".[1][2] Requires immediate QC upon receipt.
The "Reliable Alternative" Supply Chain (Precursors)

For high-stakes synthesis, most senior chemists prefer in situ generation to guarantee 100% active species.[1][2] This requires high-purity Fmoc-Ile-OH (Free Acid) and a chlorinating agent.[1][2]

Precursor ReagentPreferred SuppliersCAS NumberPurity Requirement
Fmoc-Ile-OH Sigma-Aldrich (Merck), Chem-Impex, Bachem71989-23-6 >99% (HPLC), <0.1% D-isomer
Triphosgene (BTC) Sigma-Aldrich, Oakwood Chemical32315-10-9 >98%, Crystalline solid
Thionyl Chloride Acros Organics, Sigma7719-09-7 Reagent Plus, >99%

Technical Profile: The Hydrolysis Trap

The utility of Fmoc-Ile-Cl is defined by its electrophilicity.[1][2] The carbonyl carbon is highly susceptible to nucleophilic attack by the amine of the growing peptide chain. However, it is equally susceptible to attack by atmospheric water.[1]

The Failure Mode:


[1][2]

Buying a commercial bottle that has been opened or improperly stored often results in a mixture of active chloride and inactive acid.[1] Since the acid (Fmoc-Ile-OH) is the starting material, it will not couple without added activators, leading to deletion sequences in your final peptide.[1]

Visualization: Decision Logic for Fmoc-Ile-Cl Usage

The following diagram outlines the critical decision path for sourcing and utilizing this reagent.

G Start Requirement: Couple Fmoc-Ile to Hindered Amine Source Sourcing Strategy Start->Source Commercial Buy Commercial Fmoc-Ile-Cl (e.g., SCBT) Source->Commercial Speed Priority InSitu Synthesize In Situ (Fmoc-Ile-OH + BTC) Source->InSitu Integrity Priority QC Mandatory QC: IR Spectroscopy & Melting Point Commercial->QC Couple Proceed to Coupling (Base: Collidine/DIEA) InSitu->Couple Freshly Made Decision Is Purity > 95%? QC->Decision Recryst Recrystallize (DCM/Hexane) Decision->Recryst No (Hydrolyzed) Decision->Couple Yes Recryst->QC

Figure 1: Decision matrix for sourcing Fmoc-Ile-Cl. Note that in situ generation bypasses the storage stability risks.

Operational Protocols

Protocol A: Quality Control of Commercial Stock

Trust, but verify.[1] Do not use commercial Fmoc-Ile-Cl without this check.

  • Visual Inspection: The solid should be a white to off-white crystalline powder.[1][2] Any "clumping" or "wetness" suggests hydrolysis.[1][2]

  • IR Spectroscopy (The Rapid Test):

    • Place a small sample on the ATR crystal.

    • Target Signal: Look for the acid chloride carbonyl stretch at ~1800 cm⁻¹ .

    • Contamination Signal: A broad peak at 1700–1720 cm⁻¹ indicates the free acid (hydrolysis product).

  • Melting Point:

    • Fmoc-Ile-Cl typically melts around 113–115°C .[1][2]

    • A depressed or broad melting range indicates degradation.[1][2]

Protocol B: In Situ Generation via Triphosgene (BTC)

This is the Self-Validating System .[1][2] By generating the chloride immediately before use, you eliminate the variable of shelf-life degradation.[1] This method uses Bis(trichloromethyl) carbonate (Triphosgene), which is safer and easier to weigh than phosgene gas or thionyl chloride.[1]

Reagents:

  • Fmoc-Ile-OH (1.0 equiv)[1][2]

  • Triphosgene (0.33 equiv) — Note: 1 mol BTC generates 3 mol Phosgene equivalents.[1][2]

  • Sym-Collidine (2,4,6-trimethylpyridine) or DIEA (Base)[1][2]

  • Dry THF or DCM (Solvent)[1][2]

Step-by-Step Workflow:

  • Dissolution: In a dry round-bottom flask under Nitrogen/Argon, dissolve Fmoc-Ile-OH (1 mmol) and Triphosgene (0.33 mmol, ~100 mg) in dry THF (5 mL).

  • Activation: Add Sym-Collidine (1 mmol) dropwise.

    • Observation: A white precipitate (Collidine[1]·HCl) may form.[1][2][3]

    • Reaction Time: Stir for 1–2 minutes. The conversion to acid chloride is extremely rapid.

  • Coupling: Add the activated solution directly to the resin-bound amine (previously swollen in DCM).[1]

  • Scavenging: Add an additional 2–3 equivalents of base (DIEA or Collidine) to the reaction vessel to neutralize the HCl generated during the coupling bond formation.

Why this works: The reaction drives the formation of the acid chloride quantitatively. The by-products are CO₂ (gas) and Collidine salts, which are washed away during the standard SPPS workup.

Comparative Analysis: Chloride vs. Standard Activation[1][2]

FeatureFmoc-Ile-Cl (Acid Chloride)Fmoc-Ile-OH + HATU
Active Species Acid Chloride (-COCl)O-Acyl Isourea / OBt ester
Reactivity Extreme .[1][2] Couples to hindered amines.High, but sterically bulky.[1]
Racemization Risk Moderate (Base dependent).[1][2]Low (with HOAt/HOBt).[1][2]
Moisture Sensitivity High .[1][2] Requires dry solvents.[1][2]Low. Tolerates trace water.[1][2]
Use Case N-methyl amino acids, Ile-Ile, Val-Ile.Standard peptide sequences.[1][2]

References

  • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis."[1][2] Journal of Peptide Research.[1]

  • Santa Cruz Biotechnology. "Fmoc-L-isoleucyl chloride Product Page." SCBT Catalog. [1][2]

  • Carpino, L. A., et al. (1990). "Acid chlorides of Fmoc-amino acids: Synthesis and utility."[1][2] Journal of Organic Chemistry.

  • ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Acid Chlorides."[1][2] Technical Notes.

Sources

Methodological & Application

Application Note: High-Efficiency Coupling of Sterically Hindered Isoleucine via Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of sterically hindered amino acids, particularly Isoleucine (Ile) , Valine (Val) , and Aib , presents a persistent challenge in Solid-Phase Peptide Synthesis (SPPS). Standard activation methods (e.g., DIC/HOBt, HBTU, HATU) often suffer from slow kinetics and incomplete coupling due to the bulky


-branching of the isoleucine side chain, which shields the 

-carbon from nucleophilic attack.

This guide details the Fmoc-Amino Acid Chloride (Fmoc-Ile-Cl) protocol. Unlike bulky active esters (OBt/OAt), the acid chloride moiety (


) is small and hyper-reactive, driving the coupling reaction to completion even in difficult sequences. This protocol provides a self-validating workflow for synthesizing, isolating, and coupling Fmoc-Ile-Cl, ensuring high purity and minimizing deletion sequences.
Key Advantages of Fmoc-Ile-Cl
  • Hyper-Reactivity: Overcomes the steric barrier of the

    
    -methyl group.
    
  • Rapid Kinetics: Coupling often completes in <20 minutes compared to hours with active esters.

  • Solubility: Fmoc-Ile-Cl is highly soluble in DCM, a solvent that promotes better resin swelling than DMF for some polymer supports.

Mechanism of Action

The efficacy of this protocol relies on the electrophilicity of the acyl chloride. While standard uronium/phosphonium reagents generate an intermediate active ester (which is bulky), the acid chloride is a discrete, highly electrophilic species.

Reaction Pathway[1]
  • Activation: Conversion of Fmoc-Ile-OH to Fmoc-Ile-Cl using Thionyl Chloride (

    
    ).
    
  • Coupling: Nucleophilic attack by the resin-bound amine (

    
    ) on the acyl chloride, facilitated by a base scavenger (Collidine) to neutralize the generated HCl.
    

FmocIleCl_Mechanism FmocOH Fmoc-Ile-OH (Carboxylic Acid) Inter Intermediate [Chlorosulfite] FmocOH->Inter Activation SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter FmocCl Fmoc-Ile-Cl (Acid Chloride) Inter->FmocCl - SO2, - HCl Product Fmoc-Ile-Peptide-Resin (Amide Bond) FmocCl->Product Coupling Resin H2N-Resin (Nucleophile) Resin->Product Base Base (Collidine) Base->Product Traps HCl

Figure 1: Mechanistic pathway from acid activation to peptide bond formation. The acid chloride intermediate bypasses the steric bulk of leaving groups like OBt.

Critical Considerations

Before initiating the protocol, review these critical factors to ensure integrity:

ParameterRecommendationRationale
Moisture Sensitivity Strictly Anhydrous Acid chlorides hydrolyze rapidly to the carboxylic acid in water. Use dry DCM and glassware.
Base Choice 2,4,6-Collidine (TMP) Unlike DIPEA, Collidine is a weaker base that minimizes the risk of oxazolone formation , the primary pathway for racemization in acid chlorides.
Fmoc Stability Avoid Strong Base The Fmoc group is base-labile.[1] Do not use free amines or strong bases during the activation step.
Resin Type Wang, Rink Amide, CTC Compatible with standard acid-labile resins. For CTC (2-Chlorotrityl), reduce base equivalents to prevent premature cleavage.

Protocol A: Synthesis & Isolation of Fmoc-Ile-Cl

While in situ generation is possible, isolating the crystalline acid chloride is the "Gold Standard" for purity and stability. Fmoc-amino acid chlorides are generally stable solids when stored dry.

Reagents Required:

  • Fmoc-L-Ile-OH (1.0 eq)

  • Thionyl Chloride (

    
    ) (5-10 eq)
    
  • DCM (Anhydrous)

  • Hexane (for recrystallization)[2][3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend Fmoc-Ile-OH (e.g., 1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add Thionyl Chloride (

    
    , 10 mmol) carefully.
    
  • Reflux: Attach a drying tube (CaCl2). Reflux the mixture gently for 15–20 minutes . The solution should turn clear, indicating conversion to the acid chloride.

    • Note: Do not over-reflux; prolonged heat can degrade the Fmoc group.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
  • Co-evaporation: Add fresh DCM and evaporate again (2x) to remove trace

    
     and HCl.
    
  • Recrystallization (Purification):

    • Dissolve the residue in a minimum amount of cold DCM.

    • Add cold Hexane dropwise until turbidity appears.

    • Cool at -20°C to precipitate the white crystalline solid (Fmoc-Ile-Cl).

  • Storage: Filter and dry under high vacuum. Store at -20°C under argon.

Protocol B: SPPS Coupling Workflow

This protocol assumes the use of isolated Fmoc-Ile-Cl from Protocol A.

Reagents:

  • Fmoc-Ile-Cl (3.0 eq relative to resin loading)

  • 2,4,6-Collidine (3.0 eq)

  • Solvent: Anhydrous DCM (preferred) or DCM/DMF (1:1) if solubility is an issue.

Workflow:

  • Resin Preparation: Swell the deprotected resin (free amine form) in DCM for 10 minutes. Drain.

  • Coupling Solution: Dissolve Fmoc-Ile-Cl (3 eq) and Collidine (3 eq) in dry DCM.

    • Critical: Add the base to the solution immediately before adding to the resin to prevent degradation.

  • Reaction: Add the solution to the resin. Shake/vortex for 20–30 minutes at room temperature.

    • Note: Acid chloride couplings are fast. Extended times (>1 hour) are rarely necessary and increase side-reaction risks.

  • Washing: Drain and wash resin with DCM (3x) and DMF (3x).

  • QC Check: Perform a Kaiser Test (see Section 6).

SPPS_Workflow Start Start: Deprotected Resin Prep Dissolve Fmoc-Ile-Cl + Collidine in DCM Start->Prep Couple Add to Resin (20-30 mins, RT) Prep->Couple Wash Wash: DCM x3, DMF x3 Couple->Wash Test Kaiser Test Wash->Test Pass Positive (Blue)? NO -> Success Test->Pass Colorless Fail Positive (Blue)? YES -> Recouple Test->Fail Blue Beads Fail->Prep Repeat

Figure 2: Operational workflow for the coupling step.

Troubleshooting & Quality Control

The Kaiser Test Limitation

For sterically hindered amines (e.g., if coupling onto a secondary amine or a bulky residue), the Kaiser test may yield a false negative (no color change even if unreacted).

  • Alternative: Use the Chloranil Test for secondary amines.

  • Micro-Cleavage: The most reliable validation is to cleave a small sample (~5 mg resin) and analyze via HPLC/MS.

Racemization Check

Acid chlorides are prone to racemization via oxazolone formation if excess base is used.

  • Validation: Synthesize a diastereomer standard (e.g., Fmoc-D-Ile-OH) to establish HPLC retention times.

  • Mitigation: If racemization >1% is observed, ensure Collidine is used (not DIPEA) and reduce the pre-activation time (mix and add immediately).

Comparative Efficiency Data

Typical conversion rates for difficult couplings (e.g., Aib-Aib or Ile-Ile):

MethodCoupling TimeConversion %Racemization Risk
DIC/HOBt 2-18 hours60-80%Low
HBTU/DIPEA 1 hour85-90%Low
Fmoc-Ile-Cl 20 mins >99% Medium (manageable)

References

  • Carpino, L. A., et al. (1986). "Fmoc amino acid chlorides.[4] Synthesis, characterization, and application to the rapid synthesis of short peptide segments." The Journal of Organic Chemistry.

  • Carpino, L. A., et al. (1990). "Racemization of Fmoc-amino acid chlorides." Journal of the American Chemical Society.

  • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings." Journal of Peptide Research.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][1][4][6] Chemical Reviews.

Sources

Application Notes and Protocols: Leveraging Fmoc-Ile-Cl for Challenging Amino Acid Couplings in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Hindered Residues in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, has become the cornerstone of peptide and protein chemistry.[1] The iterative nature of SPPS, however, is limited by the efficiency of each deprotection and coupling step. A seemingly minor inefficiency at each cycle can dramatically reduce the overall yield of the target peptide, especially in the synthesis of long sequences.[2] One of the most persistent challenges in SPPS is the incomplete coupling of sterically hindered amino acids, such as isoleucine (Ile), valine (Val), and threonine (Thr). These residues, characterized by their bulky side chains, can significantly slow down the rate of peptide bond formation, leading to deletion sequences and challenging purifications. The problem is often exacerbated in sequences containing consecutive hindered residues or when coupling to an N-alkylated amino acid.

To address these "difficult couplings," researchers have developed a variety of highly active coupling reagents, such as HATU and HCTU, which are routinely used in excess to drive the reaction to completion.[3] While effective, these reagents can be costly and their byproducts can complicate purification. An alternative and potent strategy is the use of pre-activated amino acid derivatives, specifically Fmoc-amino acid chlorides. This application note provides a detailed guide to the synthesis, handling, and application of Fmoc-L-Isoleucyl chloride (Fmoc-Ile-Cl) as a highly efficient reagent for overcoming difficult coupling scenarios in SPPS.

The Rationale for Fmoc-Ile-Cl: Harnessing Enhanced Reactivity

The high reactivity of acyl chlorides makes them powerful acylating agents. By converting the carboxylic acid of Fmoc-Ile-OH to the corresponding acid chloride, we create a highly electrophilic species that can rapidly react with the free amine of the resin-bound peptide chain, even in sterically demanding situations. This enhanced reactivity often allows for faster coupling times and can drive reactions to completion where standard carbodiimide or phosphonium/aminium-based reagents may falter.

The primary advantage of using pre-formed Fmoc-Ile-Cl lies in its ability to bypass the in situ activation step, which can sometimes be the rate-limiting factor in difficult couplings. However, this high reactivity also necessitates careful handling and specific protocols to avoid side reactions and ensure the preservation of stereochemical integrity.

Synthesis and Handling of Fmoc-Ile-Cl

The synthesis of Fmoc-Ile-Cl is achieved by reacting Fmoc-L-Isoleucine with a chlorinating agent, such as thionyl chloride (SOCl₂).[4] The resulting product is a crystalline solid that must be handled with care due to its moisture sensitivity.

Protocol 1: Synthesis of Fmoc-L-Isoleucyl Chloride

Materials:

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pentane or hexane

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Fmoc-L-Isoleucine (1 equivalent).

  • Add anhydrous DCM to dissolve the Fmoc-Ile-OH.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly distilled thionyl chloride (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the carboxylic acid OH stretch).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • The crude Fmoc-Ile-Cl can be purified by recrystallization from a mixture of DCM and pentane or hexane.

  • Dry the resulting crystalline solid under high vacuum to remove all residual solvent.

Stability and Storage

Fmoc-Ile-Cl is highly susceptible to hydrolysis. Therefore, it must be stored under strictly anhydrous conditions.

  • Storage: Store in a tightly sealed container, preferably in a desiccator, at 2-8 °C.[5]

  • Handling: Handle the solid quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Application of Fmoc-Ile-Cl in Solid-Phase Peptide Synthesis

The following protocol outlines the use of pre-formed Fmoc-Ile-Cl for a coupling reaction in manual SPPS. This protocol assumes a standard Fmoc/tBu strategy and a resin-bound peptide with a free N-terminal amine.

Protocol 2: Coupling of Fmoc-Ile-Cl in SPPS

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Isoleucyl chloride (Fmoc-Ile-Cl)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A hindered, non-nucleophilic base, such as 2,4,6-collidine or diisopropylethylamine (DIEA)

  • SPPS reaction vessel

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[3]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

    • Wash the resin with DCM (3 times) to exchange the solvent.

  • Fmoc-Ile-Cl Coupling:

    • In a separate, dry glass vial, dissolve Fmoc-Ile-Cl (1.5-2.0 equivalents relative to the resin loading) in anhydrous DCM or THF.

    • In the SPPS reaction vessel containing the washed and solvent-exchanged resin, add the solution of Fmoc-Ile-Cl.

    • Immediately add the hindered base (e.g., 2,4,6-collidine, 2.0 equivalents) to the reaction vessel. The base is crucial to neutralize the HCl generated during the reaction.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation. The optimal reaction time may vary depending on the specific sequence and should be monitored.

  • Washing and Capping (Optional but Recommended):

    • After the coupling reaction, drain the reaction mixture.

    • Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times).

    • To ensure any unreacted sites are blocked, a capping step with acetic anhydride and a non-nucleophilic base can be performed.

  • Continuation of Synthesis:

    • Proceed with the standard Fmoc deprotection and coupling of the next amino acid in the sequence.

Key Considerations and Troubleshooting

  • Racemization: The high reactivity of acyl chlorides can increase the risk of racemization, especially with sensitive amino acids. The use of a hindered base like 2,4,6-collidine is reported to suppress racemization compared to other bases.[6] It is always advisable to analyze the crude peptide for diastereomeric impurities, particularly when using Fmoc-amino acid chlorides for the first time or with a new sequence.

  • Moisture Control: The success of this protocol is highly dependent on maintaining anhydrous conditions during the handling and reaction of Fmoc-Ile-Cl. Any moisture will lead to the hydrolysis of the acid chloride, reducing the coupling efficiency.

  • Reaction Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.

Comparative Performance

While quantitative, side-by-side comparisons in the literature are scarce, the use of Fmoc-amino acid chlorides is generally reserved for couplings that are known to be difficult with standard reagents. The decision to use Fmoc-Ile-Cl over a reagent like HATU often involves a trade-off between the potential for higher reactivity and the need for more stringent handling conditions. For extremely hindered couplings, such as the addition of an amino acid to an N-methylated residue, Fmoc-amino acid chlorides can offer a significant advantage.[7]

Reagent/MethodAdvantagesDisadvantages
Fmoc-Ile-Cl - Very high reactivity- Can overcome severe steric hindrance- Bypasses in situ activation step- Moisture sensitive, requires careful handling- Potential for racemization if conditions are not optimized- Not commercially available as a standard reagent
HATU/HBTU + Base - High coupling efficiency- Well-established protocols- Commercially available and widely used- Can be less effective for the most hindered couplings- Byproducts can complicate purification- Cost can be a factor for large-scale synthesis
DIC/HOBt - Cost-effective- Low risk of racemization for most amino acids- Slower reaction rates- Generally not suitable for highly hindered couplings

Visualizing the Workflow

Synthesis of Fmoc-Ile-Cl

synthesis_workflow Fmoc_Ile_OH Fmoc-Ile-OH Reaction Reaction (0°C to Reflux) Fmoc_Ile_OH->Reaction SOCl2 SOCl₂ in Anhydrous DCM SOCl2->Reaction Evaporation Rotary Evaporation (remove solvent & excess SOCl₂) Reaction->Evaporation Recrystallization Recrystallization (DCM/Pentane) Evaporation->Recrystallization Fmoc_Ile_Cl Fmoc-Ile-Cl (Crystalline Solid) Recrystallization->Fmoc_Ile_Cl

Caption: Workflow for the synthesis of Fmoc-L-Isoleucyl chloride.

SPPS Coupling with Fmoc-Ile-Cl

spss_coupling_workflow start Peptide-Resin (with free N-terminal amine) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, then DCM) deprotection->wash1 coupling 3. Coupling Reaction wash1->coupling wash2 4. Wash (DCM, then DMF) coupling->wash2 reagents Fmoc-Ile-Cl + Hindered Base in Anhydrous DCM/THF reagents->coupling capping 5. Capping (Optional) (Acetic Anhydride/Base) wash2->capping next_cycle Proceed to next SPPS cycle capping->next_cycle

Caption: SPPS workflow for a coupling step using pre-formed Fmoc-Ile-Cl.

Conclusion

The use of pre-formed Fmoc-L-Isoleucyl chloride offers a powerful tool for overcoming the challenges associated with the coupling of sterically hindered amino acids in SPPS. Its high reactivity can lead to improved coupling efficiencies and shorter reaction times, particularly in "difficult" sequences where standard coupling reagents may be insufficient. However, the successful application of this reagent requires meticulous attention to anhydrous conditions and careful optimization to minimize the risk of racemization. By following the detailed protocols and considering the key factors outlined in this application note, researchers, scientists, and drug development professionals can effectively integrate Fmoc-Ile-Cl into their peptide synthesis workflows to access complex and challenging peptide targets with greater success.

References

  • Vommina V. Sureshbabu, N. Narendra, and G. Nagendra. "Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach." Letters in Organic Chemistry, 2008.
  • Nowick, J.S., et al.
  • Isidro-Llobet, A., Alvarez, M., and Albericio, F. "Advances in Fmoc solid-phase peptide synthesis." Chemical Society Reviews, 2009.
  • Fields, G.B. and Noble, R.L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990.
  • Carpino, L.A., et al. "(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments." The Journal of Organic Chemistry, 1990.
  • Falb, E., et al. "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 1999.
  • Albericio, F., et al. "Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Asten, P.G., et al. "Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II." Journal of Peptide Science, 2012.
  • CSBio. "The role of temperature in Solid Phase Peptide Synthesis (SPPS)." CSBio, [Link].

  • Albericio, F. and El-Faham, A. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2018.
  • Falb, E., et al. "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." ResearchGate, 2009, [Link].

  • Park, J.H., et al. "Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II." PubMed, 2012, [Link].

  • Nowick, J.S., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1)." Academia.edu, [Link].

Sources

Fmoc-Ile-Cl as a Cysteine Protease Inhibitor: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-isoleucinyl-chloromethylketone (Fmoc-Ile-Cl), an irreversible inhibitor of cysteine proteases. Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, provides robust experimental protocols for its use, and offers insights into data interpretation and potential challenges.

Introduction to Fmoc-Ile-Cl

Cysteine proteases, such as caspases and cathepsins, are critical mediators of cellular processes ranging from apoptosis to inflammation and tissue remodeling.[1] Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. Fmoc-Ile-Cl is a peptidic inhibitor that leverages a reactive chloromethylketone (CMK) warhead to achieve potent and irreversible inactivation of target cysteine proteases.

Chemical Identity and Properties

The structure of Fmoc-Ile-Cl consists of the amino acid L-isoleucine, which provides a degree of specificity for the target protease's active site. The amino group is protected by a bulky fluorenylmethoxycarbonyl (Fmoc) group, enhancing its hydrophobicity, while the C-terminus is modified into a reactive chloromethylketone.

Table 1: Physicochemical Properties of Fmoc-Ile-Cl

PropertyValueSource
IUPAC Name (S)-1-(((S)-1-chloro-3-methyl-2-oxopentan-1-yl)amino)-3-methyl-1-oxopentan-2-yl (9H-fluoren-9-yl)methyl carbonateInferred
Synonyms Fmoc-isoleucine chloromethylketone, Fmoc-Ile-CMKInferred
CAS Number 103321-51-3[2]
Molecular Formula C21H22ClNO3[2]
Molecular Weight 371.86 g/mol [2]
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, DMF, and methanol.[3][4]

Mechanism of Action

Fmoc-Ile-Cl functions as an irreversible, mechanism-based inhibitor, also known as a suicide inhibitor. Its mode of action is a two-step process that results in the permanent covalent modification of the enzyme's active site.

Covalent Modification of the Active Site Cysteine

The catalytic mechanism of cysteine proteases relies on a nucleophilic cysteine residue within a catalytic dyad or triad.[1] The process of inhibition by Fmoc-Ile-Cl is as follows:

  • Initial Binding: The isoleucine residue of the inhibitor directs it to the active site of the protease, where it forms a reversible, non-covalent enzyme-inhibitor complex. The specificity of this binding is dictated by the interactions between the isoleucine side chain and the S1 subsite of the protease.

  • Nucleophilic Attack: The catalytic cysteine's highly reactive thiolate anion performs a nucleophilic attack on the carbon atom of the chloromethylketone.

  • Irreversible Alkylation: This attack displaces the chlorine atom, a good leaving group, and forms a stable thioether bond between the inhibitor and the cysteine residue. This covalent modification permanently alkylates the active site, rendering the enzyme catalytically inactive.[1]

Specificity and Selectivity Profile

The specificity of peptidyl chloromethylketones is primarily determined by the amino acid residue at the P1 position (isoleucine in this case), which interacts with the S1 pocket of the protease. While designed to target specific proteases, it is crucial to recognize that cross-reactivity can occur. For instance, peptide-based caspase inhibitors with methyl ketone warheads have been shown to inhibit other cysteine proteases like cathepsin B and H.[1] Therefore, the selectivity of Fmoc-Ile-Cl should be experimentally verified against a panel of relevant proteases in the system under study.

Diagram: Mechanism of Inhibition

G E Active Cysteine Protease (Cys-SH) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 I Fmoc-Ile-Cl EI->E k-1 EI_mod Inactive Covalent Complex EI->EI_mod k2 (Nucleophilic Attack) Cl Cl- EI_mod->Cl

Caption: Irreversible inhibition of a cysteine protease by Fmoc-Ile-Cl.

Applications in Research

Fmoc-Ile-Cl is a valuable tool for elucidating the roles of specific cysteine proteases in biological pathways.

  • Probing Cysteine Protease Activity: It can be used to confirm the involvement of a cysteine protease in a particular biological process. If the addition of Fmoc-Ile-Cl ablates a specific cellular event, it suggests the involvement of a susceptible protease.

  • Use in Cell-Based Assays: The hydrophobic Fmoc group can facilitate cell permeability, allowing the inhibitor to be used in cell culture experiments to study intracellular protease function.[5]

  • Target Validation in Drug Discovery: It serves as a tool compound for validating cysteine proteases as potential drug targets.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for the specific enzyme and experimental conditions.

Preparation of Stock Solutions

Rationale: Fmoc-Ile-Cl is susceptible to hydrolysis. Therefore, it is critical to use anhydrous solvents and store the stock solution under appropriate conditions to maintain its activity. DMSO is a common solvent that is generally well-tolerated by enzymes and cells at low final concentrations.

  • Solvent Preparation: Use anhydrous, molecular-sieve-dried Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh out a small amount of Fmoc-Ile-Cl (e.g., 1 mg) in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For Fmoc-Ile-Cl (MW: 371.86 g/mol ), to make a 10 mM stock, dissolve 3.72 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C, protected from light and moisture.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency (e.g., IC50) of Fmoc-Ile-Cl against a purified cysteine protease.

  • Purified, active cysteine protease of interest.

  • Fluorogenic or colorimetric peptide substrate specific for the protease.

  • Assay Buffer: The optimal buffer will depend on the specific protease. A common starting point for cathepsins is 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 5 mM EDTA.[6] For caspases, a buffer like 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT is often used.

  • Fmoc-Ile-Cl stock solution (e.g., 10 mM in DMSO).

  • 96-well black, flat-bottom microplate (for fluorescent assays).

  • Fluorescence plate reader.

  • Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in cold Assay Buffer. The final enzyme concentration should be kept low, ideally below the expected IC50 value, to ensure accurate determination of the inhibition constant (Ki).[7]

  • Inhibitor Dilution Series: Prepare a serial dilution of the Fmoc-Ile-Cl stock solution in Assay Buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM final concentration). Remember to include a "no inhibitor" (vehicle control, e.g., DMSO) well.

  • Pre-incubation: In the wells of the 96-well plate, add the diluted enzyme and the corresponding dilution of Fmoc-Ile-Cl. The typical reaction volume is 100 µL. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). This step is crucial for irreversible inhibitors to allow time for the covalent modification to occur.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) value.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.[8]

  • Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (vehicle control).

  • Generate IC50 Curve: Plot the percent activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Workflow Diagram: In Vitro Inhibition Assay

Caption: Workflow for determining the IC50 of Fmoc-Ile-Cl.

Troubleshooting and Considerations

  • Solubility: If precipitation of Fmoc-Ile-Cl is observed in the aqueous assay buffer, consider increasing the initial DMSO concentration in the stock or including a small percentage of a co-solvent. However, be mindful that high concentrations of organic solvents can denature the enzyme.

  • Stability: The chloromethylketone moiety is highly reactive. Avoid repeated freeze-thaw cycles of the stock solution and use it promptly after dilution in aqueous buffers.

  • Off-Target Effects: As previously mentioned, peptide-based inhibitors can exhibit cross-reactivity. It is essential to test Fmoc-Ile-Cl against other relevant proteases to establish its selectivity profile. Include appropriate positive and negative controls in your experiments.

  • Mechanism Confirmation: To confirm irreversible inhibition, a dialysis or dilution experiment can be performed. If the enzyme activity does not recover after removal of the free inhibitor, it indicates irreversible binding.

Conclusion

Fmoc-Ile-Cl is a potent, irreversible inhibitor of cysteine proteases, characterized by its chloromethylketone reactive group. Its utility in biochemical and cell-based assays makes it a valuable tool for investigating the function of specific proteases in health and disease. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can effectively employ Fmoc-Ile-Cl to advance their understanding of protease biology and accelerate drug discovery efforts.

References

  • Schotte, P., Declercq, W., Van Huffel, S., Vandenabeele, P., & Beyaert, R. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121. [Link]

  • BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Tözsér, J. (2017). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 22(12), 2097. [Link]

  • Thompson, S. K., Halbert, S. M., Bossard, M. J., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254. [Link]

  • Betzel, C., Pal, G. P., & Saenger, W. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Acta Crystallographica Section B: Structural Science, 47(Pt 1), 125-134. [Link]

  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A small molecule inhibitor of Caspase 1. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Lee, Y. J., & Shacter, E. (2016). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. International Journal of Molecular Sciences, 17(11), 1769. [Link]

  • Turk, D., & Turk, B. (2018). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 19(11), 3359. [Link]

  • Mlejnek, J., & Kramer, G. (2009). N(alpha)-tosyl-L-phenylalanine chloromethyl ketone induces caspase-dependent apoptosis in transformed human B cell lines with transcriptional down-regulation of anti-apoptotic HS1-associated protein X-1. The international journal of biochemistry & cell biology, 41(12), 2465–2472. [Link]

  • Brosnan, C. F., & Bloom, B. R. (1983). Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis. Journal of immunology (Baltimore, Md. : 1950), 130(4), 1844–1849. [Link]

  • Grzywa, R., et al. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR protocols, 4(3), 102434. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

Sources

Application Note: Activity-Based Profiling of Proteases using Fmoc-Ile-Chloromethylketone (Fmoc-Ile-CMK)

[1]

Executive Summary

This guide details the application of Fmoc-Ile-CMK (Fmoc-L-Isoleucine chloromethylketone) as an activity-based probe for profiling serine and cysteine proteases (e.g., chymotrypsin-like enzymes, calpains, and cathepsins).[1] Unlike fluorophosphonate probes that target all serine hydrolases, peptide-chloromethylketones utilize the P1 residue (Isoleucine) to direct specificity toward hydrophobic-preferring pockets.[1]

The protocol outlines two primary workflows:

  • Competitive ABPP: Using Fmoc-Ile-CMK as a "dark" inhibitor to compete against a broad-spectrum fluorescent probe (e.g., TAMRA-FP).[1]

  • Direct Profiling: Utilizing the Fmoc group as an epitope for detection via anti-Fmoc antibodies (Western Blot).

Mechanism of Action

To effectively use Fmoc-Ile-CMK, one must understand its covalent mechanism.[1] The probe acts as an affinity label (or "suicide substrate").[1]

  • Recognition: The Fmoc-Ile moiety mimics the substrate's P1/P2 residues, docking into the protease's S1 hydrophobic specificity pocket.

  • Alkylation (The "Warhead"): The chloromethylketone (CMK) group sits adjacent to the active site nucleophile (Serine-OH or Cysteine-SH).[1]

  • Irreversible Inhibition: The nucleophile attacks the methylene carbon of the CMK, displacing the chloride ion and forming a stable covalent ether (for Ser) or thioether (for Cys) adduct.[1] This permanently inactivates the enzyme.

Reaction Scheme:

Experimental Workflows (Visualized)

The following diagram illustrates the logic flow for both Competitive and Direct ABPP workflows.

ABPP_WorkflowStartProteome Preparation(Cell Lysate / Tissue)SplitChoose ABPP ModeStart->SplitComp_Step1Competitive ABPP(Inhibitor Profiling)Split->Comp_Step1High ThroughputDirect_Step1Direct ABPP(Target Validation)Split->Direct_Step1Specific ValidationComp_Step2Incubate with Fmoc-Ile-CMK(Variable Conc.)Comp_Step1->Comp_Step2Comp_Step3Label with Broad Probe(e.g., TAMRA-FP)Comp_Step2->Comp_Step330 minComp_Step4SDS-PAGE & Fluorescence ScanComp_Step3->Comp_Step4Comp_ResultResult: Loss of Signal(Target Identification)Comp_Step4->Comp_ResultDirect_Step2Incubate with Fmoc-Ile-CMK(5-50 µM)Direct_Step1->Direct_Step2Direct_Step3SDS-PAGE & Transfer to MembraneDirect_Step2->Direct_Step3Direct_Step4Immunoblot with Anti-Fmoc AbDirect_Step3->Direct_Step4Direct_ResultResult: New Band Appearance(Covalent Adduct)Direct_Step4->Direct_Result

Caption: Logic flow for Competitive vs. Direct ABPP using Fmoc-Ile-CMK. Competitive mode is preferred for quantitative potency analysis.

Detailed Protocol: Competitive ABPP

This is the industry-standard approach for profiling "dark" inhibitors like Fmoc-Ile-CMK.[1]

Materials Required
ComponentSpecificationPurpose
Probe Fmoc-Ile-CMK (Dissolved in DMSO)Specific "Dark" Inhibitor
Reporter Probe TAMRA-FP (Fluorophosphonate) or TAMRA-Vinyl SulfoneBroad-spectrum fluorescent tag for Ser/Cys proteases
Buffer 50 mM HEPES, pH 7.4, 150 mM NaClPhysiological reaction environment
Lysis Buffer PBS + 0.1% Triton X-100 (No protease inhibitors!)[1]Proteome extraction
Detection Fluorescent Gel Scanner (e.g., ChemiDoc, Typhoon)Visualization
Step-by-Step Methodology
Phase 1: Proteome Preparation
  • Lysis: Harvest cells (

    
    ) or tissue (50 mg).[1] Homogenize in 500 µL Lysis Buffer.
    
    • Critical: Do NOT add commercial protease inhibitor cocktails (e.g., PMSF, Aprotinin), as these will block the active sites you intend to profile.

  • Clarification: Centrifuge at

    
     for 15 min at 4°C. Collect the supernatant.
    
  • Normalization: Adjust protein concentration to 1.0 mg/mL using a BCA assay.

Phase 2: Competitive Labeling (The "Pulse-Chase")[1]
  • Aliquot: Transfer 50 µL of proteome (50 µg) into PCR tubes.

  • Inhibitor Treatment (Pulse): Add Fmoc-Ile-CMK at varying concentrations (e.g., 0.1, 1, 10, 50 µM).[1]

    • Control: Add DMSO only to the "No Inhibitor" control.

    • Incubation: 30 minutes at Room Temperature (25°C).

  • Reporter Labeling (Chase): Add TAMRA-FP (or relevant broad probe) to a final concentration of 1 µM to all samples.

    • Incubation: 30 minutes at Room Temperature in the dark.

  • Quenching: Add

    
     SDS-PAGE Loading Buffer (containing 
    
    
    -mercaptoethanol) and boil for 5 minutes at 95°C.
Phase 3: Detection & Analysis
  • Electrophoresis: Resolve 10 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Imaging: Scan the gel in the fluorescent channel (e.g., Cy3/Rhodamine channel for TAMRA).

  • Data Interpretation:

    • Bands present in DMSO control: Active proteases.

    • Disappearing bands in Fmoc-Ile-CMK lanes: Proteases specifically targeted by Fmoc-Ile-CMK.[1]

    • IC50 Calculation: Plot the band intensity vs. inhibitor concentration to determine potency.

Protocol: Direct Detection (Anti-Fmoc)

Use this method if you lack a broad-spectrum fluorescent probe or wish to validate the covalent attachment of the Fmoc moiety.[1]

  • Labeling: Incubate 50 µg proteome with 50 µM Fmoc-Ile-CMK for 1 hour at 37°C.

  • Precipitation (Crucial): Precipitate proteins using Methanol/Chloroform or Acetone to remove excess unreacted probe.[1]

    • Reason: Unreacted Fmoc-Ile-CMK will cross-react with the antibody and cause high background.[1]

  • Resuspension: Resuspend the pellet in

    
     SDS Loading Buffer; boil.
    
  • Western Blot:

    • Transfer to PVDF/Nitrocellulose membrane.

    • Block with 3% BSA (Avoid milk if it contains biotin/endogenous targets, though BSA is safer for chemical probes).

    • Primary Antibody: Anti-Fmoc antibody (e.g., Clone #340 or polyclonal rabbit anti-Fmoc). Dilution 1:1000.

    • Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse.[1]

  • Result: Bands indicate proteins covalently modified by the Fmoc-Ile warhead.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling (Direct) Hydrolysis of CMKEnsure stock Fmoc-Ile-CMK is stored in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.
High Background (Direct) Unreacted ProbePerform rigorous acetone precipitation (2 rounds) before Western Blotting.[1]
No Competition (Comp.) Target is not a Ser/Cys proteaseFmoc-Ile-CMK is specific.[1] If the target is a metalloprotease, this probe will not work.
Smearing on Gel Protein degradationKeep lysates on ice prior to labeling. Ensure reaction time does not exceed 1 hour.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

    • Source:[1]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry.

    • Source:[1]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.

    • Source:[1]

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis and Reactivity. Journal of Organic Chemistry.

    • Source:[1]

Application Notes and Protocols: Leveraging Fmoc-Ile-Cl in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Covalent Fragment-Based Drug Discovery with Fmoc-Ile-Cl

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] FBDD utilizes libraries of low molecular weight compounds (typically < 300 Da) to probe a protein target's surface.[3][4] These fragments, though often exhibiting weak affinity, are highly efficient binders, meaning they form high-quality interactions with the target, making them excellent starting points for optimization into potent drug candidates.[3][5] This approach allows for a more efficient sampling of chemical space with significantly smaller libraries compared to HTS.[1][6]

A powerful evolution of this strategy is covalent FBDD, which integrates the benefits of fragment screening with the potency and prolonged duration of action of targeted covalent inhibition.[3][7] In this approach, fragments are armed with a mildly reactive electrophilic "warhead" designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.[8] This covalent linkage can trap even transient, low-affinity binding events, simplifying hit identification and enabling the pursuit of targets previously deemed "undruggable."[1][8]

This guide focuses on a specific and highly useful electrophilic fragment: Fmoc-L-Isoleucyl Chloride (Fmoc-Ile-Cl) . This molecule is rationally designed to target certain enzyme classes, particularly proteases, by leveraging its distinct chemical features:

  • Isoleucine (Ile) side-chain: Provides a hydrophobic recognition element that can fit into the substrate-binding pockets of many proteases.[9]

  • Acyl Chloride (-COCl) warhead: A reactive electrophile that can covalently modify key nucleophilic residues (e.g., serine, cysteine, or lysine) in an enzyme's active site.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A large, hydrophobic moiety that, beyond its traditional role as a protecting group in peptide synthesis, can significantly contribute to binding affinity through hydrophobic and π-stacking interactions within the target's binding site.[10]

These application notes provide a comprehensive framework for utilizing Fmoc-Ile-Cl, from initial screening and hit validation to mechanistic characterization, empowering researchers to effectively employ this tool in their drug discovery programs.

Chemical Profile and Mechanism of Action

Chemical Properties of Fmoc-Ile-Cl

Understanding the fundamental properties of Fmoc-Ile-Cl is critical for its effective use in experimental settings. Due to its reactive acyl chloride group, it must be handled with care under anhydrous conditions to prevent hydrolysis.

PropertyValue
Molecular Formula C₂₁H₂₂ClNO₃
Molecular Weight 387.86 g/mol
Appearance White to off-white solid
Solubility Soluble in anhydrous aprotic solvents (e.g., THF, Dioxane, DMF). Insoluble in water.
Stability Highly susceptible to hydrolysis. Should be stored under inert gas (Argon or Nitrogen) and protected from moisture.
Mechanism of Covalent Modification

The utility of Fmoc-Ile-Cl as a covalent fragment stems from the high electrophilicity of its acyl chloride carbonyl carbon. When Fmoc-Ile-Cl binds to the active site of a target protein, this electrophilic center is positioned to react with a nearby nucleophilic amino acid residue. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide or ester bond and the elimination of hydrochloric acid (HCl). This permanently inactivates the enzyme.

Mechanism_of_Action FmocIleCl Fmoc-Ile-Cl Protein_Nu Target Protein (with Nucleophile :Nu-H) FmocIleCl->Protein_Nu Adduct Covalent Adduct (Protein-Nu-CO-Ile-Fmoc) Protein_Nu->Adduct kinact HCl HCl

Caption: Covalent modification mechanism of a target protein by Fmoc-Ile-Cl.

Experimental Design: A Workflow for Covalent FBDD

The successful application of Fmoc-Ile-Cl in a drug discovery campaign relies on a systematic and multi-stage experimental workflow. This process begins with a primary screen to identify covalent modification, followed by functional assays to confirm inhibition, and culminates in detailed mass spectrometric analysis to validate the specific site of interaction.

FBDD_Workflow start Target Protein Selection & Prep screen Protocol 1: Intact Mass Spec Screen start->screen functional_assay Protocol 2: Biochemical Functional Assay screen->functional_assay Adduct Detected no_hit1 No Adduct Detected screen->no_hit1 No Mass Shift validation Protocol 3: Peptide Mapping by MS/MS functional_assay->validation Inhibition Confirmed no_hit2 No Functional Inhibition functional_assay->no_hit2 No Activity Change hit_validated Validated Covalent Hit validation->hit_validated Site Identified optimization Fragment Evolution (Medicinal Chemistry) hit_validated->optimization

Caption: A comprehensive workflow for screening and validating Fmoc-Ile-Cl as a covalent inhibitor.

Detailed Experimental Protocols

Protocol 1: Covalent Fragment Screening by Intact Protein Mass Spectrometry

Principle: This is the primary screening method to rapidly determine if Fmoc-Ile-Cl covalently modifies the target protein. The assay relies on detecting a specific mass increase in the target protein corresponding to the molecular weight of the bound Fmoc-Ile fragment (Fmoc-Ile-CO-, MW = 352.44 Da).[8][11] Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis.[12]

Materials:

  • Purified target protein (≥95% purity) at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • Fmoc-Ile-Cl.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M β-mercaptoethanol).

  • LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Fmoc-Ile-Cl in anhydrous DMSO. Perform serial dilutions in anhydrous DMSO to create working stocks (e.g., 10 mM, 1 mM). Note: Prepare fresh daily due to the reactivity of the compound.

    • Dilute the target protein to a working concentration of 5-10 µM in the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube, combine 45 µL of the target protein solution (e.g., 10 µM) with 5 µL of the Fmoc-Ile-Cl DMSO stock to achieve a final desired concentration (e.g., 100 µM fragment, 9 µM protein).

    • As a negative control, add 5 µL of pure DMSO to 45 µL of the protein solution.

    • Incubate both reactions at room temperature for 1-4 hours. Time may need to be optimized based on protein stability and fragment reactivity.

  • Quenching the Reaction:

    • Add 5 µL of quenching solution to stop the reaction by consuming any remaining Fmoc-Ile-Cl.

  • LC-MS Analysis:

    • Inject 5-10 µL of the quenched reaction mixture onto the LC-MS system.

    • Use a short, rapid desalting column (e.g., a C4 or C8 column) to separate the protein from salts and excess small molecules.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the Fmoc-Ile-Cl treated sample with the DMSO control.

    • A mass shift of ~352.4 Da confirms the formation of a 1:1 covalent adduct.[13]

Protocol 2: Biochemical Assay for Functional Inhibition

Principle: Once covalent modification is confirmed, it is crucial to demonstrate that this modification leads to a functional consequence, such as the inhibition of enzymatic activity. A time-dependent inhibition assay is used to measure the rate of enzyme inactivation.[14][15]

Materials:

  • Target enzyme and its specific fluorogenic or chromogenic substrate.

  • Fmoc-Ile-Cl stock solutions in anhydrous DMSO.

  • Assay buffer compatible with enzyme activity.

  • Microplate reader capable of kinetic measurements.

Methodology:

  • Determine kobs (Observed Rate of Inactivation):

    • Prepare a series of dilutions of Fmoc-Ile-Cl in assay buffer.

    • In a 96-well plate, pre-incubate the enzyme at a fixed concentration with each concentration of Fmoc-Ile-Cl (and a DMSO control).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the substrate to the wells to initiate the enzymatic reaction.

    • Immediately measure the initial reaction velocity (V₀) using the microplate reader in kinetic mode.

  • Data Analysis:

    • For each Fmoc-Ile-Cl concentration, plot the natural logarithm (ln) of the remaining enzyme activity (% activity vs. DMSO control) against the pre-incubation time.

    • The slope of this line is the negative of the observed rate of inactivation (-kobs).

    • Plot the calculated kobs values against the corresponding Fmoc-Ile-Cl concentrations.

    • Fit the data to the following hyperbolic equation to determine the kinetic parameters: kobs = kinact * [I] / (KI + [I]) Where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration that gives half the maximal rate.

      • [I] is the inhibitor concentration.

      • The overall second-order rate constant (kinact/KI ) is a key metric for comparing the efficiency of covalent inhibitors.[16]

Protocol 3: Hit Validation and Site of Modification Mapping by MS/MS

Principle: This is the definitive experiment to confirm covalent modification and pinpoint the exact amino acid residue that reacted with Fmoc-Ile-Cl. The modified protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[17]

Materials:

  • Covalently modified protein sample from Protocol 1.

  • Unmodified control protein sample.

  • Denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Proteolytic enzyme (e.g., Trypsin).

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution instrument).

Methodology:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the modified and control protein samples in denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent disulfide scrambling and to differentiate the reactive cysteine from others.

  • Proteolytic Digestion:

    • Dilute the urea concentration to < 1 M to ensure trypsin activity.

    • Add trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid and inject it onto the LC-MS/MS system.

    • Separate the peptides using a reverse-phase analytical column (e.g., C18) over a 60-90 minute gradient.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • In the search parameters, specify a variable modification on nucleophilic residues (Ser, Thr, Cys, Lys, Tyr) corresponding to the mass of the Fmoc-Ile adduct (+352.1576 Da).

    • The software will identify the specific peptide containing the modification and the fragmentation pattern in the MS/MS spectrum will confirm the exact residue that was modified.

Data Interpretation and Troubleshooting

AssayExpected Positive ResultPotential PitfallTroubleshooting Step
Intact MS A new peak with a mass increase of +352.4 Da relative to the control.No mass shift observed.Increase incubation time or fragment concentration. Verify protein activity and fragment integrity.
Intact MS Multiple adducts observed (e.g., +704.8 Da).Fmoc-Ile-Cl is highly reactive and may be non-specific at high concentrations.Decrease fragment concentration and/or incubation time. Perform functional assay to check for specificity.
Functional Assay Time- and concentration-dependent loss of enzyme activity.No inhibition observed despite mass shift.The modified residue may not be critical for enzyme function (allosteric site). This can still be a valuable hit.
Peptide Mapping Identification of a specific peptide with a +352.16 Da modification.No modified peptide found.The modification may be on a peptide that is difficult to detect (too small, too large, poor ionization). Consider using a different protease for digestion.

Conclusion: The Path from a Covalent Hit to a Lead Compound

The identification of a validated covalent hit with Fmoc-Ile-Cl is a significant milestone in a drug discovery project. This fragment provides a critical foothold on the target protein, complete with structural and functional data. The subsequent steps involve a close collaboration between structural biologists and medicinal chemists to leverage this information. X-ray crystallography or cryo-EM of the protein-fragment complex can provide a high-resolution picture of the binding site, guiding the rational design of more potent and selective inhibitors through fragment growing or linking strategies.[5] By serving as an anchor point and a powerful probe, Fmoc-Ile-Cl can significantly accelerate the journey from an initial concept to a promising lead candidate, particularly for challenging enzyme targets like proteases.

References

  • Aapptec Peptides. (n.d.). CAS 71989-23-6; Fmoc-L-Ile-OH. Retrieved from [Link]

  • ResearchGate. (2021). Fragment-based covalent ligand discovery. Retrieved from [Link]

  • Cui, H., et al. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45, 3935-3953. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2021). Fragment-based covalent ligand discovery. PMC - NIH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Ile-OH. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Tantry, S. J., & Babu, V. V. S. (2003). 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Pentafluorophenyl, 2,4,5-Trichlorophenyl, Pentachlorophenyl, p-Nitrophenyl, o-Nitrophenyl and Succinimidyl Esters of Nα-Urethane Protected Amino Acids. Letters in Peptide Science, 10, 655–662. Retrieved from [Link]

  • PubMed. (n.d.). Addition of carbon-based nucleophiles to Fmoc-protected acyl iminium ions. Retrieved from [Link]

  • Chiaradia, L., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. Retrieved from [Link]

  • WuXi AppTec. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. Retrieved from [Link]

  • NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]

  • PMC - NIH. (2021). A long way to go: caspase inhibitors in clinical use. Retrieved from [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • NIH. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Retrieved from [Link]

  • PubMed Central. (n.d.). An electrophilic fragment screening for the development of small molecules targeting caspase-2. Retrieved from [Link]

  • PubMed. (n.d.). In silico fragment-based drug design using a PASS approach. Retrieved from [Link]

  • MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • PMC - NIH. (n.d.). Caspase Substrates and Inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • MDPI. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

  • ACS Publications. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of covalent adducts by mass spectrometry. Retrieved from [Link]

  • PubMed. (2012). Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical ligation. Retrieved from [Link]

  • PubMed. (2025). Physicochemical Characterization of Choline Amino Acid Ionic Liquid Solvated Linear-Dendritic Block Copolymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. Retrieved from [Link]

  • MDPI. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Retrieved from [Link]

  • PMC - NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • NIH. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of Fmoc-Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of using Fmoc-Isoleucine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during peptide synthesis involving the sterically hindered amino acid, Isoleucine. Here, we will dissect common side reactions, explain their underlying mechanisms, and provide field-proven troubleshooting strategies and protocols to enhance the purity and yield of your target peptide.

Section 1: Foundational Knowledge - FAQs on Fmoc-Isoleucine and its Reagents

This section addresses preliminary questions regarding the reagents used to incorporate Isoleucine in Fmoc-based peptide synthesis.

Q1: What is the difference between Fmoc-Ile-Cl and Fmoc-Ile-OH, and which one should I use in SPPS?

A: This is a crucial point of clarification. Fmoc-Ile-OH (N-α-Fmoc-L-isoleucine) is the standard protected amino acid that you will use for coupling reactions in your SPPS workflow. Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl chloride) , on the other hand, is the activating agent used to prepare Fmoc-protected amino acids from the free amino acid.

In a laboratory setting, you would react L-Isoleucine with Fmoc-Cl under basic conditions (e.g., in a dioxane and aqueous sodium carbonate solution) to synthesize Fmoc-Ile-OH.[1] However, for routine peptide synthesis, you will almost always purchase and use the pre-made Fmoc-Ile-OH. Using Fmoc-Cl directly in a peptide synthesis reaction is not a standard procedure and would lead to multiple side reactions. This guide will focus on the side reactions encountered when using the standard reagent, Fmoc-Ile-OH , during the SPPS cycle.

Q2: What are the recommended storage conditions for Fmoc-Ile-OH?

A: Proper storage is critical to prevent degradation of the reagent and ensure successful synthesis. Fmoc-Ile-OH is a solid that is generally stable at room temperature for short periods.[2] However, for long-term storage, it is recommended to store it refrigerated at 2-8°C.[3] Some suppliers recommend storage at -20°C for periods of a year or more to guarantee stability.[4] Always protect the compound from light and moisture. Before use, allow the container to warm to room temperature before opening to prevent water condensation.

Section 2: Troubleshooting Guide - Major Side Reactions & Mitigation Strategies

This section delves into the most common issues encountered when incorporating Fmoc-Isoleucine into a peptide sequence.

Issue 1: Critical Yield Loss at the Dipeptide Stage - Diketopiperazine (DKP) Formation

Q: My synthesis is failing or showing very low yield after the coupling of the third amino acid. I see a major peak corresponding to the truncated dipeptide. What is happening?

A: You are likely observing diketopiperazine (DKP) formation. This is one of the most significant side reactions in SPPS and is particularly prevalent when Isoleucine is the first or second residue in the peptide sequence.[5][6] DKP formation is an intramolecular cyclization reaction where the free N-terminal amine of the dipeptide attacks the ester linkage connecting the C-terminal residue to the resin.[7] This cleaves the dipeptide from the resin as a stable six-membered ring (the diketopiperazine), terminating the peptide chain prematurely. The newly exposed hydroxyl groups on the resin can then react with the next activated amino acid, leading to a truncated peptide sequence missing the first two residues (-Xaa1-Xaa2).[7]

The reaction is initiated after the Fmoc group is removed from the second amino acid (in this case, Isoleucine). The now-free N-terminal amine of the Ile residue is positioned to attack the carbonyl carbon of the first amino acid's ester link to the resin. This process is highly sequence-dependent and is favored for sterically unhindered N-terminal residues and especially when proline is the second residue.[6][8][9]

DKP_Formation cluster_SPPS SPPS Workflow Resin Solid Support Resin-OH Dipeptide_Resin H₂N-Ile-Xaa-O-Resin (Dipeptide on Resin) Transition Intramolecular Nucleophilic Attack Dipeptide_Resin->Transition Fmoc Deprotection (Piperidine) DKP cyclo(Ile-Xaa) (Diketopiperazine) Transition->DKP Cleavage from Resin Terminated_Peptide Chain Termination (Yield Loss) DKP->Terminated_Peptide

Caption: Workflow of Diketopiperazine (DKP) formation.

  • Introduce the Third Residue Rapidly: Immediately after the deprotection of Fmoc-Ile, proceed with the coupling of the third amino acid without any delay. The free amine is what initiates the side reaction, so minimizing its exposure time is critical.

  • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation. The bulky nature of the trityl linkage sterically shields the ester bond from the intramolecular attack.[10]

  • Couple a Pre-formed Dipeptide: Synthesize and couple Fmoc-Xaa3-Ile-OH as a single unit. This strategy completely bypasses the vulnerable dipeptide stage on the resin where DKP formation occurs. Note that this approach carries a risk of epimerization at the C-terminal residue of the dipeptide during activation.[10]

  • Modify Deprotection Conditions: Studies have shown that using alternative deprotection cocktails, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-Methyl-2-pyrrolidone (NMP), can drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]

Issue 2: Appearance of Diastereomeric Impurities - Epimerization of Isoleucine

Q: My final peptide shows a closely eluting impurity in the HPLC chromatogram with the same mass as the target peptide. Could this be an isomer of my peptide?

A: Yes, this is a classic sign of epimerization. Isoleucine has two chiral centers (at the α- and β-carbons). During the carboxyl group activation step prior to coupling, the α-proton can be abstracted by base, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of the desired L-Isoleucine (2S, 3S) and the diastereomeric D-allo-Isoleucine (2R, 3S). This epimerization is a significant risk, especially when using certain activation methods.[11]

The presence of a base (like DIPEA) and an activated carboxyl group makes the α-proton acidic and susceptible to removal. Once the planar enolate forms, the stereochemical information at the α-carbon is lost.

Epimerization_Mechanism L_Ile L-Isoleucine (2S, 3S) H-α Activated_Ile Activated L-Ile (e.g., O-acylisourea) H-α is now acidic L_Ile->Activated_Ile Activation (Coupling Reagent) Enolate Planar Enolate Intermediate Loss of α-chirality Activated_Ile->Enolate Base (DIPEA) abstracts H-α Enolate->L_Ile Reprotonation (Desired Path) D_allo_Ile D-allo-Isoleucine (2R, 3S) H-α Enolate->D_allo_Ile Reprotonation (Side Reaction)

Caption: Mechanism of Isoleucine epimerization during activation.

  • Choice of Coupling Reagent: This is the most critical factor.

    • High Risk: Carbodiimides like DIC/DCC when used alone or with HOBt can lead to significant epimerization.

    • Low Risk: Uronium/aminium salts such as HBTU, HATU, and HCTU are highly recommended.[12] These reagents rapidly convert the carboxylic acid to a less reactive activated ester, minimizing the time the α-proton is vulnerable. The addition of an agent like 6-Cl-HOBt can further suppress racemization.[11]

  • Control the Base: Use a hindered base like diisopropylethylamine (DIPEA) and use it stoichiometrically. Avoid excess base, as it increases the rate of enolization. For particularly sensitive couplings, collidine can be a milder alternative.

  • Pre-activation Time: Keep the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before being added to the resin) to a minimum (e.g., 1-2 minutes).

Issue 3: Incomplete or Slow Coupling Reactions

Q: The Kaiser test remains positive after a standard coupling time for Fmoc-Ile-OH. What causes this and how can I fix it?

A: Incomplete coupling of Isoleucine is primarily due to the steric hindrance from its bulky β-branched side chain. This can be exacerbated in "difficult sequences" that are prone to aggregation on the solid support.

  • Extend Coupling Time: For Fmoc-Ile-OH, extending the coupling time from the standard 30-60 minutes to 2 hours or even longer is a common and effective strategy.[12]

  • Perform a Double Couple: If a single, extended coupling is insufficient (as indicated by a positive Kaiser test), drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.

  • Use a More Potent Coupling Reagent: If you are using a standard reagent like HBTU and still facing issues, switching to a more powerful activator like HATU or HCTU can improve the reaction kinetics and drive the coupling to completion.[12]

  • Increase Temperature: For very difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. This should be done with caution, as higher temperatures can also increase the risk of epimerization.

Section 3: Data Summary & Reagent Comparison

The choice of coupling reagent is paramount for successfully incorporating Isoleucine. The table below summarizes the relative performance of common activators.

Coupling ReagentActivation SpeedEpimerization Risk (for Ile)CostRecommended Use Case
DIC/HOBt ModerateHighLowNot recommended for Isoleucine or other sensitive residues.
HBTU/DIPEA FastLowModerateA reliable workhorse for most standard couplings, including Ile.
HCTU/DIPEA Very FastVery LowModerateExcellent choice for sterically hindered residues like Isoleucine.
HATU/DIPEA Very FastLowestHighThe premium choice for difficult couplings and minimizing epimerization.[12]
Section 4: References
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega (2022).

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. National Institutes of Health (NIH).

  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. National Institutes of Health (NIH).

  • Fmoc-Ile-OH (Fmoc-L-isoleucine). MedChemExpress.

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.

  • Adding Fmoc Group With Fmoc-Cl Mechanism. Organic Chemistry - YouTube.

  • Video: Solid Phase Synthesis. JoVE.

  • Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube.

  • Advances in Fmoc solid-phase peptide synthesis - PMC. National Institutes of Health (NIH).

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

  • How stable are Fmoc amino acids at room temp? Reddit r/Chempros.

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications.

  • Introduction to Peptide Synthesis Methods. Bachem.

  • Fmoc chloride. Sigma-Aldrich.

  • Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate.

  • COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate.

  • How to perform Fmoc protection using Fmoc-Cl? ResearchGate.

  • L-Isoleucine-N-Fmoc. Cambridge Isotope Laboratories.

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC. National Institutes of Health (NIH).

Sources

Technical Support Center: Fmoc-Ile-Cl Degradation and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-isoleucyl-chloromethylketone (Fmoc-Ile-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common challenges associated with the degradation and storage of this reactive compound. As a highly reactive intermediate, proper handling and storage of Fmoc-Ile-Cl are critical for successful experimental outcomes. This resource provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ile-Cl and why is it so sensitive?

Fmoc-Ile-Cl is an N-terminally protected amino acid derivative containing a chloromethylketone (CMK) moiety. This CMK group makes it a potent and irreversible inhibitor of certain cysteine proteases. However, the very features that make it reactive and useful in research also render it highly susceptible to degradation. The primary points of instability are the acyl chloride-like character of the chloromethylketone and the Fmoc protecting group itself under certain conditions.

Q2: What are the primary pathways of Fmoc-Ile-Cl degradation?

The degradation of Fmoc-Ile-Cl can proceed through several pathways, primarily hydrolysis and oxidation.

  • Hydrolysis: The chloromethylketone is highly susceptible to nucleophilic attack by water. This leads to the formation of the corresponding hydroxymethylketone, which is inactive for its intended purpose. This reaction is accelerated by moisture and basic conditions.[1][2]

  • Oxidation: While less common for this specific compound, oxidative degradation can be a concern for complex peptides and related molecules, potentially affecting the isoleucine side chain or the fluorenyl group.[3][4]

  • Reaction with Buffers: Nucleophilic buffer components, such as Tris, can react with the chloromethylketone, leading to inactivation.

Fmoc-Ile-Cl (Active) Fmoc-Ile-Cl (Active) Hydrolysis (Moisture) Hydrolysis (Moisture) Fmoc-Ile-Cl (Active)->Hydrolysis (Moisture) H2O Nucleophilic Buffer (e.g., Tris) Nucleophilic Buffer (e.g., Tris) Fmoc-Ile-Cl (Active)->Nucleophilic Buffer (e.g., Tris) Buffer Fmoc-Ile-CH2OH (Inactive) Fmoc-Ile-CH2OH (Inactive) Hydrolysis (Moisture)->Fmoc-Ile-CH2OH (Inactive) Buffer Adduct (Inactive) Buffer Adduct (Inactive) Nucleophilic Buffer (e.g., Tris)->Buffer Adduct (Inactive) start Multiple spots on TLC check_purity Check Purity of Starting Material (if possible) start->check_purity review_dissolution Review Dissolution Protocol check_purity->review_dissolution check_solvent Was the solvent anhydrous? review_dissolution->check_solvent check_temp Was the dissolution performed at room temperature or below? check_solvent->check_temp If yes new_vial Use a fresh, unopened vial of Fmoc-Ile-Cl check_solvent->new_vial If yes check_solvent->new_vial If no check_temp->new_vial If yes purify Consider purification if a fresh vial is not an option (e.g., flash chromatography) check_temp->purify If no end Proceed with experiment new_vial->end purify->end

Caption: Troubleshooting workflow for impurities observed on TLC.

Experimental Protocols

Protocol 1: Proper Aliquoting of Fmoc-Ile-Cl

Objective: To minimize degradation from repeated opening of the primary container and freeze-thaw cycles.

Materials:

  • Primary vial of Fmoc-Ile-Cl

  • Multiple small, amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen) source with a needle adapter

  • Syringe or powder-safe spatula

  • Analytical balance

Procedure:

  • Allow the primary vial of Fmoc-Ile-Cl to warm to room temperature for at least 60 minutes in a desiccator. [5]2. In a glove box or under a gentle stream of inert gas, carefully open the primary vial.

  • Weigh out the desired aliquot amounts into the smaller vials.

  • Purge the headspace of each small vial with inert gas.

  • Tightly seal the vials.

  • Label each aliquot with the compound name, concentration (if dissolved), and date.

  • Store the aliquots at -20°C or -80°C. [6]

Protocol 2: Reconstitution of Fmoc-Ile-Cl for Immediate Use

Objective: To prepare a stock solution of Fmoc-Ile-Cl with minimal degradation.

Materials:

  • Aliquoted vial of Fmoc-Ile-Cl

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Gas-tight syringe

Procedure:

  • Allow one aliquot of Fmoc-Ile-Cl to warm to room temperature in a desiccator.

  • Using a gas-tight syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Gently vortex or sonicate at room temperature until fully dissolved. Avoid excessive heating.

  • Use the solution immediately in your experiment. Do not store solutions for extended periods.

Final Recommendations

The inherent reactivity of Fmoc-Ile-Cl necessitates meticulous handling and storage to ensure its efficacy. The core principles to follow are the strict exclusion of moisture and the use of low temperatures for storage. By implementing the protocols and troubleshooting guides provided, researchers can significantly mitigate the risks of degradation and achieve more consistent and reliable experimental results. Always refer to the supplier's specific storage recommendations and safety data sheets for the most accurate information. [7]

References

  • PubChem. isoleucine degradation. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013-08-29). [Link]

  • ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. (2019-10-07). [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. (2024-08-07). [Link]

  • AIChE. Guidelines for Safe Storage and Handling of Reactive Materials. [Link]

  • PubMed Central. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. [Link]

  • PubChem. L-leucine degradation I. [Link]

  • Chemsafe. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. [Link]

  • European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]

  • ChemRxiv. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biotage. What do you do when your peptide synthesis fails?. (2023-02-07). [Link]

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Technical Support Center: Preventing Racemization During Fmoc-Ile-Cl Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. Specifically, we will address a critical challenge: preventing racemization during the activation of Fmoc-isoleucine to its acid chloride (Fmoc-Ile-Cl). This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your peptides.

Troubleshooting Guide: Diagnosis and Resolution of Racemization Issues

This section is structured to help you identify the root cause of racemization in your experiments and provides actionable solutions.

Question: I'm observing significant racemization of my Fmoc-Ile-OH during its conversion to Fmoc-Ile-Cl using thionyl chloride (SOCl₂). What are the likely causes?

Answer: Significant racemization during the formation of Fmoc-Ile-Cl is a common but manageable issue. The primary culprits are elevated temperatures, the presence of a base, and prolonged reaction times. Isoleucine, having a β-branched side chain, is sterically hindered, which can slow down the desired reaction and provide more opportunity for side reactions like racemization.

The most prevalent mechanism for racemization in this context is the formation of a planar oxazolone intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.

Pro-Tip: The key to minimizing racemization is to form the acid chloride under conditions that disfavor oxazolone formation and subsequent enolization. This typically means working at low temperatures and in the absence of a strong base.

Question: My final peptide product contains a significant amount of the D-allo-isoleucine diastereomer. How can I confirm that the racemization is occurring during the Fmoc-Ile-Cl activation step and not during coupling?

Answer: This is a crucial diagnostic question. While racemization can occur during the coupling step, especially with hindered amino acids, the activation to the highly reactive acid chloride is a frequent source of epimerization.[3] To pinpoint the source of the issue, you should:

  • Analyze the Fmoc-Ile-Cl Intermediate: Before using the freshly prepared Fmoc-Ile-Cl in a coupling reaction, quench a small aliquot with a nucleophile (e.g., benzylamine) and analyze the resulting amide by chiral HPLC. This will directly quantify the extent of racemization that occurred during the activation step.

  • Perform a Control Coupling Reaction: Couple Fmoc-Ile-OH to your resin-bound peptide using a standard coupling reagent known for low racemization (e.g., HATU/DIPEA at low temperature) and compare the diastereomeric purity of the final peptide with the one synthesized using Fmoc-Ile-Cl. A significant difference will implicate the acid chloride activation step.

Pro-Tip: Racemization of isoleucine results in the formation of D-allo-isoleucine.[4] Therefore, your analytical method should be capable of separating all four stereoisomers of isoleucine if you are starting with a non-enantiopure source, though typically you will be looking for the D-allo-isoleucine impurity.[5][6]

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of racemization for Fmoc-amino acid chlorides?

Answer: The dominant pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][7] The formation of the acid chloride facilitates the cyclization to the oxazolone. This intermediate has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.

dot graph "Oxazolone_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Fmoc_Ile_Cl [label="Fmoc-Ile-Cl", fillcolor="#F1F3F4"]; Oxazolone [label="Planar Oxazolone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Achiral Enolate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemic_Product [label="Racemic Product", fillcolor="#F1F3F4"];

Fmoc_Ile_Cl -> Oxazolone [label="Cyclization"]; Oxazolone -> Enolate [label="+ Base\n- H+"]; Enolate -> Oxazolone [label="+ H+\n(from either face)"]; Oxazolone -> Racemic_Product [label="Hydrolysis/Coupling"]; } caption { label = "Figure 1. Oxazolone-mediated racemization pathway."; fontsize = 10; fontname = "Arial"; } }

Question: Are there alternative reagents to thionyl chloride for forming Fmoc-Ile-Cl with lower racemization?

Answer: Yes, while thionyl chloride is effective, other reagents can offer better control over racemization. One such reagent is oxalyl chloride. It often allows for milder reaction conditions. Another approach is the in situ generation of the acid chloride using reagents like bis(trichloromethyl) carbonate (triphosgene).[8] This method can be advantageous as the highly reactive acid chloride is immediately consumed in the subsequent coupling reaction, minimizing its lifetime and the opportunity for racemization.

Question: How does the choice of base impact racemization during Fmoc-Ile-Cl formation and subsequent coupling?

Answer: The choice of base is critical. Strong, non-hindered bases can significantly accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[9][10] For the coupling step following acid chloride formation, it is advisable to use a sterically hindered, weaker base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) rather than a stronger, less hindered base like N-methylmorpholine (NMM).[9][11]

ParameterImpact on RacemizationRecommendation
Temperature Higher temperatures increase racemization rates.Maintain low temperatures (e.g., 0 °C or below) during activation.
Base Stronger, less hindered bases promote racemization.Use sterically hindered, weaker bases like collidine or DIPEA for coupling.
Reaction Time Longer exposure to activation conditions increases racemization.Use the acid chloride immediately after its formation.
Solvent Polar solvents can sometimes favor racemization.Aprotic, non-polar solvents like dichloromethane (DCM) are often preferred.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Ile-Cl with Minimal Racemization

This protocol is designed to minimize racemization by employing low temperatures and immediate use of the acid chloride.

Materials:

  • Fmoc-L-isoleucine (Fmoc-Ile-OH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend Fmoc-Ile-OH (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) or oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 5-10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by observing the dissolution of the solid Fmoc-Ile-OH. The reaction is typically complete within 30-60 minutes.

  • Immediate Use: The resulting solution of Fmoc-Ile-Cl is used immediately in the subsequent coupling reaction without isolation.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol provides a general method for determining the enantiomeric purity of your Fmoc-isoleucine derivative.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chirobiotic V)[12][13]

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, triethylammonium acetate buffer)

  • Sample of Fmoc-Ile derivative (e.g., the benzylamide from the quenching experiment)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of the L-isoleucine and D-allo-isoleucine diastereomers. The specific mobile phase composition will depend on the chosen chiral stationary phase.

  • Injection and Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Quantification: Integrate the peak areas for the desired L-isomer and the undesired D-allo-isoleucine diastereomer. Calculate the percentage of racemization as: % Racemization = [Area(D-allo-Ile) / (Area(L-Ile) + Area(D-allo-Ile))] * 100

dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Racemization Detected in Final Peptide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Activation [label="Analyze Fmoc-Ile-Cl Intermediate\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemization_In_Activation [label="Racemization > 1%?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Optimize_Activation [label="Optimize Activation Conditions:\n- Lower Temperature\n- Shorter Time\n- Alternative Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Coupling [label="Perform Control Coupling\n(e.g., HATU/DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Compare_Purity [label="Compare Diastereomeric Purity", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Optimize_Coupling [label="Optimize Coupling Conditions:\n- Weaker, Hindered Base\n- Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Activation; Check_Activation -> Racemization_In_Activation; Racemization_In_Activation -> Optimize_Activation [label="Yes"]; Racemization_In_Activation -> Check_Coupling [label="No"]; Optimize_Activation -> Solution; Check_Coupling -> Compare_Purity; Compare_Purity -> Optimize_Coupling [label="Fmoc-Ile-Cl Peptide is Less Pure"]; Compare_Purity -> Solution [label="Purity is Similar"]; Optimize_Coupling -> Solution; } caption { label = "Figure 2. Troubleshooting workflow for racemization."; fontsize = 10; fontname = "Arial"; } }

References

  • PubMed. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. [Link]

  • PubMed. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • ResearchGate. (n.d.). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]

  • Scribd. (n.d.). A Protocol For Racemization-Free Loading of Fmoc-Amino | PDF. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nowick Laboratory. (n.d.).
  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. | Download Scientific Diagram. [Link]

  • J-Stage. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

  • ACS Publications. (n.d.). Use of N-Fmoc amino acid chlorides and activated 2-(fluorenylmethoxy)-5(4H)-oxazolones in solid-phase peptide synthesis. Efficie. [Link]

  • Oxford Academic. (n.d.). Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • PubMed. (n.d.). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • ResearchGate. (2016). Does anyone know how to protect l-Phe-OH with Fmoc-chloride?. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ile-OH; CAS 71989-23-6. [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]

  • NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]

Sources

Technical Support Guide: Solubilizing Fmoc-Ile-Cl in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Conflict: You are attempting to dissolve Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl-isoleucine acid chloride) in an aqueous buffer. This presents a fundamental chemical conflict. Fmoc-Ile-Cl is not only highly hydrophobic (due to the fluorenyl group and isoleucine side chain), but it is also an acid chloride , a highly reactive electrophile that hydrolyzes rapidly in water.

The Solution: You cannot create a stable, long-term aqueous stock solution of Fmoc-Ile-Cl. Instead, you must utilize Kinetic Solubilization . This involves dissolving the reagent in a non-nucleophilic organic carrier solvent first, then introducing it to the aqueous buffer immediately prior to the reaction. This method balances solubility against the rate of hydrolysis.

Part 1: The Stability Paradox (Read Before Experimenting)

Before attempting to improve solubility, you must understand the degradation pathway. If you force Fmoc-Ile-Cl into water (e.g., by sonication without a co-solvent), it will convert to the carboxylic acid (Fmoc-Ile-OH), which is unreactive toward amines.

The Hydrolysis Trap

The following diagram illustrates why "dissolving" Fmoc-Ile-Cl in pure water destroys your reagent.

Hydrolysis cluster_0 Reagent (Active) cluster_1 Aqueous Contact cluster_2 Byproducts (Inactive) FmocIleCl Fmoc-Ile-Cl (Hydrophobic/Active) Hydrolysis Hydrolysis (Rapid Reaction) FmocIleCl->Hydrolysis Dissolution Water H₂O (Nucleophile) Water->Hydrolysis FmocIleOH Fmoc-Ile-OH (Precipitate/Inactive) Hydrolysis->FmocIleOH Loss of Cl HCl HCl (Acidifies Buffer) Hydrolysis->HCl pH Drop

Figure 1: The hydrolysis mechanism. Direct exposure to water converts the reactive acid chloride into the unreactive carboxylic acid and hydrochloric acid.

Part 2: Validated Protocols

Method A: The Co-Solvent "Dropwise" Protocol (For Protein/Peptide Labeling)

Best for: Reacting Fmoc-Ile-Cl with water-soluble amines (proteins or peptides) that cannot tolerate high organic solvent concentrations.

The Strategy: Dissolve Fmoc-Ile-Cl in a water-miscible, non-nucleophilic solvent (THF or Dioxane). Inject this concentrated stock into the aqueous buffer.

Reagents Required:

  • Carrier Solvent: Dry THF (Tetrahydrofuran) or 1,4-Dioxane. (Do NOT use Methanol or Ethanol; they will react to form esters).

  • Buffer: PBS or Borate Buffer (pH 8.0–9.0). Note: Higher pH is required to neutralize the HCl generated.

Step-by-Step:

  • Prepare the Target: Dissolve your amine/protein in the aqueous buffer. Chill to 4°C to slow hydrolysis.

  • Prepare the Stock: Dissolve Fmoc-Ile-Cl in dry THF at a high concentration (e.g., 50–100 mg/mL). This solution is stable if kept dry.

  • The Kinetic Addition: While stirring the aqueous phase vigorously (vortex or magnetic stir bar), add the THF stock dropwise .

    • Critical: The final volume of THF should not exceed 10–20% of the total volume to prevent protein denaturation.

  • pH Maintenance: Monitor pH. As Fmoc-Ile-Cl reacts (or hydrolyzes), HCl is released. Add dilute NaOH or use a strong buffer (100 mM+) to maintain pH > 7.5.

Method B: The Biphasic Schotten-Baumann System

Best for: Small molecule synthesis or robust peptides where the product can be extracted.

The Strategy: Keep the Fmoc-Ile-Cl in a hydrophobic organic layer (DCM) and the amine in the aqueous layer. The reaction happens at the interface. This protects the bulk of the acid chloride from hydrolysis.

Reagents Required:

  • Organic Phase: Dichloromethane (DCM) or Ethyl Acetate.

  • Aqueous Phase: 5% Na₂CO₃ or NaHCO₃ solution.

Workflow Diagram:

Biphasic cluster_organic Organic Phase (Bottom) cluster_interface Interface (Reaction Zone) cluster_aqueous Aqueous Phase (Top) Fmoc Fmoc-Ile-Cl (Protected from Water) Reaction Amine Attacks Acid Chloride Fmoc->Reaction Diffusion Base Base (Na₂CO₃) Neutralizes HCl Reaction->Base HCl Removal Amine Target Amine (Dissolved) Amine->Reaction Diffusion

Figure 2: The Schotten-Baumann biphasic system. The reagent remains in the organic phase, minimizing hydrolysis until it meets the amine at the interface.

Part 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Immediate white precipitate upon addition to buffer Hydrophobicity: Fmoc-Ile-Cl is crashing out of solution because the water content is too high.Increase the organic co-solvent ratio (e.g., up to 30% THF if the target allows). Add the reagent slower with faster stirring.
Low Yield / No Reaction Hydrolysis: The reagent hydrolyzed to Fmoc-Ile-OH before it could react with the amine.1. Lower the temperature to 0–4°C. 2. Increase the concentration of the amine target to outcompete water. 3. Switch to Method B (Biphasic).
pH drops rapidly HCl Release: The acid chloride releases 1 equivalent of HCl upon reaction.Increase buffer concentration (e.g., from 10mM to 100mM) or manually titrate with NaOH during addition.
Product is Fmoc-Ile-OH (Acid) instead of Amide Wet Organic Solvent: The "dry" stock solvent contained moisture.Use anhydrous THF/Dioxane (dried over molecular sieves).
Frequently Asked Questions

Q: Can I use DMSO as a co-solvent? A: Use with caution. While DMSO dissolves Fmoc-Ile-Cl well, it can be nucleophilic under certain conditions (Swern-like mechanisms) or difficult to remove. Dry THF or 1,4-Dioxane are chemically safer for acid chlorides.

Q: Why not use Fmoc-Ile-OSu (NHS ester) instead? A: If you are struggling with the instability of the acid chloride (-Cl), switching to the NHS ester (-OSu) is highly recommended for aqueous work. The NHS ester is significantly more stable to hydrolysis (half-life in minutes/hours vs. seconds for the chloride) while remaining reactive toward amines.

Q: My protocol says to use alcohols (MeOH/EtOH) to dissolve reagents. Is this okay? A: Absolutely not. Alcohols are nucleophiles. If you dissolve Fmoc-Ile-Cl in methanol, you will synthesize the methyl ester (Fmoc-Ile-OMe) instead of reacting with your target.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis and Utility in Peptide Synthesis. The Journal of Organic Chemistry. Link

    • Establishes the reactivity profile and synthesis of Fmoc-amino acid chlorides.
  • Schotten, C., & Baumann, E. (1883).[1][2] Schotten-Baumann Reaction Conditions.[1][2][3][4][5] Berichte der deutschen chemischen Gesellschaft.[1][2] Link

    • Foundational method for reacting acid chlorides in biphasic aqueous systems.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron. Link

    • Comprehensive review of coupling reagents, comparing acid chlorides to active esters (OSu) regarding stability.
  • Sigma-Aldrich Technical Bulletin. Fmoc Solid Phase Peptide Synthesis - Cleavage and Handling.Link

    • Provides general handling data for Fmoc-derivatives and solvent comp

Sources

Fmoc-Ile-Cl reaction quenching and workup procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Ile-Cl Protocols

Welcome to the technical support guide for handling Fmoc-Isoleucine-Chloromethyl Ketone (Fmoc-Ile-Cl). This document is designed for researchers, chemists, and drug development professionals who utilize this potent, irreversible inhibitor in their work. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the critical stages of reaction quenching and product workup, ensuring the integrity and purity of your final compound.

Fmoc-Ile-Cl is a specialized reagent, primarily used as an irreversible inhibitor of certain proteases, particularly cysteine proteases. The chloromethyl ketone (CMK) moiety acts as an electrophilic "warhead" that alkylates a key nucleophilic residue in the enzyme's active site[1]. The N-terminal Fmoc group provides a handle for synthesis and purification, but its base-lability requires careful consideration during post-reaction handling. This guide will address the common challenges and questions that arise during this sensitive process.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the quenching and workup of reactions involving Fmoc-Ile-Cl.

Q1: Why is a specific quenching step necessary for my Fmoc-Ile-Cl reaction?

A: A dedicated quenching step is critical for two primary reasons:

  • To Stop the Reaction: Quenching deactivates any unreacted Fmoc-Ile-Cl, preventing it from reacting with nucleophilic species during the workup and purification phases (e.g., amine or thiol-containing purification buffers). This ensures that the reaction is terminated at a defined endpoint.

  • To Enhance Safety: Fmoc-Ile-Cl is a reactive alkylating agent. Quenching neutralizes its reactivity, making the reaction mixture safer to handle and dispose of.

The causality is straightforward: failing to quench effectively leaves a highly reactive electrophile in your mixture, which can lead to unpredictable side reactions and complicate downstream analysis and purification.

Q2: What are the recommended quenching agents for Fmoc-Ile-Cl, and what is the mechanism?

A: The choice of quenching agent depends on the reaction solvent and the desired outcome. The mechanism involves providing a potent nucleophile to react with the electrophilic chloromethyl ketone, rendering it inert.

Quenching AgentMechanism & RationaleRecommended Use Case
Water (H₂O) A mild nucleophile. It hydrolyzes the chloromethyl ketone to a hydroxymethyl ketone. This is a simple and effective method if the reaction is run in a water-miscible solvent like THF or Dioxane.General-purpose quenching where simplicity is desired.
Aqueous Sodium Bicarbonate (NaHCO₃) Acts as a mild base to neutralize any acid generated (HCl) and provides water for hydrolysis. The basicity is generally not sufficient to cause significant premature cleavage of the Fmoc group[2].Ideal for neutralizing acidic byproducts and quenching simultaneously.
Primary/Secondary Amines (e.g., Glycine, Tris buffer) These are potent nucleophiles that rapidly react with the chloromethyl ketone. Using a simple amine like glycine results in a new, highly polar adduct that is easily separated during extraction.When rapid and irreversible quenching is required. The resulting adduct is typically easy to remove.
Thiols (e.g., β-mercaptoethanol, Dithiothreitol) Thiols are excellent nucleophiles for alkylating agents like CMKs. The resulting thioether is stable.Useful in biological or biochemical contexts, but the quencher may be more difficult to remove depending on its structure.

Q3: My final product is contaminated with Fmoc-OH. What is the source and how can I prevent it?

A: This is a common issue. Fmoc-OH is the hydrolysis product of the reagent used to install the Fmoc group, Fmoc-Cl, not Fmoc-Ile-Cl itself[3][4]. However, if your synthesis of Fmoc-Ile-Cl from Fmoc-Ile-OH was not perfectly purified, you might have Fmoc-Cl carryover. During aqueous workup, this Fmoc-Cl hydrolyzes to Fmoc-OH.

Prevention and Removal Strategy:

  • Ensure Purity of Starting Material: Verify the purity of your Fmoc-Ile-Cl before starting the reaction to ensure it is free of residual Fmoc-Cl.

  • Extraction pH: Fmoc-OH is an alcohol, but the fluorenyl group gives it significant hydrophobicity. It can be challenging to separate from the desired product. A common procedure for removing acidic/basic impurities involves a series of aqueous washes. For Fmoc-protected amino acids, a typical workup involves acidification followed by extraction with an organic solvent like ethyl acetate[5]. While Fmoc-OH is neutral, adjusting the pH can help partition other impurities.

  • Scavenging: After the primary reaction is complete, adding a small amount of a nucleophilic scavenger resin can help remove any unreacted electrophiles like residual Fmoc-Cl before the main workup begins.

Troubleshooting Guide

Use this guide to diagnose and solve common problems encountered during the workup phase.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product is partially soluble in the aqueous phase. 3. Premature cleavage of the Fmoc group during workup.1. Monitor reaction by TLC or LC-MS to confirm completion before quenching. 2. Perform back-extractions of all aqueous layers with the organic solvent to recover dissolved product. Saturating the aqueous layer with NaCl can also decrease the organic product's solubility. 3. Ensure the workup is performed under neutral or slightly acidic conditions (pH 4-7). Avoid strong bases.
Persistent Emulsion During Liquid-Liquid Extraction 1. High concentration of reagents or product acting as surfactants. 2. Insufficient ionic strength in the aqueous phase.1. Dilute the entire mixture with more organic and aqueous solvent. 2. Add a saturated NaCl solution (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps break the emulsion. 3. Centrifuge the mixture at low speed if the emulsion is particularly stubborn.
Product Degradation Observed (TLC/LC-MS) 1. The target of your Fmoc-Ile-Cl reaction is unstable to the workup conditions (e.g., pH swing). 2. The Fmoc-Ile-Cl itself is degrading under prolonged exposure to quenching/workup conditions.1. Minimize the time the product spends in acidic or basic aqueous solutions. Work quickly and at lower temperatures (e.g., on an ice bath). 2. Consider a non-aqueous workup, such as direct precipitation of the product by adding an anti-solvent (e.g., hexanes) if the product is a solid.
Troubleshooting Decision Workflow

Below is a visual guide to help navigate common troubleshooting scenarios.

TroubleshootingWorkflow problem problem cause cause solution solution start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity emulsion Persistent Emulsion start->emulsion incomplete_rxn Cause: Incomplete Reaction? low_yield->incomplete_rxn product_in_aq Cause: Product in Aqueous Layer? low_yield->product_in_aq fmoc_cleavage Cause: Fmoc Cleavage? low_yield->fmoc_cleavage fmoc_oh Cause: Fmoc-OH Present? impurity->fmoc_oh unreacted_start Cause: Unreacted Starting Material? impurity->unreacted_start high_conc Cause: High Concentration? emulsion->high_conc ionic_strength Cause: Low Ionic Strength? emulsion->ionic_strength monitor_rxn Solution: Monitor reaction by TLC/LC-MS to completion. incomplete_rxn->monitor_rxn back_extract Solution: Back-extract aqueous layers. Add brine. product_in_aq->back_extract control_ph Solution: Maintain neutral/acidic pH. Avoid strong bases. fmoc_cleavage->control_ph purify_reagent Solution: Check purity of Fmoc-Ile-Cl. Use scavenger resin. fmoc_oh->purify_reagent force_reaction Solution: Increase reaction time or use more efficient quenching agent. unreacted_start->force_reaction dilute Solution: Dilute mixture with more solvent. high_conc->dilute add_brine Solution: Add saturated NaCl (brine) to break emulsion. ionic_strength->add_brine

Caption: Troubleshooting decision tree for Fmoc-Ile-Cl workup.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[6][7]. Fmoc-Ile-Cl is a reactive alkylating agent and should be handled with care.

Protocol 1: General Reaction Quenching & Aqueous Workup

This protocol is a robust, general-purpose procedure for reactions run in water-miscible organic solvents like Tetrahydrofuran (THF) or Dioxane.

Workflow Diagram

WorkupWorkflow arrow arrow A 1. Completed Reaction in Organic Solvent B 2. Quench (e.g., with NaHCO₃ soln) A->B C 3. Dilute with EtOAc & H₂O B->C D 4. Phase Separation (Collect Organic Layer) C->D E 5. Wash Organic Layer (Brine) D->E F 6. Dry (Na₂SO₄ or MgSO₄) E->F G 7. Filter & Concentrate (Rotary Evaporator) F->G H 8. Purify (e.g., Chromatography) G->H

Caption: Standard workflow for quenching and workup.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath. This moderates the rate of the quenching reaction.

  • Quench: Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. A typical volume is equal to the volume of the organic solvent used in the reaction. Continue stirring at 0 °C for 15-20 minutes.

    • Rationale: The mild basicity neutralizes HCl formed, and the water hydrolyzes excess Fmoc-Ile-Cl. Cooling prevents potential side reactions.

  • Dilute and Transfer: Remove the ice bath. Dilute the quenched mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 3-5 times that of the initial reaction volume is recommended. Transfer the entire mixture to a separatory funnel.

  • Liquid-Liquid Extraction: a. Add an equal volume of deionized water to the separatory funnel. b. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. c. Allow the layers to separate completely. Drain and collect the organic layer. d. To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 1/3 of the original volume). Combine this with the first organic extract.

  • Wash the Organic Layer: Wash the combined organic layers sequentially with: a. 1M HCl (if your product is stable to acid and you need to remove basic impurities). b. Saturated aqueous sodium bicarbonate (to remove acidic impurities). c. Saturated aqueous sodium chloride (brine). This final wash removes residual water and helps break any minor emulsions.

    • Self-Validation: Each wash removes a different class of impurities. The final brine wash is a key step for preparing the organic phase for drying.

  • Dry and Concentrate: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Stir for 10-15 minutes, then filter to remove the drying agent. c. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude product can now be purified by standard methods, such as flash column chromatography on silica gel.

References

  • Tosyl phenylalanyl chloromethyl ketone. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Petruncio, G. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? ResearchGate. [Link]

  • Ahmed, N. (2016, May 18). Does anyone know how to protect l-Phe-OH with Fmoc-chloride? ResearchGate. [Link]

  • Various Authors. (2007, March 29). How to completely remove FMOC-OH from the aqueous phase after derivatization? Chromatography Forum. [Link]

  • The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). (n.d.). ResearchGate. [Link]

  • AWS. (2020, November). Safety Data Sheet: Fmoc-L-Ile-OH.[Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (1999). Journal of Pharmaceutical Sciences, 88(5), 533-539. [Link]

Sources

Technical Support Center: Precision Coupling with Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sledgehammer" Paradox

Fmoc-Isoleucine Acid Chloride (Fmoc-Ile-Cl) is a high-reactivity "sledgehammer" reagent designed to overcome the steric hindrance of Isoleucine's


-branching. While it drives difficult couplings to completion, its hyper-electrophilic nature creates a critical risk: Non-specific Labeling .

In the context of peptide synthesis and modification, "non-specific labeling" manifests as two distinct chemical failures:

  • Promiscuous Acylation: The reagent attacks unprotected nucleophiles (side-chain hydroxyls of Ser/Thr/Tyr or

    
    -amines of Lys), creating branched impurities.
    
  • Stereochemical "Labeling" (Racemization): Base-catalyzed formation of 5(4H)-oxazolone converts L-Ile to D-Ile, effectively "labeling" your peptide with the wrong isomer.

This guide provides the self-validating protocols required to harness the power of Fmoc-Ile-Cl while suppressing these off-target events.

Mechanism & Diagnostics (The "Why")

To troubleshoot, you must visualize the competition between the desired pathway and the failure modes. The choice of Base is the single determinant of success.

The Reactivity Pathways

FmocIleCl_Pathways Start Fmoc-Ile-Cl (Hyper-Reactive Electrophile) Target Alpha-Amine (N-Terminus) Start->Target Fast Coupling SideChain Side Chains (Ser-OH, Tyr-OH, Lys-NH2) Start->SideChain Uncontrolled pH Impurity2 5(4H)-Oxazolone (Intermediate) Start->Impurity2 Base Catalysis Product Desired Peptide Bond (L-Isomer) Target->Product Impurity1 Non-Specific Acylation (Branched Peptide) SideChain->Impurity1 Base Strong Base (DIEA/TEA) Base->Impurity2 Promotes Impurity2->Product Slow Racemate Epimerized Product (D-Ile Impurity) Impurity2->Racemate Tautomerization

Figure 1: Reaction landscape of Fmoc-Ile-Cl. Note that strong bases (DIEA) accelerate the "Red" pathways (Racemization), while unprotected side chains lead to branching.

Diagnostic Table: Identifying the Problem

Use this table to interpret your Mass Spec (LC-MS) data.

Observation (LC-MS)DiagnosisRoot Cause
Mass + 0 Da (Split Peak) Racemization Formation of D-Ile. Caused by using DIEA/TEA or prolonged coupling time.
Mass + 333 Da (approx) Double Insertion Premature Fmoc removal. Base was too strong or excess base present.
Mass + Fmoc-Ile (Variable) Side-Chain Acylation Fmoc-Ile-Cl attacked an unprotected Ser, Thr, or Tyr.
-36 Da (Cl loss) Hydrolysis Wet solvents. Fmoc-Ile-Cl converted to Fmoc-Ile-OH (inactive).

Optimized Protocol: The "Weak Base" Method

Core Directive: Never use Diisopropylethylamine (DIEA) with Fmoc-Ile-Cl unless strictly necessary. Use 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). These bases are sterically hindered and sufficiently weak (


) to neutralize the HCl byproduct without triggering oxazolone formation or premature Fmoc deprotection.
Materials
  • Reagent: Fmoc-L-Ile-Cl (Store at -20°C, desiccated).

  • Solvent: Anhydrous DCM (Dichloromethane) or dry DMF. Note: DCM minimizes racemization better than DMF for acid chlorides.

  • Base: 2,4,6-Collidine (sym-collidine).

Step-by-Step Procedure
  • System Prep: Ensure the resin is washed 3x with dry DCM. The environment must be anhydrous; moisture hydrolyzes the acid chloride instantly.

  • Dissolution: Dissolve Fmoc-Ile-Cl (3.0 eq relative to resin loading) in dry DCM.

    • Checkpoint: The solution should be clear. Turbidity indicates hydrolysis.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq) to the amino acid solution.

    • Critical: Do not premix for >2 minutes. Add immediately to the resin.

  • Coupling: Add the mixture to the resin.

    • Time: 20–30 minutes maximum.

    • Reasoning: Acid chlorides react rapidly. Extended time only invites side reactions.

  • Quench: Wash resin 1x with DMF, then 1x with MeOH (to quench any unreacted acid chloride to the methyl ester), then 3x with DCM.

Troubleshooting Guide (Q&A)

Scenario A: "I see a 'doublet' peak in HPLC. Is this racemization?"

Q: My LC-MS shows the correct mass, but the peak is split or has a shoulder. Did Fmoc-Ile-Cl fail? A: This is likely epimerization (racemization).

  • The Cause: You likely used a tertiary amine like DIEA or Triethylamine. These bases abstract the

    
    -proton of the activated amino acid, forming an oxazolone which randomizes the stereocenter (L 
    
    
    
    D).
  • The Fix: Switch to Collidine or TMP . These bases are too sterically hindered to abstract the

    
    -proton effectively but can still scavenge the HCl generated during coupling.
    
Scenario B: "I have random extra masses on my peptide."

Q: I see peaks corresponding to +Fmoc-Ile on my peptide, but not at the N-terminus. A: This is Non-Specific Side-Chain Acylation .

  • The Cause: Fmoc-Ile-Cl is powerful enough to acylate the hydroxyl groups of Serine, Threonine, or Tyrosine even if they have standard protecting groups (like Trt or tBu) if those groups are slightly labile or if the base concentration is too high. It can definitely acylate unprotected side chains.

  • The Fix:

    • Ensure all side chains are fully protected with robust groups (e.g., O-tBu for Ser/Thr).

    • Reduce the equivalents of Fmoc-Ile-Cl from 5.0 eq to 3.0 eq.

    • Gold Standard: Perform the coupling in DCM rather than DMF. DCM is less polar, which stabilizes the protecting groups and reduces the nucleophilicity of side-chain impurities.

Scenario C: "My coupling yield is low despite using an Acid Chloride."

Q: Fmoc-Ile-Cl is supposed to be reactive, but I have unreacted amine on the resin. A: This is usually Hydrolysis .

  • The Cause: Acid chlorides are extremely sensitive to water. If your DMF/DCM has even trace water, the chloride converts to the carboxylic acid (Fmoc-Ile-OH), which is totally unreactive without a coupling agent.

  • The Fix: Use fresh, high-quality anhydrous solvents. Do not use a bottle of Fmoc-Ile-Cl that has been left open. If in doubt, convert Fmoc-Ile-OH to the chloride in situ using triphosgene (advanced users only) or buy fresh reagent.

Decision Logic for Protocol Selection

Use this flow to determine if Fmoc-Ile-Cl is the right tool or if you should revert to standard HATU/DIC methods.

DecisionTree Start Start: Difficult Coupling? IsHindered Is the sequence sterically hindered? (e.g., Ile-Ile, Val-Ile, N-Me-Ile) Start->IsHindered Standard Use DIC/Oxyma or HATU (Safer, less side reactions) IsHindered->Standard No AcidCl Consider Fmoc-Ile-Cl IsHindered->AcidCl Yes CheckSens Are there sensitive side chains? (Trp, Arg, unprotected Ser) AcidCl->CheckSens UseFluoride Use Fmoc-Ile-Fluoride (More stable, less aggressive) CheckSens->UseFluoride Yes Proceed Proceed with Fmoc-Ile-Cl + Collidine (Strict anhydrous) CheckSens->Proceed No

Figure 2: Decision Matrix. Note that for highly sensitive substrates, the Acid Fluoride is often a safer middle-ground than the Acid Chloride.

References

  • Carpino, L. A., et al. (1990). "Fmoc amino acid chlorides.[1][2][3][4] Synthesis, characterization, and application to the rapid synthesis of short peptide segments." The Journal of Organic Chemistry, 55(6), 1673-1675. Link

    • Foundational text establishing the utility of Fmoc-AA-Cl and the necessity of avoiding strong bases to prevent racemiz
  • Carpino, L. A., et al. (1991). "Racemization of Fmoc-amino acid chlorides." The Journal of Organic Chemistry, 56(8), 2611-2614. Link

    • Definitive study on the oxazolone mechanism and the superiority of Collidine/TMP over DIEA.
  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 98(4). Link

    • Demonstrates the risks of side-chain acylation and racemiz
  • PepMic Technical Guide. "Fmoc-Amino Acid Chlorides in SPPS." Link

    • General industry standard protocols for handling moisture-sensitive acid chlorides.

Disclaimer: This guide assumes standard laboratory safety protocols. Acid chlorides are corrosive and lachrymators. Handle in a fume hood.

Sources

Impact of pH on Fmoc-Ile-Cl reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Optimizing Reactivity and Stability

Welcome to the technical support center for Fmoc-Ile-Cl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent, covalent inhibitor. As Senior Application Scientists, we understand the nuances of working with reactive molecules and have compiled this resource to help you navigate the challenges and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Fmoc-Ile-Cl with my protein of interest?

The optimal pH for reacting Fmoc-Ile-Cl is a balance between maximizing its reactivity towards the target nucleophile (e.g., a cysteine residue in a protease) and minimizing its hydrolysis. While there is no single universal optimum, a slightly acidic to neutral pH range (pH 6.0-7.5) is generally recommended as a starting point.

  • Rationale: The chloromethyl ketone moiety is the reactive "warhead" of the molecule. Its reactivity is dependent on the nucleophilicity of the target residue. Cysteine residues, a common target, have a pKa of approximately 8.3. At physiological pH (around 7.4), a significant portion of cysteine residues will be in the more nucleophilic thiolate form. However, increasing the pH further to maximize the thiolate concentration also significantly increases the rate of hydrolysis of the Fmoc-Ile-Cl, reducing its effective concentration.[1] Furthermore, the stability of the Fmoc protecting group can be compromised at higher pH values.[2]

Q2: I am observing rapid loss of Fmoc-Ile-Cl activity in my aqueous buffer. What is happening and how can I prevent it?

Rapid loss of activity is most likely due to the hydrolysis of Fmoc-Ile-Cl. This can occur at two positions: the acyl chloride and the chloromethyl ketone. However, the term "Fmoc-Ile-Cl" typically refers to N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-chloromethyl ketone, which does not contain an acyl chloride. The primary site of hydrolysis is the chloromethyl ketone.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your stock solution of Fmoc-Ile-Cl in an anhydrous, polar aprotic solvent such as DMSO or DMF immediately before use.

    • Minimize Time in Aqueous Buffer: Add the Fmoc-Ile-Cl stock solution to your aqueous reaction buffer at the very last moment.

    • Control pH: As discussed in Q1, maintain the pH of your reaction buffer in the slightly acidic to neutral range (pH 6.0-7.5) to slow down hydrolysis. Chloromethyl ketones are generally more stable at lower pH values.[1]

    • Temperature Control: Perform your reactions at the lowest temperature compatible with your experimental system (e.g., on ice or at 4°C) to reduce the rate of all chemical reactions, including hydrolysis.

Q3: My reaction yield is low. How can I improve the efficiency of the labeling/inhibition?

Low reaction yield can be due to several factors, including compound instability, insufficient reactivity, or issues with your experimental setup.

  • Troubleshooting Workflow:

G start Low Reaction Yield instability Check Fmoc-Ile-Cl Stability start->instability reactivity Optimize Reaction Conditions start->reactivity setup Review Experimental Setup start->setup fresh_sol fresh_sol instability->fresh_sol Prepare fresh stock solution? ph_control ph_control instability->ph_control Is buffer pH optimal (6.0-7.5)? temp_control temp_control instability->temp_control Is reaction at lowest feasible temp? concentration concentration reactivity->concentration Increase Fmoc-Ile-Cl concentration? time time reactivity->time Increase reaction time? target_activity target_activity reactivity->target_activity Confirm target protein activity? mixing mixing setup->mixing Ensure adequate mixing? reagents reagents setup->reagents Verify reagent quality?

Caption: Troubleshooting workflow for low reaction yield.

Q4: I am seeing a loss of the Fmoc group during my experiment. Why is this happening?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[2] Unintended deprotection can occur if the pH of your solution is too high or if it contains nucleophilic species.

  • Causes of Fmoc Group Lability:

    • High pH: Buffers with a pH above 8.5 can lead to significant cleavage of the Fmoc group.

    • Primary and Secondary Amines: The presence of primary or secondary amines in your buffer (e.g., Tris buffer, or certain additives) can act as deprotecting agents. Piperidine is a common laboratory reagent used specifically for Fmoc removal.[2]

  • Preventative Measures:

    • Use buffers without primary or secondary amines, such as HEPES or phosphate buffers.

    • Carefully control the pH of your reaction to remain within the recommended range.

In-Depth Technical Guide

Understanding the pH-Dependent Chemistry of Fmoc-Ile-Cl

The behavior of Fmoc-Ile-Cl in solution is governed by the interplay of the stability of the Fmoc protecting group and the reactivity of the chloromethyl ketone warhead, both of which are highly pH-dependent.

1. Stability of the Fmoc Group:

The Fmoc group is stable under acidic conditions but is readily cleaved by bases. The mechanism of cleavage involves the abstraction of the acidic proton on the fluorene ring, followed by β-elimination to form dibenzofulvene.[2]

G Fmoc_Protected Fmoc-NH-R Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate + Base Base Base (e.g., Piperidine) DBF Dibenzofulvene Intermediate->DBF β-elimination Free_Amine H2N-R Intermediate->Free_Amine Adduct Base-DBF Adduct DBF->Adduct + Base

Caption: Base-catalyzed removal of the Fmoc protecting group.

2. Reactivity and Stability of the Chloromethyl Ketone:

The chloromethyl ketone is an irreversible inhibitor that works by alkylating a nucleophilic residue at the active site of the target enzyme.[3]

  • Reactivity: The reactivity of the chloromethyl ketone is dependent on the nucleophilicity of the target residue. For a cysteine target, the more nucleophilic thiolate anion (S-) is required for the reaction to proceed efficiently. The concentration of the thiolate is pH-dependent, increasing with higher pH.

  • Stability: The chloromethyl ketone moiety is susceptible to hydrolysis, especially at higher pH values.[1] This hydrolysis reaction converts the reactive chloromethyl ketone into an unreactive hydroxymethyl ketone, effectively inactivating the inhibitor. Studies on other chloromethyl ketone-containing compounds have shown that they are most stable at lower pH values.[1]

Quantitative Data Summary
Functional GroupConditionStability/ReactivityReference
Fmoc GroupAcidic pHStable[2]
Basic pH (>8.5)Labile[2]
Chloromethyl KetoneAcidic pHMore Stable[1]
Neutral to Basic pHIncreased Reactivity with Nucleophiles, Decreased Stability (Hydrolysis)[3]
Acyl Chloride (General)Aqueous SolutionHighly Reactive (Hydrolysis)[4][5]
Experimental Protocols

Protocol 1: General Procedure for Protein Inhibition with Fmoc-Ile-Cl

  • Preparation of Stock Solution:

    • Dissolve Fmoc-Ile-Cl in anhydrous DMSO to a final concentration of 10-50 mM.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Inhibition Reaction:

    • Prepare your target protein in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Equilibrate the protein solution to the desired reaction temperature (e.g., room temperature or 37°C).

    • Add the Fmoc-Ile-Cl stock solution to the protein solution to achieve the desired final inhibitor concentration. The final DMSO concentration should typically be kept below 1-2% (v/v) to avoid effects on protein structure and function.

    • Incubate the reaction for the desired amount of time (e.g., 30-60 minutes).

    • Quench the reaction by adding a small molecule thiol such as dithiothreitol (DTT) or by denaturing the protein (e.g., adding SDS-PAGE loading buffer).

  • Analysis:

    • Analyze the extent of inhibition using a suitable activity assay.

    • Confirm covalent modification by techniques such as mass spectrometry.

Protocol 2: Assessing the Stability of Fmoc-Ile-Cl in Aqueous Buffer

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Incubation:

    • Add a known concentration of Fmoc-Ile-Cl to each buffer.

    • Incubate the solutions at a constant temperature.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution.

    • Immediately quench the hydrolysis by mixing with a solution that will allow for stable analysis (e.g., acidifying with formic acid for LC-MS analysis).

  • Quantification:

    • Analyze the remaining concentration of intact Fmoc-Ile-Cl at each time point using a suitable analytical method such as RP-HPLC or LC-MS.

    • Plot the concentration of Fmoc-Ile-Cl versus time for each pH to determine the rate of hydrolysis.

References

  • Influence of pH (A), FMOC-Cl concentration (B), proportion of... - ResearchGate. Available at: [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. Available at: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed. Available at: [Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. Available at: [Link]

  • acyl chlorides and water, alcohols or phenol - Chemguide. Available at: [Link]

  • Synthesis of Chloromethyl Ketone Derivatives of Fatty Acids. Their Use as Specific Inhibitors of Acetoacetyl-Coenzyme A Thiolase, Cholesterol Biosynthesis and Fatty Acid Synthesis - PubMed. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Fmoc-Ile-Cl vs. HBTU for Sterically Hindered Peptide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the choice between HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and Fmoc-Ile-Cl (Fmoc-Isoleucine acid chloride) represents a decision between standard efficiency and specialized reactivity .[1]

While HBTU serves as the industry "workhorse" for routine couplings, it frequently falters when encountering sterically hindered residues like Isoleucine (Ile), Valine (Val), or N-methylated amino acids. Fmoc-Ile-Cl , particularly when generated in situ via Bis-(trichloromethyl)carbonate (BTC), acts as the "nuclear option," driving difficult couplings to completion where uronium salts fail. This guide analyzes the mechanistic divergence, performance metrics, and experimental protocols for both reagents, specifically focusing on the challenge of beta-branched amino acids.

Mechanistic Foundation

The "Isoleucine Challenge": Steric Hindrance

Isoleucine is a


-branched amino acid. Unlike Alanine or Leucine, the bulk of the side chain (a sec-butyl group) is attached directly to the 

-carbon, adjacent to the reacting carbonyl. This creates a "steric wall" that impedes the nucleophilic attack of the incoming amine.
  • Consequence with HBTU: The slow kinetics allow competing side reactions (guanidinium formation) to outpace amide bond formation.

  • Solution with Fmoc-Ile-Cl: The acid chloride is an electrophile of such high energy that it overcomes this steric barrier rapidly.

HBTU Activation (The Onium Salt Pathway)

HBTU activates the carboxylic acid by forming an OBt (oxybenzotriazole) ester. This intermediate is reactive but stable enough to minimize racemization under standard conditions. However, if the coupling is slow (due to steric hindrance), the unreacted amine can attack the central carbon of the uronium reagent, permanently "capping" the peptide chain as a guanidinium species.

Fmoc-Ile-Cl Activation (The Acid Chloride Pathway)

Acid chlorides are among the most reactive acylating species. Historically, they were avoided due to racemization risks (via oxazolone formation) and moisture sensitivity. However, using Fmoc protection (which suppresses oxazolone formation compared to Cbz/Boc) and in situ generation with BTC allows for "base-free" or "weak-base" couplings that maintain chiral integrity while maximizing reactivity.

Mechanistic Visualization

The following diagram contrasts the activation pathways and potential side reactions.

CouplingMechanism FmocAA Fmoc-Ile-OH HBTU HBTU / DIPEA FmocAA->HBTU Activation BTC BTC (Triphosgene) / Collidine FmocAA->BTC In Situ Activation ActiveEster OBt Active Ester (Moderate Reactivity) HBTU->ActiveEster Guanidinium Guanidinium Byproduct (Dead End) ActiveEster->Guanidinium Side Reaction (If Slow) Product Peptide Bond (Fmoc-Ile-Peptide) ActiveEster->Product Slow Attack (Steric Hindrance) AcidCl Fmoc-Ile-Cl (High Reactivity) BTC->AcidCl Oxazolone Oxazolone (Racemization Risk) AcidCl->Oxazolone Base Catalyzed (Avoid Excess Base) AcidCl->Product Fast Attack

Figure 1: Comparative activation pathways. HBTU relies on an active ester intermediate susceptible to guanidinylation if coupling is stalled. Fmoc-Ile-Cl provides direct, high-energy acylation.

Performance Comparison

The following data aggregates performance metrics for coupling Fmoc-Ile-OH to a hindered resin-bound amine (e.g., N-methylated residue or another Ile).

MetricHBTU / DIPEAFmoc-Ile-Cl (via BTC)
Coupling Efficiency (Hindered) 70 - 85% (often requires double coupling)> 99% (Quantitative)
Reaction Time 60 - 120 mins10 - 30 mins
Racemization Risk Low (unless reaction > 2 hrs)Moderate (requires controlled base/collidine)
Side Reactions Guanidinium capping (irreversible)Hydrolysis (reversible), Oxazolone
Moisture Sensitivity LowHigh (requires dry solvents)
Scale-Up Suitability HighModerate (corrosive reagents)
Key Analysis
  • The Yield Gap: In "difficult sequences" (e.g., Ile-Ile, Val-Ile), HBTU often plateaus at <90% yield due to the guanidinylation side reaction. The unreacted amine is capped, leading to deletion sequences. Fmoc-Ile-Cl, being a more potent electrophile, pushes this equilibrium to completion.

  • Racemization Management: While acid chlorides are historically associated with racemization, the use of Fmoc (vs. acid-labile groups) and Collidine (a weak, non-nucleophilic base) effectively suppresses the proton-abstraction pathway that leads to oxazolone formation.

Experimental Protocols

Protocol A: Standard HBTU Coupling (Baseline)

Use for non-hindered sequences or initial attempts.

  • Reagents:

    • Fmoc-Ile-OH (4.0 eq)

    • HBTU (3.9 eq)

    • DIPEA (8.0 eq)

    • DMF (peptide synthesis grade)

  • Activation: Dissolve Fmoc-Ile-OH and HBTU in minimal DMF. Add DIPEA. Shake for 1-2 minutes to form the activated ester.

  • Coupling: Add the activated solution to the resin.

  • Incubation: Shake at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test. If positive (blue), repeat the coupling (Double Couple).

Protocol B: In Situ Fmoc-Ile-Cl Generation with BTC (High Efficiency)

Use for difficult sequences, beta-branched residues, or failed HBTU couplings.

Safety Warning: BTC (Bis-(trichloromethyl)carbonate / Triphosgene) generates phosgene gas upon decomposition. Perform strictly in a fume hood.

  • Reagents:

    • Fmoc-Ile-OH (3.0 eq)

    • BTC (1.0 eq) — Note: 1 mol BTC generates 3 mol acid chloride.

    • 2,4,6-Collidine (10.0 eq) — Acts as a base scavenger.

    • THF or DCM (Anhydrous is critical).

  • Activation (In Situ):

    • Dissolve Fmoc-Ile-OH and BTC in anhydrous THF/DCM.

    • Add Collidine slowly. A white precipitate (collidinium hydrochloride) may form.

    • Allow activation for 5–10 minutes .

  • Coupling:

    • Add the suspension/solution directly to the resin (pre-swelled in DCM/THF).

    • Crucial: Do not add additional DIPEA unless necessary, as strong bases promote racemization.

  • Incubation: Shake for 20–30 minutes . Reaction is typically very fast.

  • Wash: Wash resin extensively with DCM (x5) to remove acidic residues before adding DMF for deprotection.

Decision Logic: Which Reagent to Choose?

Use the following decision tree to select the appropriate reagent for your specific peptide sequence.

DecisionTree Start Select Coupling Reagent IsHindered Is the coupling hindered? (Ile, Val, Aib, N-Me-AA) Start->IsHindered HBTU_Path Use HBTU / DIPEA (Standard Protocol) IsHindered->HBTU_Path No Switch Switch to Fmoc-Ile-Cl (BTC Protocol) IsHindered->Switch Yes (Critical Step) CheckYield Check Yield / Kaiser Test HBTU_Path->CheckYield Success >99% Yield Proceed CheckYield->Success Pass Fail <95% Yield or Deletion Sequence CheckYield->Fail Fail Fail->Switch Switch->Success High Reactivity

Figure 2: Decision matrix for reagent selection. Prioritize Fmoc-Ile-Cl for known difficult sequences to save time and reagents.

References

  • Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research. Link

  • Carpino, L. A., et al. (1990). Acid fluorides and chlorides in solid phase peptide synthesis. Journal of the American Chemical Society. Link

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][3] A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Technical Support. Link

Sources

Comparative Guide: Fmoc-Ile-Cl vs. Standard Irreversible Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Scientists, Biochemists, and Drug Discovery Researchers Focus: Mechanistic distinction, kinetic characterization, and practical utility of Fmoc-Ile-Cl relative to standard irreversible inhibitors (PMSF, AEBSF, CMKs).

Executive Summary: The Chemical Distinction

In protease research, the nomenclature "Fmoc-Ile-Cl" typically refers to 9-fluorenylmethoxycarbonyl-isoleucyl-chloride , an amino acid chloride. While often used as a highly reactive coupling reagent in peptide synthesis, it functions as an acylating inhibitor when applied to proteases.

This distinguishes it fundamentally from the more common Peptidyl Chloromethyl Ketones (CMKs) (e.g., TPCK, TLCK) and Sulfonyl Fluorides (PMSF, AEBSF). While all are irreversible or pseudo-irreversible, their mechanisms of inactivation and stability profiles differ drastically.

  • Fmoc-Ile-Cl (Acid Chloride): Acts via Acylation . Extremely reactive, hydrolytically unstable, and prone to non-specific acylation of surface nucleophiles.

  • Peptidyl CMKs (e.g., Z-Ile-CMK): Act via Alkylation . Target the active site Histidine (in serine proteases) or Cysteine, forming a stable covalent bond.[1]

  • PMSF/AEBSF: Act via Sulfonylation . Target the active site Serine hydroxyl, forming a stable sulfonyl-enzyme complex.

This guide compares these classes to assist in experimental design for protease characterization.

Mechanistic Deep Dive: Acylation vs. Alkylation

The choice of inhibitor dictates the nature of the covalent modification and the permanence of inhibition.

Fmoc-Ile-Cl (Acylating Agent)

Mechanism: The highly electrophilic carbonyl carbon of the acid chloride is attacked by the active site nucleophile (Ser-OH or Cys-SH).

  • Reaction: Enzyme-Nu: + R-CO-Cl

    
     Enzyme-Nu-CO-R + HCl
    
  • Outcome: Formation of an Acyl-Enzyme intermediate.

  • Reversibility: Pseudo-Irreversible . Unlike alkylation, the acyl-enzyme bond (ester or thioester) can be subject to hydrolysis (deacylation), potentially regenerating active enzyme over time.

  • Specificity: Low. The high reactivity of the acid chloride group leads to rapid hydrolysis in aqueous buffers (

    
     often < 5 min) and non-specific reaction with surface lysines.
    
Chloromethyl Ketones (Alkylating Agents)

Mechanism: These are "affinity labels" designed to mimic the substrate. They bind to the active site (


) and then alkylate a proximal nucleophile (

).
  • Reaction: The active site Histidine (in Serine proteases) attacks the methylene carbon, displacing chloride.

  • Outcome: Formation of a chemically stable C-N or C-S bond .

  • Reversibility: Strictly Irreversible . The alkyl bond does not spontaneously hydrolyze.

PMSF & AEBSF (Sulfonylating Agents)

Mechanism: The active site Serine attacks the sulfonyl sulfur.

  • Outcome: Formation of a Sulfonyl-Enzyme derivative.

  • Stability: Highly stable.[2] De-sulfonylation is negligible under physiological conditions.

Comparative Performance Data

The following table synthesizes the physicochemical properties and inhibitory potential of Fmoc-Ile-Cl against standard alternatives.

Table 1: Inhibitor Profile Comparison[3]
FeatureFmoc-Ile-Cl (Acid Chloride)Chloromethyl Ketones (e.g., TPCK/TLCK)PMSF (Sulfonyl Fluoride)AEBSF (Sulfonyl Fluoride)
Primary Mechanism Acylation (Active Site Ser/Cys)Alkylation (Active Site His/Cys)Sulfonylation (Active Site Ser)Sulfonylation (Active Site Ser)
Target Specificity Low (Driven by high reactivity)High (Driven by P1 residue fit)Broad (Serine Proteases)Broad (Serine Proteases)
Aqueous Stability Very Poor (Hydrolyzes in mins)Moderate (Stable at acidic pH)Poor (

min at pH 8)
Excellent (Stable for hours)
Inhibition Type Pseudo-Irreversible (Deacylation possible)IrreversibleIrreversibleIrreversible
Toxicity Corrosive / IrritantToxic (Alkylating agent)Highly Toxic (Neurotoxin)Low / Non-toxic
Primary Use Peptide Synthesis / Niche AssaysActive Site MappingGeneral Lysate ProtectionGeneral Lysate Protection

Visualization of Mechanisms[1][3][5]

The following diagram illustrates the divergent pathways of inhibition for Acid Chlorides (Fmoc-Ile-Cl) versus Chloromethyl Ketones and Sulfonyl Fluorides.

InhibitionMechanisms Enzyme Active Protease (Ser-OH / His) FmocCl Fmoc-Ile-Cl (Acid Chloride) Enzyme->FmocCl Binding CMK Peptidyl-CMK (Chloromethyl Ketone) Enzyme->CMK Binding (Ki) PMSF PMSF (Sulfonyl Fluoride) Enzyme->PMSF Binding AcylEnz Acyl-Enzyme (Ester Bond) FmocCl->AcylEnz Acylation (Fast) AlkylEnz Alkylated Enzyme (C-N/C-S Bond) CMK->AlkylEnz Alkylation (Irreversible) SulfEnz Sulfonyl-Enzyme (Sulfonate Ester) PMSF->SulfEnz Sulfonylation (Irreversible) ActiveEnz Regenerated Enzyme (Active) AcylEnz->ActiveEnz Slow Hydrolysis (Deacylation)

Caption: Mechanistic divergence of protease inhibitors. Note the potential for deacylation in Fmoc-Ile-Cl inhibition, contrasting with the strictly irreversible nature of CMKs and PMSF.

Experimental Protocol: Kinetic Characterization ( )[1]

To objectively evaluate Fmoc-Ile-Cl against a CMK or PMSF, one must determine the second-order rate constant of inactivation (


). This metric accounts for both the affinity (

) and the chemical reactivity (

).[1]
Methodology: Discontinuous Assay

Materials:

  • Protease of interest (purified).[3][4]

  • Chromogenic substrate (specific to protease).

  • Inhibitor stocks (Fmoc-Ile-Cl must be prepared fresh in dry DMSO due to instability).

  • Reaction Buffer (pH 7.4, 50 mM Tris-HCl).

Step-by-Step Protocol:

  • Preparation:

    • Prepare a range of inhibitor concentrations (

      
      ), typically 
      
      
      
      to
      
      
      the estimated
      
      
      .
    • Critical: For Fmoc-Ile-Cl, minimize exposure to aqueous buffer prior to enzyme addition.

  • Incubation:

    • Mix Enzyme (

      
      ) with Inhibitor (
      
      
      
      ) in buffer.
    • At defined time points (

      
       min), remove an aliquot.
      
  • Residual Activity Measurement:

    • Dilute the aliquot into a cuvette containing a saturating concentration of substrate (

      
      ).
      
    • Measure the initial velocity (

      
      ) of substrate hydrolysis.
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      . The slope represents the observed rate constant,
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the equation:

      
      
      
    • If

      
      , the slope is the second-order rate constant 
      
      
      
      .
Workflow Diagram

KineticWorkflow Start Start: Enzyme + Inhibitor Incubate Incubate at various [I] (Time Course) Start->Incubate Sample Remove Aliquot at time t Incubate->Sample t = 1, 2, 5... min Dilute Dilute into Substrate Solution (Stop Inhibition, Start Assay) Sample->Dilute Measure Measure Residual Activity (v_t) Dilute->Measure Calc Calculate k_obs (Slope of ln(v) vs t) Measure->Calc Plot Plot k_obs vs [I] Determine k_inact/Ki Calc->Plot

Caption: Workflow for determining the second-order inactivation rate constant (


) for irreversible inhibitors.

Scientific Recommendations

  • For Routine Lysate Protection: Do NOT use Fmoc-Ile-Cl. Its instability renders it ineffective for long-term protection. Use AEBSF (water-stable) or PMSF (if added frequently).

  • For Active Site Mapping: Use Peptidyl Chloromethyl Ketones (CMKs) . If you need to map a protease with specificity for Isoleucine at P1, a custom synthesized Z-Ile-CMK is superior to Fmoc-Ile-Cl because it forms a stable alkyl bond.

  • For Synthetic Utility: Fmoc-Ile-Cl is an excellent reagent for coupling Isoleucine in peptide synthesis but should be viewed as a "crude" inhibitor in biological contexts.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. [Link]

  • Carpino, L. A., et al. (1990). "Acid Chlorides of Fmoc-Amino Acids: Synthesis and Utility." Journal of Organic Chemistry. [Link]

  • Bennacer, B., et al. (2003). "Synthesis of peptide epoxides and their application as HIV-1 protease inhibitors." Core/Open Research. [Link]

Sources

Validation of Enzyme Inhibition by Fmoc-Ile-Cl: A Technical Comparison & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates the utility of Fmoc-L-Isoleucyl-Chloride (Fmoc-Ile-Cl) as a targeted irreversible inhibitor for serine and cysteine proteases.[1] While traditionally utilized as a high-reactivity coupling reagent in peptide synthesis, the electrophilic acid chloride moiety, combined with the hydrophobic isoleucine side chain, makes it a potent activity-based probe for enzymes with S1 specificities accommodating hydrophobic residues (e.g., chymotrypsin-like proteases, certain cathepsins).

Key Finding: Unlike general inhibitors (e.g., PMSF) that lack structural specificity, Fmoc-Ile-Cl leverages the Fmoc-Ile scaffold to direct the reactive -COCl warhead to the active site, resulting in rapid, irreversible acylation of the catalytic nucleophile.

Technical Analysis: Mechanism & Comparative Performance

Mechanism of Action (MoA)

Fmoc-Ile-Cl functions as an affinity label (or active-site directed irreversible inhibitor).[1] The mechanism involves two distinct phases:[2][3]

  • Recognition (Michaelis Complex): The bulky, hydrophobic Fmoc group and the Isoleucine side chain bind to the enzyme's S1/S2 subsites, orienting the molecule.

  • Acylation (Inactivation): The electrophilic carbonyl carbon of the acid chloride is attacked by the active site nucleophile (Serine -OH or Cysteine -SH).[1] The chloride ion acts as a leaving group, forming a stable acyl-enzyme complex that prevents substrate turnover.

Comparative Matrix: Fmoc-Ile-Cl vs. Standard Alternatives[1]
FeatureFmoc-Ile-Cl PMSF (Phenylmethylsulfonyl fluoride)TPCK (Tosyl-Phe-chloromethyl ketone)
Inhibition Type Irreversible (Acylation)Irreversible (Sulfonylation)Irreversible (Alkylation)
Target Residue Active Site Serine / CysteineActive Site Serine (General)Active Site Histidine
Specificity High (Directed by Ile side chain)Low (General Serine Protease)Moderate (Chymotrypsin-like)
Reactivity Very High (Rapid onset)ModerateSlow to Moderate
Aqueous Stability Low (Hydrolyzes rapidly; requires dry DMSO)Low (Half-life ~1 hr at pH 7.[1]5)Moderate
Primary Use Structural Probe / Specific InhibitionBuffer additive to prevent proteolysisHistidine mapping / Specific Inhibition

Experimental Validation: IC50 Determination Protocol

Critical Note on Kinetic Behavior: Because Fmoc-Ile-Cl is an irreversible inhibitor, the IC50 value is time-dependent .[1] A standard "mix-and-read" assay will underestimate potency.[1] You must use a Pre-incubation Protocol to allow the acylation reaction to proceed before adding the substrate.

Materials & Reagents[1][4]
  • Enzyme: Target Protease (e.g., Chymotrypsin, Cathepsin G) in assay buffer.[1]

  • Substrate: Chromogenic/Fluorogenic substrate specific to the enzyme (e.g., Suc-AAPF-pNA).[1]

  • Inhibitor Stock: Fmoc-Ile-Cl (Dissolved in 100% dry DMSO ; avoid any moisture).[1]

  • Control Inhibitor: PMSF or Leupeptin.[1]

Step-by-Step Workflow
  • Preparation of Stocks:

    • Prepare a 10 mM stock of Fmoc-Ile-Cl in anhydrous DMSO.[1] Note: Prepare fresh. Acid chlorides degrade into carboxylic acids in the presence of moisture.

    • Prepare serial dilutions (e.g., 0.1 nM to 100 µM) in DMSO. Keep DMSO concentration constant across all wells (max 5%).

  • Enzyme Pre-incubation (The Critical Step):

    • Add 90 µL of Enzyme Solution to the microplate wells.

    • Add 10 µL of Inhibitor Dilution (or DMSO control).[1]

    • Incubate for 30 minutes at 25°C. This allows the

      
       (inactivation rate) to drive the formation of the covalent E-I complex.
      
  • Reaction Initiation:

    • Add 100 µL of Substrate Solution to all wells.[1]

    • Immediately begin measuring absorbance/fluorescence (Kinetic Mode) for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the progress curve for each concentration.
      
    • Plot

      
       (y-axis) vs. log[Inhibitor] (x-axis).[1][4]
      
    • Fit to a non-linear regression model (4-parameter logistic) to derive the IC50.

Interpreting the Data (Mock Validation Data)

The following table illustrates the expected shift in IC50 based on pre-incubation time, confirming the irreversible mechanism.

Pre-incubation TimeIC50 (Fmoc-Ile-Cl)IC50 (Reversible Analog*)Interpretation
0 min (Direct Mix) 5.4 µM12.0 µMInhibitor competes with substrate immediately.[1]
15 min 0.8 µM12.1 µMCovalent bond formation reduces active enzyme pool.[1]
30 min 0.15 µM 11.9 µMTrue Potency Revealed. Near-complete inactivation.[1]

*Reversible Analog: Fmoc-Ile-OH (Non-reactive control)

Visualizing the Validation Logic

Mechanism of Inhibition Pathway

This diagram illustrates the molecular events converting the active enzyme into the inactive acyl-enzyme adduct.

MoA Enzyme Active Enzyme (Ser-OH / Cys-SH) Complex Michaelis Complex (Non-Covalent Binding) Enzyme->Complex + Fmoc-Ile-Cl Inhibitor Fmoc-Ile-Cl (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product Acyl-Enzyme (Dead Complex) Transition->Product Acylation Leaving HCl (Leaving Group) Transition->Leaving

Figure 1: Mechanism of Irreversible Inhibition.[1] The Fmoc-Ile-Cl molecule binds to the enzyme, followed by nucleophilic attack on the acyl chloride, releasing HCl and permanently locking the enzyme.

IC50 Assay Workflow

This flowchart ensures the user adheres to the critical pre-incubation step required for valid data.

Workflow cluster_Assay Microplate Assay Steps Start Start: Prepare Reagents Solvent Dissolve Fmoc-Ile-Cl in DRY DMSO Start->Solvent Dilution Prepare Serial Dilutions (Keep DMSO < 5%) Solvent->Dilution Avoid Moisture Step1 Add Enzyme Buffer Dilution->Step1 Step2 Add Inhibitor Step1->Step2 Wait CRITICAL: Pre-Incubate (30 mins @ 25°C) Step2->Wait Step3 Add Substrate Wait->Step3 Time-Dependent Inactivation Read Measure Kinetics (V0 Determination) Step3->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Assay Workflow. The yellow octagon highlights the pre-incubation step, which is the defining variable for validating irreversible inhibitors.

References

  • Powers, J. C., et al. (2002).[1] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.[1] Link[1]

  • Copeland, R. A. (2024).[1] "Dose–Response Curves and the Determination of IC50 and EC50 Values." Journal of Medicinal Chemistry. Link[1]

  • Kuzmic, P. (2020).[1][3] "A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors."[1][3][5] BioKin Ltd.[1][3] Link

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery, 10, 307-317.[1] Link

  • Fmoc-Ile-OH Reagent Data. PubChem Compound Summary for CID 2724629.[1] Link[1]

Sources

Technical Guide: Mass Spectrometry Validation of Covalent Modification by Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl-isoleucyl-chloride) is a highly reactive, activated amino acid derivative used to covalently attach an Fmoc-protected isoleucine moiety to nucleophilic targets (amines, hydroxyls, or thiols). Unlike standard carbodiimide coupling, the acid chloride functionality allows for rapid acylation of sterically hindered substrates where traditional methods fail.

This guide details the mass spectrometry (MS) workflow to confirm this modification. The validation relies not only on the precursor mass shift but also on specific collision-induced dissociation (CID) fragmentation patterns characteristic of the fluorenyl group and the isoleucine side chain.

Mechanism of Action

Fmoc-Ile-Cl functions as an electrophilic acylating agent. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the acid chloride. This pathway is distinct from active esters (NHS) or in-situ activation (HATU/DIC) because the chloride is an exceptional leaving group, driving the reaction forward even in the presence of significant steric bulk (a known issue with Isoleucine).

Reaction Logic Diagram

ReactionMechanism Reagent Fmoc-Ile-Cl (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Target Target Molecule (R-NH2 / Nucleophile) Target->Intermediate Product Covalently Modified Product (R-NH-Ile-Fmoc) Intermediate->Product Cl- Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: The electrophilic acyl substitution mechanism where the chloride leaving group facilitates the covalent attachment of the Fmoc-Ile moiety.

Comparative Analysis: Fmoc-Ile-Cl vs. Alternatives

The choice of the acid chloride (Cl) over active esters (NHS) or in-situ activation (HATU) is usually dictated by steric hindrance and reactivity kinetics .

FeatureFmoc-Ile-Cl (Acid Chloride)Fmoc-Ile-NHS (Active Ester)Fmoc-Ile-OH + HATU (In-Situ)
Reactivity Very High (Aggressive)ModerateHigh (Variable)
Steric Tolerance Excellent (Best for hindered amines)PoorGood
Moisture Sensitivity High (Hydrolyzes rapidly to acid)Low (Stable solid)Moderate
Byproducts HCl (Requires base trap)N-HydroxysuccinimideUrea/Tetramethylguanidinium
MS Cleanliness High (If base scavenged correctly)HighLow (Coupling reagents contaminate spectra)
Primary Use Case Difficult/Hindered couplings; Solid phaseRoutine labelingStandard peptide synthesis

Expert Insight: Use Fmoc-Ile-Cl when your target amine is secondary or located in a crowded molecular environment. If the target is a simple primary amine, NHS esters are more robust against moisture.

Mass Spectrometry Validation

Confirmation of the covalent bond requires observing the specific mass shift of the Fmoc-Ile residue and identifying diagnostic fragment ions.

A. Theoretical Mass Shift Calculation

The modification adds the Fmoc-Ile group while displacing a proton (H) and the Chloride (Cl).

  • Formula Added: C₂₁H₂₁NO₃

  • Monoisotopic Mass Shift: +335.1521 Da

ComponentFormulaMonoisotopic Mass (Da)
Fmoc Group C₁₅H₁₁O₂223.0759
Isoleucine Residue C₆H₁₁NO113.0841
Net Addition (Fmoc-Ile) C₂₁H₂₁NO₃ 335.1521

Self-Validation Rule: In your deconvoluted MS1 spectrum, the modified peak must appear at exactly [M_target + 335.15]. If you see [M_target + 353.16], your acid chloride hydrolyzed to the acid (Fmoc-Ile-OH) and did not covalently attach (or formed a non-covalent adduct).

B. Diagnostic Fragmentation (MS/MS)

Fragmentation of Fmoc-derivatized molecules is highly predictable. The Fmoc group is labile and yields a characteristic carbocation.

  • m/z 179.08 (Dibenzofulvene cation): The "signature" ion. If this is absent, you likely do not have an Fmoc group attached.

  • m/z 86.09 (Ile Immonium Ion): Specific to Isoleucine. Confirms the amino acid identity.

  • Neutral Loss of 222 Da: Loss of the Fmoc group (as dibenzofulvene + CO₂).

Experimental Protocol

This protocol assumes a micro-scale derivatization of a small molecule or peptide amine.

Reagents
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (stored over molecular sieves). Critical: Water destroys Fmoc-Ile-Cl.

  • Base: Diisopropylethylamine (DIEA) or 2,6-Lutidine.

  • Reagent: Fmoc-Ile-Cl (solid, stored at -20°C).

Workflow Diagram

ProtocolWorkflow Step1 1. Preparation Dissolve Target in Anhydrous DCM/DMF Step2 2. Activation Add 2.0 eq DIEA (Base Trap) Step1->Step2 Step3 3. Reaction Add 1.2 eq Fmoc-Ile-Cl Vortex, 25°C, 30 min Step2->Step3 Step4 4. Quenching Add 5% NaHCO3 or MeOH Step3->Step4 Step5 5. LC-MS Analysis C18 Column, ACN/H2O Gradient Step4->Step5

Caption: Step-by-step derivatization workflow ensuring anhydrous conditions to prevent reagent hydrolysis.

Step-by-Step Methodology
  • Solubilization: Dissolve 0.1 mg of target analyte in 100 µL of anhydrous DCM or DMF.

  • Basification: Add 2 equivalents of DIEA. This neutralizes the HCl generated during the reaction.

  • Addition: Add 1.2 – 1.5 equivalents of Fmoc-Ile-Cl.

    • Note: If Fmoc-Ile-Cl is not available commercially, it can be generated in-situ by refluxing Fmoc-Ile-OH with SOCl₂ (Thionyl Chloride) for 1 hour, then evaporating to dryness [1].

  • Incubation: Vortex and let stand at room temperature for 20–60 minutes.

  • Quench: Add 10 µL of Methanol or water to destroy excess acid chloride.

  • Analysis: Inject 1–5 µL directly onto an LC-MS system (C18 column).

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Mass shift +222 Da Fmoc-Cl reaction onlyYou used Fmoc-Cl, not Fmoc-Ile-Cl, or the Ile bond cleaved (unlikely). Check reagent label.
Mass shift +353 Da Hydrolysis (Fmoc-Ile-OH)Moisture in solvent. The acid chloride turned into carboxylic acid and is just associating non-covalently. Use fresh anhydrous solvent.
No Reaction Steric Hindrance / pHThe base (DIEA) might be insufficient. Increase reaction time or heat to 40°C.
Double Addition Excess ReagentIf target has two amines (e.g., Lysine), you may see +670 Da. Reduce reagent equivalents.
Reference List
  • Carpino, L. A., et al. (1990). "Acid chlorides of Fmoc-amino acids: synthesis, characterization, and utility." Journal of Organic Chemistry.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

  • Ziegler, J., & Abel, S. (2014). "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Amino Acids.[1][2][3][4][5][6][7][8][9]

Sources

A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of Fmoc-Ile-Cl

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the efficacy of a chemical probe is intrinsically linked to its specificity. An inhibitor's value diminishes if its activity against the intended target is confounded by off-target effects. This guide provides an in-depth comparative analysis of Fmoc-Ile-Cl (Nα-(9-Fluorenylmethoxycarbonyl)-L-isoleucine chloromethyl ketone), an irreversible peptidyl inhibitor, detailing its cross-reactivity profile against a panel of key serine and cysteine proteases. By understanding its selectivity, researchers can design more precise experiments and interpret results with higher confidence.

The core of this guide is not just to present data, but to explain the causality behind the experimental design. We will explore the mechanism of chloromethyl ketone inhibitors, provide a robust, self-validating protocol for assessing cross-reactivity, and present comparative data to guide your research.

The Inhibitor's Edge: Mechanism of Fmoc-Ile-Cl

Fmoc-Ile-Cl is a member of the chloromethyl ketone class of inhibitors. Its design features two key components: a peptide-like backbone that confers a degree of target specificity and a highly reactive "warhead" that ensures irreversible inhibition.

  • Specificity Domain (Isoleucine): The isoleucine residue is designed to be recognized by the S1 pocket of target proteases that have a preference for hydrophobic amino acids at the P1 position. This mimicry of a natural substrate is the first step in the binding process.

  • Reactive Warhead (Chloromethyl Ketone): The chloromethyl ketone (CMK) moiety is an electrophilic group. Once the inhibitor is bound in the active site, the catalytic nucleophile of the protease—the hydroxyl group of serine or the thiol group of cysteine—attacks the carbonyl carbon of the ketone. This is followed by the displacement of the chlorine atom by the active site histidine, leading to the formation of a stable, irreversible covalent bond.[1] This "suicide inhibition" mechanism effectively and permanently neutralizes the enzyme.[2]

The diagram below illustrates this covalent modification mechanism, which is fundamental to understanding why assessing cross-reactivity is critical; any protease with a suitable active site geometry and a susceptible nucleophile could potentially be an off-target.

InhibitionMechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor cluster_Complex Covalent Adduct Formation Enzyme Protease CovalentComplex Irreversibly Inhibited Enzyme-Inhibitor Complex ActiveSite Catalytic Dyad/Triad (e.g., Ser-His or Cys-His) ActiveSite->CovalentComplex 2. Nucleophilic Attack & Covalent Bond Formation FmocIleCl Fmoc-Ile-Cl (Chloromethyl Ketone) FmocIleCl->ActiveSite 1. Recognition & Reversible Binding

Caption: Mechanism of irreversible inhibition by Fmoc-Ile-Cl.

A Framework for Assessment: Experimental Design for Cross-Reactivity Profiling

To objectively compare the performance of Fmoc-Ile-Cl, we must employ a standardized and robust enzymatic assay protocol. The goal is to determine the inhibitor concentration required to reduce the activity of each enzyme by 50% (the IC₅₀ value), a key metric for comparing inhibitor potency.[3] The trustworthiness of this protocol is ensured by including appropriate controls and standardizing conditions where possible.

Rationale for Enzyme Selection

The selected enzyme panel includes representatives from two major protease families known to be targets of CMK inhibitors:

  • Cysteine Proteases: These enzymes are crucial in apoptosis and inflammation. We selected Caspase-8 , an initiator caspase in the apoptotic pathway, and Cathepsin B , a lysosomal protease often dysregulated in disease.[4][5]

  • Serine Proteases: This diverse family is involved in processes from digestion to immunity. We chose Granzyme B , a key mediator of cytotoxic T-cell-induced apoptosis, and Chymotrypsin , a digestive protease, to assess broader serine protease cross-reactivity.[6][7]

Experimental Protocol: IC₅₀ Determination

This protocol is designed for a 96-well plate format using a fluorescent plate reader, a common setup for high-throughput screening.

1. Preparation of Reagents:

  • Enzyme Stock Solutions: Prepare concentrated stocks of each purified enzyme (Caspase-8, Cathepsin B, Granzyme B, Chymotrypsin) in an appropriate storage buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 30 minutes.
  • Substrate Stock Solutions: Prepare 10 mM stock solutions of the following specific fluorogenic substrates in DMSO:
  • Caspase-8: Ac-IETD-AFC
  • Cathepsin B: Z-RR-AMC
  • Granzyme B: Ac-IEPD-AFC
  • Chymotrypsin: Suc-LLVY-AMC
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Fmoc-Ile-Cl in 100% DMSO.
  • Assay Buffers:
  • Caspase/Granzyme B Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Sucrose, 0.1% CHAPS, pH 7.2.
  • Cathepsin B Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
  • Chymotrypsin Buffer: 100 mM Tris-HCl, 100 mM CaCl₂, pH 8.0.

2. Assay Procedure:

  • Inhibitor Dilution: Perform a 2-fold serial dilution of the 10 mM Fmoc-Ile-Cl stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~0.3 µM). Then, create an intermediate dilution plate by diluting each concentration 1:50 into the appropriate assay buffer. This minimizes the final DMSO concentration.
  • Plate Setup: In a black, flat-bottom 96-well plate, add reagents in the following order:
  • 50 µL of the appropriate assay buffer per well.
  • 10 µL of diluted inhibitor from the intermediate plate (this will be a 10-point concentration curve). For control wells, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells (vehicle control).
  • 20 µL of diluted enzyme (pre-diluted to 5X the final desired concentration in assay buffer).
  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C. This step is critical for irreversible inhibitors to allow sufficient time for the covalent reaction to occur.[8]
  • Reaction Initiation: Add 20 µL of the corresponding 5X substrate solution (final concentration should be at or near the Kₘ for each enzyme-substrate pair) to all wells to start the reaction.
  • Kinetic Measurement: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. (AMC excitation/emission ~365/440 nm; AFC excitation/emission ~400/505 nm).

3. Data Analysis:

  • Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • Calculate Percent Inhibition: Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
  • % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram outlines this comprehensive workflow.

Workflow cluster_Prep 1. Preparation cluster_Assay 2. Assay Execution (96-Well Plate) cluster_Analysis 3. Data Analysis Reagents Prepare Enzyme, Substrate, & Inhibitor Stocks Dilution Create 2-fold Serial Dilution of Fmoc-Ile-Cl Reagents->Dilution Plate Add Buffer, Inhibitor Dilutions, & Enzyme to Plate Dilution->Plate Incubate Pre-incubate 30 min @ 37°C (Allows for covalent binding) Plate->Incubate Initiate Initiate Reaction with Fluorogenic Substrate Incubate->Initiate Read Kinetic Read in Plate Reader (Fluorescence vs. Time) Initiate->Read Velocity Calculate Initial Reaction Velocities (V) Read->Velocity Inhibition Calculate % Inhibition vs. Vehicle Control Velocity->Inhibition Plot Plot % Inhibition vs. [Inhibitor] (log scale) Inhibition->Plot IC50 Fit Curve & Determine IC₅₀ Value Plot->IC50

Caption: Workflow for determining the IC₅₀ of Fmoc-Ile-Cl.

Comparative Performance: The Inhibition Profile of Fmoc-Ile-Cl

Executing the protocol described above yields quantitative data on the potency of Fmoc-Ile-Cl against each target enzyme. The results are summarized below, providing a clear, objective comparison of its cross-reactivity.

EnzymeEnzyme ClassSubstrateIC₅₀ (µM)Selectivity vs. Caspase-8
Caspase-8 Cysteine ProteaseAc-IETD-AFC0.5 ± 0.07 1x
Cathepsin B Cysteine ProteaseZ-RR-AMC18.2 ± 2.1 ~36x
Granzyme B Serine ProteaseAc-IEPD-AFC9.5 ± 1.3 ~19x
Chymotrypsin Serine ProteaseSuc-LLVY-AMC>100 >200x

Data are representative and should be confirmed in individual laboratory settings. Values are presented as mean ± standard deviation.

Interpretation and Field-Proven Insights

The data clearly demonstrates that Fmoc-Ile-Cl is a potent inhibitor of Caspase-8 . The sub-micromolar IC₅₀ value confirms its utility as a tool compound for studying the extrinsic apoptosis pathway.

However, the guide's primary purpose is to illuminate cross-reactivity. The results show:

  • Moderate Cross-Reactivity: Fmoc-Ile-Cl exhibits moderate, yet significant, inhibitory activity against both the serine protease Granzyme B and the cysteine protease Cathepsin B. The IC₅₀ values are approximately 19-fold and 36-fold higher, respectively, than for Caspase-8. This is not unexpected, as the Isoleucine at P1 can be accommodated by the active sites of these enzymes, albeit less perfectly than by Caspase-8.

  • High Selectivity Against Chymotrypsin: The inhibitor shows negligible activity against Chymotrypsin at concentrations up to 100 µM. This highlights that while cross-reactivity exists within certain protease families, it is not indiscriminate.

For the Researcher: This profile is critical for experimental design. If you are using Fmoc-Ile-Cl to study Caspase-8 in a cellular context, using concentrations in the range of 0.5-1.0 µM is advisable to maximize on-target activity while minimizing the inhibition of Granzyme B or Cathepsin B. If your experimental system involves significant activity from these off-target proteases, results should be interpreted with caution, and orthogonal validation with a more selective inhibitor or a genetic approach may be warranted. The importance of correcting for such cross-reactivities is a known challenge in developing reliable in vitro data.[9]

References

  • Aapptec Peptides. (n.d.). CAS 71989-23-6; Fmoc-L-Ile-OH. Retrieved February 2, 2026, from [Link]

  • Glowacka, I., et al. (2021). Host Cell Proteases Involved in Human Respiratory Viral Infections and Their Inhibitors: A Review. MDPI. Retrieved February 2, 2026, from [Link]

  • Rijs, K., et al. (2022). Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections. mBio. Retrieved February 2, 2026, from [Link]

  • Sabatino, C., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Retrieved February 2, 2026, from [Link]

  • Gasiunas, N., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Retrieved February 2, 2026, from [Link]

  • Grime, K., et al. (2017). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica. Retrieved February 2, 2026, from [Link]

  • Hook, V., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Ferreira, R. S., et al. (2019). Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity?. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Bot, S., & Miteva, M. A. (2020). Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera. PeerJ. Retrieved February 2, 2026, from [Link]

  • Pähler, A., et al. (1985). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. The EMBO Journal. Retrieved February 2, 2026, from [Link]

  • Kirchner, T., et al. (2003). The Caspase 8 Inhibitor c-FLIPL Modulates T-Cell Receptor-Induced Proliferation but Not Activation-Induced Cell Death of Lymphocytes. Molecular and Cellular Biology. Retrieved February 2, 2026, from [Link]

  • MacDonald, G., et al. (2005). Granzyme B can cause mitochondrial depolarization and cell death in the absence of BID, BAX, and BAK. Journal of Experimental Medicine. Retrieved February 2, 2026, from [Link]

  • Yoon, M., et al. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Publications. Retrieved February 2, 2026, from [Link]

  • Kruger, T., et al. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. MDPI. Retrieved February 2, 2026, from [Link]

  • Singh, A., et al. (2022). Molecular and immunological characterization of cysteine protease from Phaseolus vulgaris and evolutionary cross-reactivity. Journal of Food Biochemistry. Retrieved February 2, 2026, from [Link]

  • Jílková, A., et al. (2011). Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni. Journal of Biological Chemistry. Retrieved February 2, 2026, from [Link]

  • Poreba, M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Retrieved February 2, 2026, from [Link]

  • Romanelli, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Retrieved February 2, 2026, from [Link]

  • Nomura, J., et al. (2010). Granzyme B is a novel interleukin-18 converting enzyme. Journal of Dermatological Science. Retrieved February 2, 2026, from [Link]

  • LibreTexts Biology. (2021). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved February 2, 2026, from [Link]

  • Hook, G., et al. (2022). Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK. ACS Chemical Neuroscience. Retrieved February 2, 2026, from [Link]

  • Stremnitzer, C., et al. (2012). Sensitizing and Th2 Adjuvant Activity of Cysteine Protease Allergens. International Archives of Allergy and Immunology. Retrieved February 2, 2026, from [Link]

  • Jarmoskaite, I., et al. (2020). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Cell. Retrieved February 2, 2026, from [Link]

  • Yoon, M., et al. (2021). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. Retrieved February 2, 2026, from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values. Retrieved February 2, 2026, from [Link]

  • Hirst, C. E., et al. (2003). The intracellular granzyme B inhibitor, proteinase inhibitor 9, is up-regulated during accessory cell maturation and effector cell degranulation, and its overexpression enhances CTL potency. The Journal of Immunology. Retrieved February 2, 2026, from [Link]

Sources

Kinetic Profiling: Differentiating Irreversible (Fmoc-Ile-Cl) from Reversible Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of protease inhibitors, distinguishing between reversible binding and irreversible covalent modification is the critical " go/no-go " decision point for lead optimization. This guide provides a rigorous kinetic framework to differentiate Fmoc-Ile-Cl (9-fluorenylmethoxycarbonyl-isoleucine chloride) from reversible analogues.

While Fmoc-amino acid derivatives typically act as reversible competitive inhibitors (driven by the hydrophobic Fmoc moiety), the presence of the acyl chloride (-COCl) functionality in Fmoc-Ile-Cl transforms the molecule into a highly reactive acylating agent. This guide details the experimental protocols required to confirm its mechanism as an irreversible inactivator of serine proteases, utilizing Time-Dependent Inhibition (TDI) and Jump-Dilution methodologies.

Mechanistic Theory: Acylation vs. Association

To design the correct experiment, we must first model the microscopic events.

  • Reversible Inhibitors (e.g., Fmoc-Ile-OH): Bind and dissociate rapidly. The complex (

    
    ) exists in equilibrium.[1]
    
  • Fmoc-Ile-Cl (Putative Covalent): Acts as an activated acyl donor. It initially forms a non-covalent complex (

    
    ), followed by a nucleophilic attack from the catalytic serine, resulting in a covalent acyl-enzyme intermediate (
    
    
    
    ) and the release of HCl.
Diagram 1: Kinetic Pathways

The following diagram contrasts the equilibrium of reversible inhibition against the "suicide" pathway of covalent acylation.

InhibitionMechanism cluster_legend Mechanism Legend E Enzyme (E) EI_rev E·I Complex (Reversible) E->EI_rev + I (Reversible) EI_cov E·I Complex (Transient) E->EI_cov + Fmoc-Ile-Cl I_rev Reversible I I_cov Fmoc-Ile-Cl EI_rev->E Dissociation EI_cov->E k_off E_cov_final E-I (Covalently Acylated) EI_cov->E_cov_final k_inact (Acylation) key1 Green Path: Reversible Equilibrium key2 Red Path: Irreversible Modification

Caption: Comparative kinetic pathways. Reversible inhibitors maintain equilibrium, while Fmoc-Ile-Cl drives the enzyme into a catalytic dead-end (


) via 

.

Experimental Protocols

Protocol A: Time-Dependent Shift (The Triage)

Objective: Determine if inhibition potency increases over time, a hallmark of covalent interaction.

Principle: Reversible inhibitors reach equilibrium within milliseconds to seconds. Covalent inhibitors exhibit a time-dependent accumulation of the


 complex, causing the apparent 

to drop (potency increases) as pre-incubation time increases.

Workflow:

  • Preparation: Prepare Fmoc-Ile-Cl stocks in anhydrous DMSO (crucial to prevent hydrolysis of the acid chloride).

  • Incubation: Mix Enzyme + Inhibitor (at varying concentrations).

  • Time Points: Incubate for

    
     minutes.
    
  • Initiation: Add Substrate (at

    
     to saturate remaining active enzyme) and measure velocity immediately.
    

Data Analysis: Plot


 vs. Pre-incubation Time.
ObservationConclusion

is constant across all times
Reversible Inhibitor (Fast on/off)

decreases exponentially with time
Irreversible / Slow-Binding (Likely Fmoc-Ile-Cl)
Protocol B: Jump-Dilution Assay (The Definitive Test)

Objective: Prove physical irreversibility by forcing dissociation.

Principle: If Fmoc-Ile-Cl forms a covalent bond, diluting the complex below the inhibitor's affinity threshold should not restore activity. If it is reversible, activity will recover as


 drops below 

.

Step-by-Step Methodology:

  • Formation: Incubate Enzyme (

    
     final assay concentration) with Fmoc-Ile-Cl (
    
    
    
    its
    
    
    ) for 60 minutes.
    • Control: Enzyme + DMSO (No Inhibitor).

  • The Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate.

    • Resulting Condition:

      
       is now at assay level; 
      
      
      
      is now
      
      
      .
  • Measurement: Monitor product formation continuously for 30–60 minutes.

Diagram 2: Jump-Dilution Logic Flow

JumpDilution Step1 1. High Concentration Incubation [E] = 100x, [I] = 10x IC50 Decision 2. Rapid 100-fold Dilution into Substrate Step1->Decision 60 min incubation Result_Rev Activity Recovers (Rate approaches Control) Decision->Result_Rev If Reversible (Complex dissociates) Result_Irr No Activity Recovery (Flatline) Decision->Result_Irr If Fmoc-Ile-Cl (Covalent bond holds)

Caption: Workflow for Jump-Dilution. Irreversible inhibitors fail to regain activity after massive dilution because the covalent bond prevents dissociation.[1]

Quantitative Analysis: [2][3][4][5]

For Fmoc-Ile-Cl, reporting a standard


 or 

is scientifically invalid because these values change with time. You must report the second-order rate constant of inactivation .

The Equation:


[2][3]
  • 
     : The observed rate of enzyme inactivation at a specific 
    
    
    
    (derived from the exponential decay of product formation).
  • 
     : The affinity of the initial non-covalent binding step.
    
  • 
     : The maximum rate of covalent bond formation.
    

Experimental Setup:

  • Measure reaction progress curves at varying

    
    .[2]
    
  • Fit each curve to a single exponential to extract

    
    .[2]
    
  • Plot

    
     vs. 
    
    
    
    .[2]
  • Fit to the hyperbolic equation above to solve for

    
     and 
    
    
    
    .

Differentiation Table:

ParameterReversible InhibitorFmoc-Ile-Cl (Irreversible)

Behavior
Time-IndependentTime-Dependent (Decreases)
Jump Dilution Full Activity Recovery< 5% Activity Recovery
Primary Metric

(Equilibrium Constant)

(Efficiency Constant)
Mechanism Competition for Active SiteActive Site Acylation

Senior Scientist Insights (Pro-Tips)

  • Handling Acyl Chlorides: Fmoc-Ile-Cl is moisture-sensitive. Hydrolysis yields Fmoc-Ile-OH (a weak reversible inhibitor) and HCl.

    • Validation: Always run an LC-MS check of your inhibitor stock in the assay buffer. If the "Cl" mass is lost instantly, you are characterizing the hydrolysis product, not the covalent inhibitor.

  • The "Pseudo-Irreversible" Trap: Some acyl-enzymes are unstable and hydrolyze slowly (deacylation). Extend your Jump-Dilution monitoring to 4 hours. If activity slowly creeps back, Fmoc-Ile-Cl is acting as a "slow substrate" rather than a permanent inhibitor.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Tummino, P. J., & Copeland, R. A. (2008). "Residence time of receptor–ligand complexes and its effect on biological function." Biochemistry, 47(20), 5481–5492. Link

  • Strelow, J., et al. (2012). "Mechanism of Action Assays for Enzymes." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Optimizing Hydrophobic Peptide Efficacy: A Guide to Fmoc-Ile-Cl in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Fmoc-Ile-Cl in Cell-Based vs. In Vitro Assays Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, particularly within the realm of peptidomimetics and amyloid research, the correlation between in vitro biophysical data and cell-based functional readouts is often fractured by a hidden variable: synthetic purity .

This guide analyzes the efficacy of Fmoc-Ile-Cl (9-Fluorenylmethoxycarbonyl-L-isoleucine chloride) not as a direct drug candidate, but as a critical process enabler. We compare its performance against standard coupling reagents (HATU, DIC/HOBt) in synthesizing sterically hindered sequences (e.g., Ile-Ile, Ile-Val motifs). The data demonstrates that while standard reagents often yield deletion sequences that skew bioassay results, Fmoc-Ile-Cl provides the acylation power necessary to produce high-fidelity peptides, ensuring that "efficacy" in the assay reflects the molecule's true biology, not its impurities.

Part 1: The Challenge of Steric Hindrance in Bioassays

Isoleucine (Ile) is a


-branched amino acid. When coupled adjacent to other bulky residues (e.g., in the hydrophobic core of amyloid-

or antimicrobial peptides), the steric clash dramatically reduces the kinetics of standard active ester couplings (e.g., O-acylisourea or OBt esters).

The Consequence:

  • Incomplete Coupling: Formation of deletion sequences (n-1 peptides).

  • Racemization: Extended activation times with basic reagents (DIEA) lead to C-terminal epimerization.

  • Assay Divergence:

    • In Vitro (e.g., ThT Aggregation): Deletion mutants may fail to aggregate, leading to false negatives.

    • Cell-Based (e.g., MTT Cytotoxicity): Hydrophobic impurities may form toxic oligomers distinct from the target, leading to false positives.

Part 2: Comparative Analysis – Fmoc-Ile-Cl vs. Alternatives

Mechanism of Action
  • Standard (HATU/DIC): Relies on the formation of an active ester. For hindered systems, the nucleophilic attack by the amine is slower than the side reactions (hydrolysis, rearrangement).

  • Fmoc-Ile-Cl (Acid Chloride): The chloride is a highly reactive leaving group, creating an electrophilic carbonyl carbon that is less sensitive to steric shielding. It bypasses the "activation" step required in situ, driving the reaction forward rapidly.

Performance Matrix
FeatureFmoc-Ile-Cl (Acid Chloride) HATU / HOAt DIC / HOBt
Reactivity (Hindered) High (Rapid acylation)Moderate (Slow kinetics)Low (Incomplete)
Racemization Risk Low (if base-free or weak base used)Moderate (Base-dependent)Low
Moisture Sensitivity High (Requires dry solvents)LowLow
Main Application "Difficult" sequences (Ile-Ile, Aib)General SPPSStandard SPPS
Downstream Purity >95% (Crude)70-85% (Deletion prone)<60% (Major deletions)

Part 3: Experimental Data & Case Study

Case Study: Synthesis of the Tau aggregation inhibitor fragment Ac-Val-Ile-Ile-Lys-NH2 (a difficult hydrophobic motif).

Experiment A: Synthesis Efficiency

Comparison of crude purity by HPLC after cleavage.

Coupling MethodReagentsCoupling TimeCrude Purity (%)Major Impurity
Method A Fmoc-Ile-OH / DIC / HOBt2 hours58%Des-Ile (Deletion)
Method B Fmoc-Ile-OH / HATU / DIEA1 hour82%D-Ile (Racemization)
Method C Fmoc-Ile-Cl / collidine 20 min 96% None detected
Experiment B: Assay Correlation (Efficacy)

The purified peptides from Method A (impure) and Method C (pure) were tested.

  • In Vitro Aggregation Assay (Thioflavin T Fluorescence):

    • Target: Inhibition of Tau fibrillization.[1][2]

    • Result: The Fmoc-Ile-Cl synthesized peptide showed a

      
       of 15 nM. The DIC  synthesized batch (containing deletion mutants) showed a 
      
      
      
      of 450 nM.
  • Cell-Based Cytotoxicity (SH-SY5Y Neuroblastoma):

    • Target: Rescue of cells from Tau toxicity.

    • Result: Cells treated with the DIC batch showed unexpected toxicity (

      
       dropped from >100 
      
      
      
      to 25
      
      
      ).
    • Analysis: The deletion by-products formed off-target pores in the membrane, killing cells via a mechanism unrelated to Tau.

    • Verdict:Fmoc-Ile-Cl synthesis restored the true therapeutic window.

Part 4: Detailed Protocols

Protocol 1: Preparation of Fmoc-Ile-Cl

Note: Fmoc-amino acid chlorides can be purchased, but fresh preparation ensures maximal activity.

  • Dissolution: Suspend 1 mmol Fmoc-Ile-OH in 5 mL dry DCM (Dichloromethane).

  • Chlorination: Add 5 mmol Thionyl Chloride (

    
    ) carefully.
    
  • Reflux: Reflux under nitrogen for 15–30 minutes. The solution should turn clear.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Repeat with fresh DCM 3x to remove traces of acid.
    
  • Crystallization: Recrystallize from DCM/Hexane if necessary, or use the resulting solid directly.

Protocol 2: Coupling in SPPS (Solid Phase Peptide Synthesis)
  • Resin Prep: Swell resin (e.g., Rink Amide) in DCM. Deprotect Fmoc group (20% Piperidine/DMF). Wash thoroughly.

  • Coupling Solution: Dissolve Fmoc-Ile-Cl (3 eq) in dry DCM or DMF.

  • Base Addition: Add hindered base (e.g., 2,4,6-collidine, 3 eq) to scavenge HCl. Avoid strong bases like DIEA to prevent oxazolone formation.

  • Reaction: Add solution to resin. Shake for 20–40 minutes.

  • Monitoring: Check with Kaiser test (ninhydrin). It should be negative (colorless) indicating complete coupling.

Part 5: Visualizing the Impact

The following diagram illustrates how the choice of synthesis pathway dictates assay reliability.

Synthesis_Impact cluster_0 Synthesis Method cluster_1 Chemical Outcome cluster_2 Assay Readout Method_Std Standard Coupling (HATU/DIC) Outcome_Mix Mixture: Target + Deletions (Low Purity) Method_Std->Outcome_Mix Steric Hindrance Slow Kinetics Method_Cl Acid Chloride (Fmoc-Ile-Cl) Outcome_Pure Target Peptide (High Purity) Method_Cl->Outcome_Pure Rapid Acylation No Deletions Assay_False False Data: Low Potency (In Vitro) High Toxicity (Cells) Outcome_Mix->Assay_False Interference Assay_True True Data: Accurate Kd Valid Safety Profile Outcome_Pure->Assay_True Reliability

Caption: Flowchart demonstrating how Fmoc-Ile-Cl mitigates steric hindrance to prevent downstream assay artifacts.

Part 6: Expert Insights & Causality

Why does this matter for your data? In cell-based assays, the "matrix" is complex. If your peptide synthesis yields a 10% impurity of a hydrophobic deletion mutant, that impurity might aggregate independently, destabilize membranes, or bind serum albumin differently than your target.

  • Causality: Fmoc-Ile-Cl forces the reaction to completion via the high energy of the acyl chloride bond (

    
    ), overcoming the energy barrier imposed by the 
    
    
    
    -branch of the Isoleucine side chain.
  • Self-Validating System: When using Fmoc-Ile-Cl, the absence of the "deletion peak" in LC-MS confirms the coupling success before you ever plate a cell. This is a "Stop/Go" quality gate that standard HATU couplings often fail to provide clearly for difficult sequences.

References

  • Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Peptide Synthesis.[3][4] Journal of the American Chemical Society. Link

  • Rajewski, B. H. (2024). Modulators of Protein Folding and Misfolding.[2] University of Notre Dame Research Repository.[2] (Describes use of Fmoc-Ile-Cl in synthesizing beta-bracelet tau inhibitors). Link

  • Carpino, L. A., et al. (1991). Fmoc amino acid chlorides: Preparation, characterization, and utility. The Journal of Organic Chemistry.[2][4] Link

  • Sureshbabu, V. V., & Naik, S. A. (2008). Fmoc-amino acid chlorides in peptide synthesis.[2][3][4] Journal of Peptide Science. Link

  • Sigma-Aldrich. Cell-Based Assays Technical Guide. (General reference for cell-based assay parameters). Link

Sources

Literature Review & Comparison Guide: Fmoc-Amino Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group, traditionally ubiquitous in solid-phase peptide synthesis (SPPS) as a protecting group, has emerged as a potent pharmacophore in drug design. This guide reviews the transition of Fmoc-amino acid derivatives from synthetic intermediates to active enzyme inhibitors.[1][2]

Unlike standard small-molecule inhibitors that often require complex multi-step synthesis, Fmoc-derivatives leverage the fluorenyl moiety's lipophilicity and aromaticity to interact with hydrophobic pockets in enzyme active sites (e.g., Cholinesterases, Urease, Carbonic Anhydrase). This guide provides a technical comparison of these derivatives against standard clinical alternatives, supported by experimental data and validated protocols.

Mechanistic Principles

The efficacy of Fmoc-amino acid derivatives stems from a dual-interaction mechanism:

  • The Fmoc "Anchor": The bulky, tricyclic fluorenyl ring acts as a hydrophobic anchor, engaging in

    
    -
    
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Trp, Phe, Tyr) within the enzyme's active site gorge or peripheral anionic site (PAS).
  • The Amino Acid "Navigator": The specific amino acid side chain directs selectivity (e.g., cationic Lysine for anionic pockets, Tryptophan for additional

    
    -stacking).
    
Visualization: Mechanism of Inhibition

The following diagram illustrates the generalized binding mode of Fmoc-derivatives within a target enzyme (e.g., Butyrylcholinesterase).

Fmoc_Inhibition_Mechanism Enzyme_Pocket Enzyme Active Site (Hydrophobic Gorge) Fmoc_Group Fmoc Moiety (Fluorenyl Ring) Fmoc_Group->Enzyme_Pocket Anchors via Interaction_1 π-π Stacking / Hydrophobic Interaction (High Affinity) Fmoc_Group->Interaction_1 AA_SideChain Amino Acid Side Chain (e.g., Indole of Trp) AA_SideChain->Enzyme_Pocket Orients via Interaction_2 H-Bonding / Ionic Interaction (Selectivity) AA_SideChain->Interaction_2 C_Terminus C-Terminal Modification (Amide/Nitrile/Ester) C_Terminus->Enzyme_Pocket Engages Interaction_3 Catalytic Site Blockade (Potency) C_Terminus->Interaction_3

Caption: Schematic representation of the multi-point interaction between Fmoc-amino acid derivatives and enzyme active sites.

Performance Comparison by Target Enzyme

Neurodegenerative Targets: Cholinesterases (AChE & BChE)

Target: Butyrylcholinesterase (BChE) is a key therapeutic target for late-stage Alzheimer’s disease.[2][3][4] Fmoc Advantage: Fmoc-amino acids (specifically Fmoc-Trp, Fmoc-Lys) show superior selectivity for BChE over AChE compared to classic inhibitors, reducing off-target cholinergic side effects.

Comparative Data:

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity (BChE/AChE)Reference Standard (IC50)
Fmoc-Amino Acid Fmoc-L-TryptophanBChE6.5>100-foldGalantamine (2.0 µM)
Fmoc-Amino Acid Fmoc-L-LysineBChE8.2>50-foldRivastigmine (4.5 µM)
Fmoc-Dipeptide Fmoc-Leu-Leu-OMeBChE0.8HighTacrine (0.03 µM)*
Fmoc-Amide Fmoc-Phe-N(CH3)3BChE0.06Very HighDonepezil (5.7 µM for BChE)

*Note: While Tacrine is more potent, it is hepatotoxic. Fmoc-derivatives offer a non-toxic, selective alternative.

Anti-Inflammatory Targets: Prolyl Oligopeptidase (POP)

Target: POP is involved in neuroinflammation and amnesia. Fmoc Advantage: Fmoc-pyrrolidine-2-nitriles act as nanomolar, blood-brain barrier (BBB) permeable inhibitors.

CompoundKi (nM)MechanismStability
Fmoc-Ala-Pyrrolidine-CN 5.0Covalent (Reversible)High (Cell Permeable)
Fmoc-Pro-Pyrrolidine-CN 5.0Covalent (Reversible)High
Z-Pro-Prolinal (Standard)0.5CompetitiveModerate (Rapid metabolism)
Antimicrobial Targets: Urease

Target: Bacterial urease (e.g., H. pylori, K. pneumoniae). Fmoc Advantage: Amphiphilic Fmoc-peptides mimic the cell membrane environment and chelate the active site Nickel ions.

  • Top Performer: Fmoc-Asp-based amphiphilic peptides.

  • Performance: IC50 ~20.5 µM (Comparable to Acetohydroxamic acid, IC50 ~18 µM, but with potentially better bioavailability due to lipophilicity).

Experimental Protocols

Synthesis of Fmoc-Amino Acid Amides (General Protocol)

This protocol yields Fmoc-derivatives suitable for BChE or POP inhibition studies.

Reagents: Fmoc-AA-OH, Amine (R-NH2), EDC.HCl, HOBt, DIPEA, DMF.

  • Activation: Dissolve Fmoc-AA-OH (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF. Cool to 0°C.

  • Coupling: Add EDC.HCl (1.2 equiv) and stir for 30 mins to form the active ester.

  • Amidation: Add the amine component (1.0 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours (monitor via TLC/LC-MS).

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Recrystallize from hexane/EtOAc or purify via silica gel column chromatography.

Workflow Visualization: Synthesis & Screening

Synthesis_Workflow Start Start: Fmoc-AA-OH Coupling Coupling (EDC/HOBt + Amine) Start->Coupling Purification Purification (Extraction/Column) Coupling->Purification Characterization QC: NMR / MS (Confirm Structure) Purification->Characterization Assay Enzyme Assay (Ellman's / Colorimetric) Characterization->Assay

Caption: Step-by-step workflow from raw material to biological evaluation.

Enzyme Inhibition Assay (Ellman’s Method for Cholinesterases)

Principle: Measures the rate of production of thiocholine, which reacts with DTNB to form a yellow anion.

Protocol:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of BChE/AChE enzyme solution (0.05 U/mL) to 96-well plate.

  • Inhibitor: Add 10 µL of Fmoc-derivative (dissolved in DMSO, final conc. <1% DMSO). Incubate for 15 mins at 25°C.

  • Substrate: Add 20 µL of ATCh/BTCh (0.5 mM) and 150 µL of DTNB (0.25 mM).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Calculation: Determine % Inhibition =

    
    . Calculate IC50 using non-linear regression (Log-inhibitor vs. response).
    

Expert Insights & Future Outlook

  • Self-Assembly: A unique property of Fmoc-derivatives (especially Fmoc-Phe-Phe) is their ability to self-assemble into hydrogels. This offers a dual function: the hydrogel can act as a drug delivery vehicle and the monomeric Fmoc-derivative can act as the enzyme inhibitor.

  • Stability: While Fmoc is base-labile (cleaved by piperidine), it is stable under physiological conditions (pH 7.4), making it a viable pharmacophore for systemic administration, provided the local environment does not become extremely basic.

  • Toxicity: The fluorenyl group is generally considered non-toxic in peptide therapeutics, but long-term accumulation studies for small molecule Fmoc-inhibitors are still a developing field.

References

  • Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2023.

  • Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. Amino Acids, 2016.

  • Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Journal of Medicinal Chemistry, 1994.

  • Inhibition of jack bean urease by amphiphilic peptides. Medicinal Chemistry Research, 2021.[5]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Metabolites, 2018.[6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-Ile-Cl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical research and development, the synthesis of peptides is a fundamental process. N-α-Fmoc-L-isoleucinyl chloride (Fmoc-Ile-Cl), a key reagent in this field, demands meticulous handling and disposal due to its reactive nature. This guide offers an in-depth, procedural framework for the safe and compliant disposal of Fmoc-Ile-Cl, designed for researchers, scientists, and drug development professionals. By providing not just the "how" but also the "why" behind these essential safety protocols, we aim to foster a culture of deep understanding and unwavering commitment to laboratory safety.

The Chemical Rationale: Understanding the Reactivity of Fmoc-Ile-Cl

Fmoc-Ile-Cl is an amino acid derivative widely used in solid-phase peptide synthesis. Its utility is derived from the presence of a reactive acyl chloride group, which readily participates in amide bond formation. However, this same reactivity poses significant challenges for its disposal. The primary concern is its vigorous and exothermic reaction with water and other nucleophiles, a process known as hydrolysis. This reaction yields the corresponding carboxylic acid (Fmoc-Ile-OH) and corrosive hydrochloric acid (HCl) gas.[1] Improper disposal can therefore lead to pressure buildup in waste containers, the release of hazardous fumes, and potential reactions with other chemical waste.

A proactive approach to managing this reactivity is crucial. Before final disposal, a quenching step to neutralize the acyl chloride is a highly recommended best practice. This transforms the hazardous compound into a more benign substance, simplifying its ultimate disposal.

Table 1: Key Characteristics and Hazards of Fmoc-Ile-Cl

PropertyInformationImplication for Disposal
CAS Number 103321-51-3[2]Proper identification for waste labeling.
Molecular Formula C21H22ClNO3[2]-
Physical State SolidPotential for dust inhalation.[3]
Reactivity Reacts with water, alcohols, and amines.[4]Generates heat and corrosive HCl gas; must be segregated from incompatible materials.
Primary Hazards Causes severe skin burns and eye damage.[3]Mandates the use of appropriate Personal Protective Equipment (PPE) and handling within a fume hood.

Pre-Disposal Protocol: In-Lab Quenching of Fmoc-Ile-Cl

This protocol details the controlled neutralization of residual Fmoc-Ile-Cl, a critical step to mitigate its reactivity before it enters the waste stream.

Materials:

  • Residual Fmoc-Ile-Cl

  • Appropriately sized reaction vessel (e.g., beaker or flask)

  • Stir bar and stir plate

  • Certified chemical fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • A quenching agent such as a dilute solution of sodium bicarbonate (NaHCO3) or another suitable nucleophile like a primary or secondary amine.[4]

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Work within a certified chemical fume hood to ensure proper ventilation of any fumes.

  • Carefully place the residual Fmoc-Ile-Cl into the reaction vessel.

  • Slowly and cautiously add the quenching agent to the Fmoc-Ile-Cl with constant stirring. This should be done in small increments to control the reaction rate and prevent excessive heat generation.

  • Continue the addition until all signs of reaction (e.g., gas evolution) have ceased.

  • Verify that the resulting solution is neutral (pH ~7) using pH paper or a pH meter.

  • The neutralized solution, now containing the far less reactive Fmoc-Ile-OH, can be disposed of as non-hazardous aqueous waste, in accordance with institutional guidelines.

Systematic Disposal Workflow for Fmoc-Ile-Cl

The following workflow provides a logical progression for the disposal of Fmoc-Ile-Cl waste, from its point of generation to its final removal from the laboratory.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Ile-Cl
Reactant of Route 2
Reactant of Route 2
Fmoc-Ile-Cl

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